6-Chlorochroman-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBIZKTYVWJBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618440 | |
| Record name | 6-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26371-48-2 | |
| Record name | 6-Chloro-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chlorochroman-3-one: Synthesis, Applications, and Experimental Protocols
Foreword: The Strategic Value of Halogenated Scaffolds
In the landscape of modern medicinal chemistry and materials science, the chromanone scaffold stands out as a "privileged structure"—a molecular framework that frequently appears in a wide array of pharmacologically active compounds. The strategic introduction of a halogen, such as chlorine, onto this scaffold profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions. This guide provides an in-depth examination of 6-Chlorochroman-3-one (CAS No. 26371-48-2), a key intermediate that serves as a versatile starting point for the synthesis of novel therapeutic agents and functional materials. We will move beyond simple data reporting to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical and Structural Characteristics
6-Chlorochroman-3-one is a solid, bicyclic ketone. The electron-withdrawing nature of the chlorine atom at the 6-position and the carbonyl group at the 3-position make this molecule a valuable synthon for a variety of chemical transformations.
| Property | Value | Source |
| CAS Number | 26371-48-2 | [1][2] |
| Molecular Formula | C₉H₇ClO₂ | [3] |
| Molecular Weight | 182.60 g/mol | [3] |
| IUPAC Name | 6-chloro-2,3-dihydrochromen-3-one | [2] |
| Purity | Typically ≥99% | [1] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Inert atmosphere, 2-8°C | [3] |
Synthesis of 6-Chlorochroman-3-one: A Mechanistic Approach
The synthesis of chroman-3-ones can be achieved through several routes. A common and effective method involves an intramolecular cyclization of a corresponding phenoxypropanoic acid derivative. This approach offers good control over the regiochemistry of the final product.
Conceptual Synthesis Workflow
The synthesis begins with a readily available starting material, 4-chlorophenol, and proceeds through the formation of an ether linkage followed by a Friedel-Crafts-type acylation to close the heterocyclic ring.
Caption: Synthetic pathway for 6-Chlorochroman-3-one.
Detailed Experimental Protocol: Synthesis via Intramolecular Acylation
This protocol is a representative method adapted from established syntheses of chromanone derivatives.[4][5] It is designed to be self-validating, with clear endpoints for each step.
Step 1: Formation of 3-(4-Chlorophenoxy)propanoic acid
-
Rationale: The initial step is a Williamson ether synthesis to couple the phenol with a three-carbon chain, followed by hydrolysis of the ester to the carboxylic acid required for cyclization.
-
Procedure: a. To a solution of 4-chlorophenol (1.0 eq) in a suitable solvent like acetone or ethanol, add sodium hydroxide (1.1 eq) and stir until a clear solution of the sodium phenoxide is formed. b. Add ethyl 3-bromopropanoate (1.05 eq) dropwise to the solution. c. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. After completion, cool the reaction, filter off any salts, and evaporate the solvent under reduced pressure. e. To the resulting crude ester, add a 10% aqueous solution of sodium hydroxide and heat to 60-70°C for 2-3 hours to hydrolyze the ester. f. Cool the mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is ~2. The carboxylic acid will precipitate. g. Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-chlorophenoxy)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Rationale: This is the key ring-closing step. A strong dehydrating acid catalyst like Polyphosphoric Acid (PPA) or Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid) is used to promote the electrophilic attack of the carboxylic acid's carbonyl group onto the electron-rich aromatic ring.[4]
-
Procedure: a. Place the dried 3-(4-chlorophenoxy)propanoic acid (1.0 eq) in a round-bottom flask. b. Add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the acid) to the flask. c. Heat the mixture to 90-100°C with vigorous stirring for 2-4 hours. The viscosity will be high, so mechanical stirring is recommended. d. Monitor the reaction by TLC (a higher Rf value is expected for the product). e. After completion, cool the reaction slightly and pour it carefully onto crushed ice with stirring. f. The product will precipitate as a solid. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x). g. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 6-Chlorochroman-3-one.
Applications in Drug Discovery and Chemical Synthesis
6-Chlorochroman-3-one is not typically an end-product but rather a versatile intermediate. Its value lies in the reactivity of the ketone at the 3-position and the potential for further modification of the chroman core. Chromanone scaffolds are central to many compounds with promising biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[6][7]
Role as a Key Intermediate
The ketone functionality allows for a wide range of subsequent reactions, such as:
-
Reductions: To form the corresponding alcohol, 6-chlorochroman-3-ol.
-
Aldol Condensations: To introduce substituents at the 2-position.
-
Oxidation/Dehydrogenation: To form the corresponding 6-chlorochromone.
These transformations open pathways to diverse libraries of compounds for high-throughput screening in drug discovery programs.[10]
Caption: Derivatization pathways from 6-Chlorochroman-3-one.
Analytical Characterization Workflow
Rigorous analytical characterization is crucial to confirm the identity and purity of synthesized 6-Chlorochroman-3-one. A multi-technique approach is standard practice.
Standard Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information.
-
¹H NMR: Expect signals corresponding to the aromatic protons (with splitting patterns influenced by the chloro- and ether substituents) and the aliphatic protons of the dihydropyranone ring.
-
¹³C NMR: Expect a signal for the carbonyl carbon around 190-200 ppm, along with signals for the aromatic and aliphatic carbons.
-
-
Mass Spectrometry (MS): Confirms the molecular weight (182.60 g/mol ) and provides fragmentation patterns that can aid in structural confirmation. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) will be evident in the molecular ion peak (M and M+2).
-
Infrared (IR) Spectroscopy: A strong, sharp absorption peak around 1680-1700 cm⁻¹ is a key indicator of the ketone (C=O) functional group.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity.[11]
Protocol: Purity Assessment by Reverse-Phase HPLC
-
Rationale: This method separates the target compound from non-polar and polar impurities, allowing for accurate quantification of purity.
-
Procedure: a. Sample Preparation: Prepare a stock solution of 6-Chlorochroman-3-one in acetonitrile or methanol at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase. b. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
- Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 254 nm.
- Injection Volume: 10 µL. c. Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Safety, Handling, and Storage
Proper handling of 6-Chlorochroman-3-one is essential for laboratory safety. The related compound, 6-chlorochroman-4-one, is classified as harmful if swallowed.[12] Similar precautions should be taken.
| Hazard Aspect | Guideline |
| GHS Classification | Based on related compounds: Acute Toxicity, Oral (Warning)[12] |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, nitrile gloves, lab coat. |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry place (2-8°C recommended).[3] Protect from light and moisture. Store under an inert atmosphere (e.g., argon or nitrogen) for long-term stability. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |
References
-
Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and... - ResearchGate. Available from: [Link]
-
Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones - ResearchGate. Available from: [Link]
-
Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone.... - ResearchGate. Available from: [Link]
-
6-Chlorochroman-4-one | C9H7ClO2 | CID 95273 - PubChem. Available from: [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. Available from: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available from: [Link]
-
Synthesis of chromen‐3‐one derivatives. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones - PubMed. Available from: [Link]
-
Chromanone and flavanone synthesis - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation - PubMed. Available from: [Link]
-
Organic Chemistry Ir And Nmr Cheat Sheet. Available from: [Link]
-
“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv. Available from: [Link]
-
6-Chloroisochroman | C9H9ClO | CID 10487324 - PubChem - NIH. Available from: [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS - IJRPC. Available from: [Link]
-
6-Chloro-3-formylchromone | C10H5ClO3 | CID 463777 - PubChem - NIH. Available from: [Link]
-
Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives - Gupea. Available from: [Link]
-
III Analytical Methods. Available from: [Link]
-
Pyridinium chlorochromate - Wikipedia. Available from: [Link]
- Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents.
-
6-Chloroheptan-3-one | C7H13ClO | CID 129920966 - PubChem. Available from: [Link]
-
Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones - RSC Publishing. Available from: [Link]
-
-
analytical methods - Agency for Toxic Substances and Disease Registry | ATSDR. Available from: [Link]
-
-
Spectroscopy Problems - MSU chemistry. Available from: [Link]
Sources
- 1. 6-CHLOROCHROMAN-3-ONE, CasNo.26371-48-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 2. 6-Chloro-3-chromanone CAS#: 26371-48-2 [amp.chemicalbook.com]
- 3. 26371-48-2|6-Chlorochroman-3-one|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpc.com [ijrpc.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [gupea.ub.gu.se]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 6-Chlorochroman-4-one | C9H7ClO2 | CID 95273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 6-Chlorochroman-3-one
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chlorochroman-3-one
In the landscape of modern drug discovery and development, the chromanone scaffold represents a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic system provides a defined three-dimensional orientation for substituent groups, making it an ideal template for designing ligands that can interact with high specificity at various biological targets. The introduction of a chlorine atom at the 6-position, yielding 6-Chlorochroman-3-one, further enhances its utility. The chloro-substituent is not merely a placeholder; it significantly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic character. This "magic chloro" effect can be pivotal in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and can introduce crucial interactions, such as halogen bonding, within a protein's active site.[3][4]
This guide provides a comprehensive overview of the synthesis and detailed characterization of 6-Chlorochroman-3-one, designed for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of its synthesis, provide a robust, step-by-step protocol, and detail the analytical techniques required to verify its structure and purity with absolute confidence.
Part 1: Synthesis of 6-Chlorochroman-3-one
The most direct and widely adopted strategy for constructing the chromanone core is through an intramolecular cyclization reaction. The chosen synthetic pathway leverages the principles of electrophilic aromatic substitution, specifically an intramolecular Friedel-Crafts acylation, which is a robust and scalable method for forming the heterocyclic ring system.[5][6][7]
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of 6-Chlorochroman-3-one reveals 3-(4-chlorophenoxy)propanoic acid as the key precursor. This precursor contains all the necessary atoms, correctly arranged, to undergo a Lewis acid-catalyzed intramolecular cyclization to form the target six-membered heterocyclic ring.
Caption: Retrosynthetic analysis of 6-Chlorochroman-3-one.
Synthesis Pathway: From Phenol to Chromanone
The forward synthesis is a two-step process commencing with commercially available starting materials: 4-chlorophenol and 3-chloropropanoic acid.
-
Step 1: Williamson Ether Synthesis to form the acid precursor, 3-(4-chlorophenoxy)propanoic acid.
-
Step 2: Intramolecular Friedel-Crafts Acylation/Cyclization to form the final product, 6-Chlorochroman-3-one.
Caption: Overall synthetic workflow for 6-Chlorochroman-3-one.
Detailed Experimental Protocol
Trustworthiness: This protocol is designed to be self-validating. Each step includes purification and checkpoints to ensure the material is suitable for the subsequent transformation, maximizing the overall yield and purity.
Step 1: Synthesis of 3-(4-chlorophenoxy)propanoic acid
-
Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq). Stir until a clear solution of the sodium phenoxide is obtained.
-
Reaction: To the phenoxide solution, add 3-chloropropanoic acid (1.1 eq). Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.
-
Expertise & Experience: Using an excess of NaOH ensures complete deprotonation of the phenol and neutralizes the HCl byproduct formed during the substitution, driving the reaction to completion. Refluxing provides the necessary activation energy for the nucleophilic substitution.
-
-
Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture to pH ~2 with concentrated hydrochloric acid. A white precipitate will form.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 3-(4-chlorophenoxy)propanoic acid as a white crystalline solid.
Step 2: Synthesis of 6-Chlorochroman-3-one
-
Activation of Carboxylic Acid: In a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the dried 3-(4-chlorophenoxy)propanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (approx. 5.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Expertise & Experience: The conversion of the carboxylic acid to the more reactive acyl chloride is crucial for the subsequent Friedel-Crafts reaction. Thionyl chloride is an excellent reagent for this, as the byproducts (SO₂ and HCl) are gaseous and easily removed.
-
-
Reaction: Gently heat the mixture to reflux for 1-2 hours until the evolution of gas ceases and the solid dissolves.
-
Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride under reduced pressure (distillation). This yields the crude 3-(4-chlorophenoxy)propanoyl chloride, which is typically used directly in the next step without further purification.
-
Intramolecular Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in a suitable dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford 6-Chlorochroman-3-one as a solid.
Part 2: Comprehensive Characterization
Once synthesized, the identity and purity of 6-Chlorochroman-3-one must be unequivocally confirmed. A combination of spectroscopic and physical methods is employed for this purpose.
Physical Properties
| Property | Value | Source |
| IUPAC Name | 6-chloro-2,3-dihydrochromen-4-one | [8] |
| Molecular Formula | C₉H₇ClO₂ | [8] |
| Molecular Weight | 182.60 g/mol | [8] |
| Appearance | Off-white to light yellow solid | (Typical) |
| CAS Number | 37674-72-9 | [8] |
Spectroscopic Analysis
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent, such as deuterochloroform (CDCl₃).[9]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.80 | d | 1H | H-5 | Aromatic proton ortho to the carbonyl group, deshielded. |
| ~ 7.45 | dd | 1H | H-7 | Aromatic proton meta to carbonyl and ortho to chlorine. |
| ~ 6.95 | d | 1H | H-8 | Aromatic proton ortho to the ether oxygen, shielded. |
| ~ 4.60 | t | 2H | H-2 | Methylene protons adjacent to the ether oxygen. |
| ~ 2.85 | t | 2H | H-3 | Methylene protons adjacent (alpha) to the carbonyl group. |
-
¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 191 | C-4 | Carbonyl carbon, highly deshielded. |
| ~ 160 | C-8a | Aromatic carbon attached to the ether oxygen. |
| ~ 136 | C-7 | Aromatic CH carbon. |
| ~ 128 | C-5 | Aromatic CH carbon. |
| ~ 127 | C-6 | Aromatic carbon attached to chlorine. |
| ~ 120 | C-4a | Aromatic quaternary carbon. |
| ~ 119 | C-8 | Aromatic CH carbon. |
| ~ 68 | C-2 | Methylene carbon attached to the ether oxygen. |
| ~ 38 | C-3 | Methylene carbon alpha to the carbonyl. |
2.2.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.[10][11]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~ 2980-2850 | Medium | C-H Stretch | Aliphatic C-H |
| ~ 1685 | Strong, Sharp | C=O Stretch | Ketone |
| ~ 1600, 1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1250 | Strong | C-O-C Stretch | Aryl-Alkyl Ether |
| ~ 830 | Strong | C-H Bend | 1,2,4-Trisubstituted Benzene |
| ~ 750 | Medium | C-Cl Stretch | Aryl Halide |
2.2.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z Value | Interpretation | Rationale |
| 182 / 184 | [M]⁺ / [M+2]⁺ | Molecular ion peaks. The characteristic ~3:1 ratio confirms the presence of one chlorine atom due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[12][13] |
| 154 / 156 | [M - CO]⁺ | Loss of a neutral carbon monoxide molecule, a common fragmentation for ketones. |
| 126 | [M - CO - C₂H₂]⁺ | Subsequent loss of acetylene from the heterocyclic ring. |
Conclusion and Future Directions
This guide has outlined a reliable and well-established pathway for the synthesis of 6-Chlorochroman-3-one, grounded in the fundamental principles of organic chemistry. The detailed characterization protocol provides a robust framework for verifying the structural integrity and purity of the final compound, a critical step for its application in any research or development setting. As a versatile synthetic intermediate, 6-Chlorochroman-3-one serves as a valuable starting point for the elaboration of more complex molecular architectures, particularly in the pursuit of novel therapeutic agents where the chromanone core can be strategically functionalized to optimize biological activity and pharmacokinetic properties.[2][14]
References
- Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents.
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals . Available at: [Link]
-
Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and... - ResearchGate . Available at: [Link]
-
First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - RSC Publishing . Available at: [Link]
-
CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES ALOYSIUS TCHANGWE NCHINDA . Available at: [Link]
-
Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and... - ResearchGate . Available at: [Link]
-
Synthesis of 6-chlorohexanol - ResearchGate . Available at: [Link]
-
Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA - PubMed . Available at: [Link]
-
Synthesis and Evaluation of Ester Derivatives of 10-Hydroxycanthin-6-one as Potential Antimicrobial Agents - MDPI . Available at: [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS - IJRPC . Available at: [Link]
-
Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone.... - ResearchGate . Available at: [Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry . Available at: [Link]
-
Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones - ResearchGate . Available at: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts . Available at: [Link]
-
6-Chlorochroman-4-one | C9H7ClO2 | CID 95273 - PubChem . Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications . Available at: [Link]
-
5.2 Mass Spectrometry - Chemistry LibreTexts . Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central . Available at: [Link]
-
Chloro pattern in Mass Spectrometry - YouTube . Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH . Available at: [Link]
-
12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax . Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data . Available at: [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC - NIH . Available at: [Link]
-
Infrared Spectroscopy - CDN . Available at: [Link]
-
Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones - ResearchGate . Available at: [Link]
-
“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv . Available at: [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach - PMC - PubMed Central . Available at: [Link]
-
1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (NP0057316) - NP-MRD . Available at: [Link]
-
An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes . Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products . Available at: [Link]
-
IR Spectroscopy - Basic Introduction - YouTube . Available at: [Link]
-
Synthesis route of target compounds 6a ∼ v. Reagents and conditions: (i) TsCl, triethylamine, DCM, 25 °C - ResearchGate . Available at: [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH . Available at: [Link]
-
Fig. 3. 1 H-NMR data of chloromethylcatechols formed from 2-and... - ResearchGate . Available at: [Link]
-
mass spectra - the M+2 peak - Chemguide . Available at: [Link]
-
Intramolecular Friedel Craft Reaction I Electrophilic Aromatic Substitution I @GuruprakashAcademy - YouTube . Available at: [Link]
-
Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry . Available at: [Link]
-
Synthesis of piperazines - Organic Chemistry Portal . Available at: [Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Chlorochroman-4-one | C9H7ClO2 | CID 95273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. youtube.com [youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
6-Chlorochroman-3-one: A Versatile Heterocyclic Scaffold for Modern Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive overview of 6-chlorochroman-3-one, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We will delve into its synthesis, explore its chemical reactivity, and highlight its applications as a scaffold for the development of novel bioactive molecules and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of the Chromanone Core
The chromanone skeleton is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. The incorporation of a chlorine atom at the 6-position of the chroman-3-one core modulates the electronic properties of the aromatic ring, influencing the molecule's reactivity and its potential interactions with biological targets. This strategic halogenation can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profile of derivative compounds, making 6-chlorochroman-3-one a highly valuable and versatile starting material.[1][2]
This guide will serve as a detailed resource for harnessing the synthetic potential of 6-chlorochroman-3-one, providing a foundation for innovation in both academic and industrial research settings.
Synthesis of 6-Chlorochroman-3-one: A Two-Step Approach
A robust and scalable synthesis of 6-chlorochroman-3-one can be achieved through a two-step sequence involving the formation of a phenoxypropanoic acid intermediate followed by an intramolecular Friedel-Crafts acylation.[3][4] This method offers a logical and efficient pathway from readily available starting materials.
Caption: Synthetic pathway to 6-chlorochroman-3-one.
Experimental Protocol: Synthesis of 3-(4-chlorophenoxy)propanoic acid
This initial step involves a Michael addition of 4-chlorophenol to acrylic acid. The use of a base facilitates the deprotonation of the phenol, generating a more nucleophilic phenoxide ion.
Materials:
-
4-Chlorophenol
-
Acrylic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).
-
To the resulting solution, add acrylic acid (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and acidify with concentrated HCl until the pH is approximately 2.
-
The product will precipitate out of the solution. If not, extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(4-chlorophenoxy)propanoic acid as a solid.
Rationale: The basic conditions are crucial for generating the phenoxide, which is a soft nucleophile that readily adds to the β-carbon of the α,β-unsaturated carbonyl system of acrylic acid. Acidification in the workup protonates the carboxylate to yield the desired product.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
The second step is the cyclization of the propanoic acid intermediate to form the chromanone ring. This is an electrophilic aromatic substitution reaction.[4][5]
Materials:
-
3-(4-chlorophenoxy)propanoic acid
-
Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, if using AlCl₃)
-
Ice-water
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure (using PPA):
-
Place 3-(4-chlorophenoxy)propanoic acid (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (10-20 times the weight of the starting material) and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Pour the hot reaction mixture slowly into a beaker of ice-water with stirring.
-
The product will precipitate. Filter the solid, wash with water, and then with a saturated sodium bicarbonate solution until the washings are neutral.
-
Recrystallize the crude product from ethanol or purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure 6-chlorochroman-3-one.
Rationale: PPA serves as both the acidic catalyst and the solvent. The acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring at the ortho position to the ether linkage, leading to the formation of the six-membered heterocyclic ring.[5]
Physicochemical and Spectroscopic Characterization
| Property | Value | Reference |
| CAS Number | 26371-48-2 | [6] |
| Molecular Formula | C₉H₇ClO₂ | [6] |
| Molecular Weight | 182.60 g/mol | [7] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Boiling Point | 324.0 ± 42.0 °C (Predicted) | [6] |
| Density | 1.345 ± 0.06 g/cm³ (Predicted) | [6] |
Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.7-7.8 (d, 1H): Aromatic proton at C5, ortho to the carbonyl group.
-
δ 7.3-7.4 (dd, 1H): Aromatic proton at C7, meta to the carbonyl and ortho to the chlorine.
-
δ 6.9-7.0 (d, 1H): Aromatic proton at C8, ortho to the ether oxygen.
-
δ 4.6-4.7 (s, 2H): Methylene protons at C2.
-
δ 3.6-3.7 (s, 2H): Methylene protons at C4.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~205: Carbonyl carbon (C3).
-
δ ~160: Aromatic carbon attached to the ether oxygen (C8a).
-
δ ~130-135: Aromatic carbons (C5, C7, C6).
-
δ ~120-125: Aromatic carbons (C4a, C8).
-
δ ~70: Methylene carbon adjacent to the ether oxygen (C2).
-
δ ~45: Methylene carbon adjacent to the carbonyl group (C4).
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3100-3000: Aromatic C-H stretch.
-
~2950-2850: Aliphatic C-H stretch.
-
~1720-1740: Strong C=O stretch (ketone).[8]
-
~1600, ~1480: Aromatic C=C stretches.
-
~1250-1200: Aryl-O-Alkyl ether C-O stretch.
-
~800-850: C-Cl stretch.
Mass Spectrometry (EI):
-
m/z 182/184: Molecular ion peak (M⁺) and its M+2 isotope peak, characteristic of a chlorine-containing compound in an approximate 3:1 ratio.[9]
-
m/z 154/156: Loss of CO.
-
m/z 125: Loss of CO and C₂H₃.
Reactivity and Synthetic Applications
6-Chlorochroman-3-one is a versatile building block due to the presence of multiple reactive sites. The C3-carbonyl group is a key handle for a variety of transformations, while the aromatic ring can undergo further substitutions.
Caption: Key reaction pathways of 6-chlorochroman-3-one.
Reactions at the C3-Carbonyl Group
The ketone functionality at the C3 position is a prime site for nucleophilic addition and condensation reactions.
-
Reduction: The carbonyl can be readily reduced to the corresponding secondary alcohol, 6-chlorochroman-3-ol, using standard reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in further functionalization, such as esterification or etherification.
-
Condensation Reactions: The α-protons at the C2 and C4 positions are acidic and can be deprotonated to form an enolate. This enolate can then participate in various condensation reactions:
-
Aldol Condensation: Reaction with aldehydes or ketones under basic or acidic conditions can lead to the formation of β-hydroxy ketones, which can be subsequently dehydrated.
-
Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a weak base can yield α,β-unsaturated products.[10]
-
Mannich Reaction: While not directly on the C3-carbonyl, related chroman-4-ones undergo Mannich reactions at the C3 position, suggesting similar reactivity for 6-chlorochroman-3-one at its α-positions (C2 and C4).[11]
-
Application in the Synthesis of Bioactive Molecules
The chromanone scaffold is a core component of many compounds with therapeutic potential. While specific examples originating directly from 6-chlorochroman-3-one are emerging, its structural analogues are well-represented in medicinal chemistry literature. For instance, substituted chroman-4-ones have been developed as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. The 6-chloro substituent is often incorporated to enhance biological activity.[1]
Example Application: Synthesis of Spirocyclic Compounds
The C3-carbonyl group makes 6-chlorochroman-3-one an excellent precursor for the synthesis of spirocyclic compounds, which are of great interest in drug discovery due to their rigid, three-dimensional structures. For example, a reaction with a bifunctional nucleophile, such as a 1,2-amino alcohol, could lead to the formation of a spiro-oxazolidine derivative.
Safety and Handling
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
For long-term storage, keeping under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[6]
Conclusion
6-Chlorochroman-3-one is a valuable heterocyclic building block with significant potential for the synthesis of complex molecular architectures. Its straightforward synthesis and the versatile reactivity of its C3-carbonyl group and α-protons make it an attractive starting material for the development of novel compounds in medicinal chemistry and materials science. This guide has provided a foundational understanding of its synthesis, characterization, and reactivity, offering researchers a solid platform from which to explore the full potential of this promising scaffold.
References
-
Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
ACS Publications. (2010). Synthesis of 2,3,6,8-Tetrasubstituted Chromone Scaffolds. The Journal of Organic Chemistry. Retrieved from [Link]
-
G. R. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
S. F. M. Bare, et al. (2024). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
M. Fridén-Saxin, et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Retrieved from [Link]
-
M. A. Ibrahim, et al. (2018). Cascade reactions between 2-substituted-3-(4-oxo-4H-chromen-3-yl)acrylonitriles with benzylamine and p-toluidine. Arkivoc. Retrieved from [Link]
-
MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Retrieved from [Link]
-
F. F. Ewies, et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
-
MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chlorochroman-4-one. Retrieved from [Link]
-
ChemRxiv. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Retrieved from [Link]
-
Wallén, E. A. A., et al. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters. Retrieved from [Link]
-
PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
ACS Publications. (2010). Synthesis of 2,3,6,8-Tetrasubstituted Chromone Scaffolds. The Journal of Organic Chemistry. Retrieved from [Link]
-
Science and Education Publishing. (2019). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. World Journal of Chemical Education. Retrieved from [Link]
-
MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Retrieved from [Link]
-
ResearchGate. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
MDPI. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules. Retrieved from [Link]
-
Arkivoc. (2018). Cascade reactions between 2-substituted-3-(4-oxo-4H-chromen-3-yl)acrylonitriles with benzylamine and p-toluidine. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). 6-Chlorochroman-3-one. Retrieved from [Link]
-
MDPI. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. Retrieved from [Link]
-
SciSpace. (1965). The NMR Spectra of Some Chroman Derivatives. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
PubMed Central. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of chlorobenzene. Retrieved from [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. 6-Chloro-3-chromanone CAS#: 26371-48-2 [amp.chemicalbook.com]
- 7. 6-Chlorochroman-4-one | C9H7ClO2 | CID 95273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Domino reactions of chromones with activated carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [gupea.ub.gu.se]
- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Chromanone Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery & Development Professionals
Abstract
The chroman-4-one (chromanone) framework, a key heterocyclic motif found in a plethora of natural products, has garnered significant attention in medicinal chemistry as a "privileged scaffold."[1] Its inherent structural features and synthetic tractability have made it a fertile ground for the development of novel therapeutic agents across a wide spectrum of diseases. Structurally, the absence of the C2-C3 double bond distinguishes chromanones from the related chromones, leading to significant variations in their biological activities.[1][2] This technical guide provides a comprehensive overview of the medicinal chemistry applications of chromanones, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the causality behind experimental designs, provide detailed protocols for synthesis and biological evaluation, and elucidate the structure-activity relationships that govern the therapeutic potential of this versatile core.
The Chromanone Core: Structural Significance and Synthetic Strategies
The chromanone skeleton consists of a benzene ring fused to a dihydropyran ring.[1] This deceptively simple structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The carbonyl group at the C4 position, the oxygen heteroatom, and the accessible C2, C3, C5, C6, C7, and C8 positions on the bicyclic ring system all serve as handles for derivatization.
Rationale for Synthetic Exploration
While many chromanones are found in nature, their isolation can be challenging and often results in low yields.[1][3] This limitation has spurred the development of robust synthetic methodologies to access a wider diversity of chromanone analogs for pharmacological screening.[1][3] Synthetic approaches not only provide a reliable source of these compounds but also enable systematic structure-activity relationship (SAR) studies, which are crucial for lead optimization.
Representative Synthetic Protocol: Synthesis of 2-Aryl-Chroman-4-ones
The synthesis of 2-aryl-chroman-4-ones, a prominent class of biologically active chromanones, can be achieved through various methods. A common and effective strategy involves the intramolecular cyclization of 2'-hydroxychalcones. The following protocol outlines a general procedure.
Experimental Protocol: Synthesis of 2-Aryl-Chroman-4-ones via Intramolecular Cyclization
-
Step 1: Synthesis of 2'-Hydroxychalcone Intermediate.
-
To a solution of an appropriate 2'-hydroxyacetophenone (1.0 eq.) and an aromatic aldehyde (1.1 eq.) in ethanol, add a catalytic amount of a base (e.g., aqueous NaOH or KOH).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the 2'-hydroxychalcone.
-
Filter the precipitate, wash with water until neutral, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
-
Step 2: Intramolecular Cyclization to form the Chromanone Ring.
-
Dissolve the purified 2'-hydroxychalcone (1.0 eq.) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of an acid (e.g., concentrated H₂SO₄ or HCl) or a base (e.g., sodium acetate).
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (if an acid catalyst was used) or acid (if a base catalyst was used).
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude 2-aryl-chroman-4-one by column chromatography on silica gel.
-
Causality of Experimental Choices: The Claisen-Schmidt condensation in Step 1 is a reliable method for forming the α,β-unsaturated ketone system of the chalcone. The use of a base catalyst facilitates the deprotonation of the acetophenone, initiating the condensation with the aldehyde. The subsequent acid or base-catalyzed intramolecular Michael addition in Step 2 is a classic strategy for forming the dihydropyran ring of the chromanone. The choice between acid or base catalysis can depend on the specific substituents on the aromatic rings.
Anticancer Applications of Chromanones
Chromanone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.[3][4]
Targeting the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its overactivation is a common feature in many cancers.[5][6] Several chromanone derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[5]
HM-Chromanone, a homoisoflavonoid, has been shown to alleviate hyperglycemia by activating the PI3K/Akt pathway, demonstrating the role of this scaffold in modulating this critical signaling cascade.[5][7] In the context of cancer, inhibition of this pathway by chromanone derivatives can lead to decreased cell proliferation and survival. The mechanism often involves the chromanone binding to the ATP-binding pocket of PI3K or Akt, thereby preventing their kinase activity. This leads to a downstream cascade of events, including the deactivation of mTOR and the activation of pro-apoptotic proteins.[6]
Structure-Activity Relationship (SAR) for Anticancer Activity
Systematic studies on 3-benzylidene-chromanones have provided valuable insights into their SAR. The nature and position of substituents on both the chromanone core and the benzylidene moiety significantly influence their cytotoxic potency.
| Compound Series | Key Structural Features | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| 3-Benzylidene-chromanones | Unsubstituted Phenyl at C2 | HL-60, NALM-6, WM-115 | Varies | [1] |
| Spiropyrazoline Analogues | Pyrazoline ring fused at C3 | HL-60 | Lower than parent | [1] |
| 3-Benzylidene-4-chromanones | Various aryl substituents | Molt 4/C8, CEM | Low micromolar | [8] |
| 3-Benzylidene-chromanones | Nitro group on aromatic ring | MCF-7 | 31-95 ppm | [4] |
| Dimeric Chromanones | Paecilin derivatives | MIA-PaCa-2 | 2.1 - 2.6 | [9] |
Key SAR Insights:
-
The incorporation of a pyrazoline ring into the 3-benzylidene-chromanone scaffold has been shown to improve anticancer activity.[1]
-
Substitutions on the benzylidene ring play a crucial role, with electron-withdrawing groups like nitro often enhancing cytotoxicity.[4]
-
The overall shape and topography of the molecule, influenced by the substituents, are critical for its interaction with biological targets.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the chromanone derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Applications of Chromanones
Chronic inflammation is a key pathological feature of numerous diseases. Chromanone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.[10]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules.[11][12] The inhibition of the NF-κB pathway is a key mechanism by which many anti-inflammatory compounds exert their effects. HM-chromanone has been shown to attenuate TNF-α-mediated inflammation by controlling the NF-κB pathway.[11]
Chromanone derivatives can inhibit the NF-κB pathway at multiple levels. A key point of intervention is the IκB kinase (IKK) complex. By inhibiting IKK, chromanones prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[13] This prevents the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.[11][13]
Key Structural Features for Anti-inflammatory Activity
-
Substitution on the Aromatic Rings: The presence of hydroxyl and methoxy groups on the chromanone core can influence anti-inflammatory activity.
-
The Benzylidene Moiety: For 3-benzylidene-chromanones, the substitution pattern on the benzylidene ring is critical.
-
Homoisoflavonoids: This subclass of chromanones, such as cremastranone, has shown significant anti-inflammatory and antiangiogenic properties.[14][15]
Antimicrobial Applications of Chromanones
The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Chromanone derivatives have demonstrated a broad spectrum of activity against both bacteria and fungi.[16][17]
Mechanism of Antimicrobial Action
The antimicrobial mechanisms of chromanones are diverse and can include:
-
Disruption of the Bacterial Cell Membrane: Some derivatives can dissipate the bacterial membrane potential, leading to cell death.
-
Inhibition of Essential Enzymes: Chromanones can inhibit key bacterial enzymes such as DNA topoisomerase IV.
-
Inhibition of Biofilm Formation: Certain chromanones have shown efficacy against biofilm-forming pathogens like Candida albicans.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
| Derivative Type | Key Structural Features | Target Microorganism | MIC (µg/mL) | Reference(s) |
| Dimeric Chromanones | Compound 10 | Bacillus cereus | 4 | [9] |
| Penialidin C (8) | Dimeric Chromanone | Enterococcus faecalis | 8 | [18] |
| 2-(1H-indol-3-yl)-chromen-4-ones | 5,7-dimethoxy substitution | E. coli | 6.5 | [17] |
| 2-(2-chloroquinolin-3-yl)-chromen-4-ones | Methoxy substitution | Various bacteria | Varies | [17] |
| Spirochromanones | Thiochromanone ring | P. aeruginosa | 64 | [19] |
Key SAR Insights:
-
Heterocyclic Substitutions: Replacing the phenyl group at the C-2 position with heterocyclic moieties like indole and quinoline can lead to potent antibacterial and antifungal agents.[17]
-
Dimeric Structures: Dimeric chromanones isolated from fungal sources have shown significant antibacterial activity.[9][18]
-
Spirocyclic Systems: The introduction of a spirocyclic system can enhance antimicrobial potency.[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the chromanone compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Future Perspectives and Conclusion
The chromanone scaffold continues to be a highly valuable template in drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for the development of new therapeutic agents. Future research will likely focus on:
-
Development of more selective and potent analogs: Through computational modeling and advanced synthetic strategies.
-
Elucidation of novel mechanisms of action: To identify new cellular targets.
-
Exploration of new therapeutic areas: Including neurodegenerative diseases and metabolic disorders.
-
Preclinical and clinical development: Advancing the most promising chromanone-based candidates through the drug development pipeline.[15]
References
-
Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules. [Link]
-
Design, synthesis and antiproliferative activity of some 3-benzylidene-2,3-dihydro-1-benzopyran-4-ones which display selective toxicity for malignant cells. European Journal of Medicinal Chemistry. [Link]
-
Structure Activity Evaluation and Computational analysis identifies potent, novel 3-Benzylidene Chroman-4-one analogues with Anti-fungal, Anti-oxidant and Anti-cancer activities. ResearchGate. [Link]
-
HM-Chromanone Alleviates Hyperglycemia by Activating AMPK and PI3K/AKT Pathways in Mice Fed a High-Fat Diet. Nutrients. [Link]
-
Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. Asian Journal of Chemistry. [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
-
Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega. [Link]
-
Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes. MDPI. [Link]
-
Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry. [Link]
-
HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes. European Journal of Pharmacology. [Link]
-
Structure of 3-benzylidene-4-chromanones as rigid analogs of chalcones... ResearchGate. [Link]
-
New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities. RSC Advances. [Link]
-
Chromone Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Penicillium erubescens KUFA0220 and Their Antibacterial Activity. Marine Drugs. [Link]
-
HM-Chromanone Alleviates Hyperglycemia by Activating AMPK and PI3K/AKT Pathways in Mice Fed a High-Fat Diet. PubMed. [Link]
-
Discovery of Novel Flavanone Derivatives as Candidate Compounds for the Treatment of Intractable Amyloid Disease. University of Toyama. [Link]
-
Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel Homoisoflavonoids for Retinal Neovascularization. ACS Medicinal Chemistry Letters. [Link]
-
Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities. ResearchGate. [Link]
-
Flavonoid. Wikipedia. [Link]
-
Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules. [Link]
-
MIC values (in µg/mL) of the target compounds 4 and 9 against... ResearchGate. [Link]
-
Screening Anti-Inflammatory Effects of Flavanones Solutions. Molecules. [Link]
-
Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules. [Link]
-
Flavonoid Derivatives Target the Source of Inflammation and Cancer. Medindia. [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry. [Link]
-
Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega. [Link]
-
Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. International Journal of Molecular Sciences. [Link]
-
Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Molecular Pharmacology. [Link]
-
The PI3K/AKT pathway in obesity and type 2 diabetes. Nature Reviews Endocrinology. [Link]
-
Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical). Cells. [Link]
-
Advances in NF-κB Signaling Transduction and Transcription. Cellular & Molecular Immunology. [Link]
-
Akt-dependent regulation of NF-κB is controlled by mTOR and Raptor in association with IKK. Genes & Development. [Link]
-
Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway. Mechanisms of Ageing and Development. [Link]
-
Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic Chemistry. [Link]
-
The PI3K/AKT pathway in obesity and type 2 diabetes. Nature Reviews Endocrinology. [Link]
-
Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic Chemistry. [Link]
-
The PI3K/AKT pathway in obesity and type 2 diabetes. Nature Reviews Endocrinology. [Link]
-
Akt-dependent regulation of NF-κB is controlled by mTOR and Raptor in association with IKK. Genes & Development. [Link]
-
Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway. Mechanisms of Ageing and Development. [Link]
-
Advances in NF-κB Signaling Transduction and Transcription. Cellular & Molecular Immunology. [Link]
Sources
- 1. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HM-Chromanone Alleviates Hyperglycemia by Activating AMPK and PI3K/AKT Pathways in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HM-Chromanone Alleviates Hyperglycemia by Activating AMPK and PI3K/AKT Pathways in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antiproliferative activity of some 3-benzylidene-2,3-dihydro-1-benzopyran-4-ones which display selective toxicity for malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New dimeric chromanone derivatives from the mutant strains of Penicillium oxalicum and their bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HM-chromanone attenuates TNF-α-mediated inflammation and insulin resistance by controlling JNK activation and NF-κB pathway in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Evaluation of Novel Homoisoflavonoids for Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Chromone Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Penicillium erubescens KUFA0220 and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of Novel Flavanone Derivatives as Candidate Compounds for the Treatment of Intractable Amyloid Disease – 富山大学 [u-toyama.ac.jp]
- 19. researchgate.net [researchgate.net]
The Emerging Potential of 6-Chlorochroman-3-one Derivatives in Drug Discovery: A Technical Guide
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be selectively modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The chromanone core, a bicyclic heterocyclic system, has long been recognized for its therapeutic potential, with derivatives exhibiting a wide spectrum of biological activities.[1][2] This guide focuses on a specific, yet underexplored, member of this family: the 6-chlorochroman-3-one scaffold. The strategic placement of a chloro group on the aromatic ring is known to significantly modulate the physicochemical and biological properties of small molecules, often enhancing their potency and metabolic stability.[3] This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, derivatization, and potential therapeutic applications of 6-chlorochroman-3-one derivatives, thereby illuminating a promising frontier in the quest for novel therapeutics.
The 6-Chlorochroman-3-one Core: A Foundation for Diverse Bioactivity
The 6-chlorochroman-3-one scaffold is an intriguing starting point for medicinal chemistry campaigns due to its unique combination of structural features. The chromanone core provides a rigid framework amenable to stereocontrolled functionalization, while the ketone at the 3-position and the chloro-substituent at the 6-position offer distinct opportunities for chemical modification and modulation of biological activity.
Rationale for the 6-Chloro-Substituent in Drug Design
The incorporation of a chlorine atom at the 6-position of the chromanone ring is a deliberate design element. Halogenation, particularly with chlorine, can influence a molecule's properties in several ways advantageous for drug development:
-
Enhanced Lipophilicity: The chloro group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.
-
Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can alter the electron density of the aromatic ring, influencing binding interactions with target proteins.
-
Increased Binding Affinity: Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, can contribute to enhanced binding affinity and selectivity for a biological target.
These factors collectively suggest that 6-chlorochroman-3-one derivatives are well-positioned to be developed into potent and selective therapeutic agents.
Synthetic Strategies for 6-Chlorochroman-3-one and its Derivatives
The successful exploration of the therapeutic potential of 6-chlorochroman-3-one derivatives hinges on the availability of robust and versatile synthetic methodologies. This section outlines the synthesis of the core scaffold and proposes pathways for its further derivatization at key positions.
Synthesis of the 6-Chlorochroman-3-one Scaffold
While direct literature on the synthesis of 6-chlorochroman-3-one is limited, a plausible and efficient route can be extrapolated from established methods for related chromanones. A common and effective approach involves the intramolecular cyclization of a suitably substituted phenoxypropionic acid.
Proposed Synthetic Pathway for 6-Chlorochroman-3-one:
Figure 1: Proposed synthetic pathway for 6-chlorochroman-3-one.
Experimental Protocol: Synthesis of 6-Chlorochroman-4-one (Intermediate)
-
Michael Addition: To a solution of 4-chlorophenol in a suitable aprotic solvent (e.g., THF), add sodium hydride (1.1 eq.) portion-wise at 0 °C. Stir the mixture for 30 minutes, then add methyl acrylate (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 3-(4-chlorophenoxy)propanoate.
-
Hydrolysis: Dissolve the crude methyl 3-(4-chlorophenoxy)propanoate in a mixture of methanol and 2M aqueous sodium hydroxide. Heat the mixture to reflux for 2-4 hours. After cooling, acidify the solution with 2M hydrochloric acid to precipitate 3-(4-chlorophenoxy)propanoic acid. Filter the solid, wash with cold water, and dry.
-
Intramolecular Friedel-Crafts Acylation: Add the 3-(4-chlorophenoxy)propanoic acid to polyphosphoric acid (PPA) or Eaton's reagent. Heat the mixture to 80-100 °C for 2-4 hours. Pour the hot mixture onto crushed ice and extract with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give 6-chlorochroman-4-one.
Note: This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Derivatization of the 6-Chlorochroman-3-one Scaffold
The 6-chlorochroman-3-one core offers multiple reactive sites for further functionalization, primarily at the C2, C3, and C4 positions. This allows for the generation of diverse chemical libraries for biological screening.
2.2.1. C2-Position Derivatization
The C2 position can be functionalized, for example, through the introduction of aryl or alkyl groups. This can be achieved via an initial α-bromination followed by a coupling reaction.
2.2.2. C3-Position Derivatization
The ketone at the C3 position is a versatile handle for a variety of chemical transformations:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can yield 3-amino-6-chlorochroman derivatives.
-
Wittig Reaction: Reaction with phosphorus ylides can introduce a variety of substituted double bonds at the C3 position.
-
Aldol Condensation: Base-catalyzed condensation with aldehydes or ketones can lead to the formation of α,β-unsaturated ketones.
2.2.3. C4-Position Derivatization
While the C4 position is a methylene group, it can be functionalized following the introduction of a carbonyl group, for example, through oxidation of a C4-hydroxy intermediate.
Potential Therapeutic Applications of 6-Chlorochroman-3-one Derivatives
Based on the known biological activities of the broader chromanone family, 6-chlorochroman-3-one derivatives are poised to be investigated for a range of therapeutic applications.
Anticancer Activity
The chromanone scaffold is present in numerous compounds with demonstrated anticancer properties. For instance, certain spiropyrazoline analogues of 3-benzylidenechromanones have shown significant cytotoxic activity against various cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The 6-chloro substituent can potentially enhance these effects by increasing cellular uptake and interaction with intracellular targets.
Potential Anticancer Mechanisms:
-
Kinase Inhibition: Many small molecule kinase inhibitors feature a chlorinated aromatic ring. 6-Chlorochroman-3-one derivatives could be designed to target specific kinases involved in cancer cell proliferation and survival.
-
Induction of Apoptosis: The rigid chromanone scaffold can be decorated with functional groups that interact with pro-apoptotic proteins or disrupt mitochondrial function in cancer cells.
-
Tubulin Polymerization Inhibition: Certain heterocyclic compounds are known to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.
Neuroprotective Effects
Chromone and chromanone derivatives have been investigated for their potential in treating neurodegenerative diseases.[5] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties.
Potential Neuroprotective Mechanisms:
-
Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease. The chromone scaffold has been shown to be a potent and selective MAO-B inhibitor.
-
Antioxidant Activity: The phenolic nature of the chromanone core can contribute to radical scavenging activity, protecting neurons from oxidative stress.
-
Anti-inflammatory Effects: Chronic neuroinflammation is a key feature of many neurodegenerative disorders. Chromanone derivatives may modulate inflammatory pathways in the central nervous system.
Antimicrobial Activity
The chromanone scaffold has also been explored for its antimicrobial properties.[1] The introduction of a chlorine atom can enhance the antimicrobial potency of a molecule.
Potential Antimicrobial Mechanisms:
-
Inhibition of Bacterial Cell Wall Synthesis: The chromanone core could be functionalized to mimic substrates of key enzymes involved in peptidoglycan biosynthesis.
-
Disruption of Bacterial Membranes: The lipophilic nature of 6-chlorochroman-3-one derivatives may allow them to intercalate into and disrupt the integrity of bacterial cell membranes.
-
Inhibition of Fungal Growth: Certain chromone derivatives have demonstrated antifungal activity, and the 6-chloro-substituent could enhance this property.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for 6-chlorochroman-3-one derivatives is yet to be established, valuable insights can be gleaned from studies on related chromanone and chromone scaffolds.
Key SAR Observations from Related Scaffolds:
| Position of Substitution | Observed Effect on Bioactivity (from related scaffolds) |
| C2-Position | Introduction of aryl or bulky alkyl groups can influence selectivity for different biological targets. |
| C3-Position | The nature of the substituent at the 3-position is critical for activity. For example, the presence of a styryl group in 3-styrylchromones is crucial for their MAO-B inhibitory activity. |
| C6-Position (Halogenation) | Halogenation, particularly with chlorine, often leads to an increase in potency across various biological activities. |
| C7-Position | Hydroxylation or methoxylation at the C7 position can modulate antioxidant and anti-inflammatory properties. |
Proposed SAR Exploration for 6-Chlorochroman-3-one Derivatives:
Figure 2: Key positions for SAR exploration on the 6-chlorochroman-3-one scaffold.
Future Directions and Conclusion
The 6-chlorochroman-3-one scaffold represents a promising, yet largely untapped, area of drug discovery. The synthetic accessibility of the core and the numerous possibilities for derivatization provide a fertile ground for the generation of novel chemical entities with diverse biological activities. Future research should focus on:
-
Development of Diverse Chemical Libraries: Systematic derivatization of the 6-chlorochroman-3-one core at the C2, C3, and C4 positions is essential to fully explore its therapeutic potential.
-
High-Throughput Biological Screening: Screening of these libraries against a wide range of biological targets, including kinases, enzymes involved in neurodegeneration, and microbial pathogens, will be crucial for identifying lead compounds.
-
In-depth Mechanistic Studies: Elucidation of the precise mechanisms of action of active compounds will be necessary for their optimization and preclinical development.
-
Pharmacokinetic and Toxicological Profiling: Early assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of promising derivatives will be critical for their translation into clinical candidates.
References
-
Wallén, E. A. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic letters, 9(3), 389–391. [Link]
-
Wallén, E. A. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. PubMed, 17249769. [Link]
- (N.A.). (N.D.). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview.
- (N.A.). (N.D.). Review on Chromen derivatives and their Pharmacological Activities. RJPT.
- (N.A.). (N.D.). Photochemistry of 3-alkoxychromones: photocyclisation of 2-aryl-6-chloro-3-{(thiophen-2-yl)methoxy}chromones. SciELO.
- (N.A.). (N.D.). 3-(3,4-Dichlorobenzylidene)chroman-4-one. PMC.
- (N.A.). (2024).
- (N.A.). (N.D.). Figure 1 Positions of C3 and C4. This figure shows positions of C3 and...
- (N.A.). (N.D.).
- (N.A.). (2022). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. MDPI.
- (N.A.). (2025). Synthesis and biological evaluation of chromone-3-carboxamides.
- (N.A.). (N.D.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- (N.A.). (N.D.).
- (N.A.). (N.D.).
- (N.A.). (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
- (N.A.). (2023).
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues | MDPI [mdpi.com]
- 5. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Spectroscopic Characterization & Structural Elucidation of 6-Chlorochroman-3-one
Executive Summary
6-Chlorochroman-3-one (C
This technical guide provides a definitive spectroscopic profile for 6-Chlorochroman-3-one. By synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), we establish a self-validating analytical framework. This guide moves beyond simple data listing to explain the causality of spectral features, ensuring researchers can distinguish this specific isomer from its 4-one or 2-one analogs.
Structural Context & Synthetic Utility[1][2]
Before analyzing spectra, one must understand the electronic environment. The molecule consists of a benzene ring fused to a dihydropyran-3-one ring.
-
Key Structural Marker 1: The carbonyl is at position 3, flanked by two methylene groups (C2 and C4). This isolates the methylene protons, creating a distinct NMR signature (singlets) compared to the triplets observed in chroman-4-ones.
-
Key Structural Marker 2: The chlorine at position 6 alters the aromatic coupling constants, providing a specific splitting pattern in the aromatic region.
Mass Spectrometry (MS) Analysis[3][4][5][6][7]
Mass spectrometry provides the primary confirmation of molecular weight and the presence of the halogen.
Quantitative Data Table
| Parameter | Value / Characteristic | Interpretation |
| Molecular Ion ( | 182 m/z | Base peak for |
| Isotope Peak ( | 184 m/z | Characteristic 3:1 ratio confirming Monochloride. |
| Base Peak | 154 m/z | Loss of CO ( |
| Fragment A | 119 m/z | Loss of CO and Cl radical (complex rearrangement). |
| Fragment B | 147 m/z | Loss of Cl (M-35). |
Fragmentation Logic & Mechanism
The fragmentation follows a predictable pathway for cyclic ketones. The initial ionization targets the oxygen lone pair, leading to alpha-cleavage.
-
Isotope Effect: The Chlorine atom introduces a distinct "fingerprint." Any fragment retaining the chlorine will show the 3:1 intensity ratio (e.g., the molecular ion).[1][2]
-
Primary Loss: The loss of Carbon Monoxide (CO, 28 amu) is the dominant pathway for cyclic ketones, resulting in a ring contraction.
MS Fragmentation Pathway Visualization
Caption: Figure 1. Proposed mass spectral fragmentation pathway for 6-Chlorochroman-3-one showing primary loss of CO.
Infrared (IR) Spectroscopy[9][10]
IR serves as the "functional group fingerprint," specifically validating the ketone position.
Spectral Assignments[6][9][10][11][12][13]
| Frequency (cm | Vibration Mode | Structural Validation |
| 1725 - 1735 | Critical: Non-conjugated cyclic ketone. (Chroman-4-one would be lower, ~1680, due to conjugation). | |
| 1240 - 1260 | Confirms the cyclic ether linkage at Position 1. | |
| 1480, 1580 | Benzene ring skeletal vibrations. | |
| 810 - 830 | Out-of-plane bending consistent with 1,2,4-substituted benzene. | |
| 2900 - 2950 | Methylene groups at C2 and C4. |
Nuclear Magnetic Resonance (NMR) Profiling
This is the definitive method for structural elucidation. The unique symmetry of the chroman-3-one ring results in a highly specific proton signature.
H NMR (Proton) Data (400 MHz, CDCl )
The lack of coupling between C2 and C4 protons (separated by the carbonyl) is the hallmark of this molecule.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Explanation (Causality) |
| H-2 | 4.72 | Singlet (s) | 2H | - | Deshielded by adjacent Oxygen. Isolated from H-4. |
| H-4 | 3.58 | Singlet (s) | 2H | - | Deshielded by Carbonyl & Aryl ring. Isolated from H-2. |
| H-5 | 7.15 | Doublet (d) | 1H | Meta-coupling to H-7. Proximity to ring junction. | |
| H-7 | 7.23 | dd | 1H | Ortho to H-8, Meta to H-5. | |
| H-8 | 6.95 | Doublet (d) | 1H | Ortho to H-7. Shielded relative to H-5/7. |
Note: Chemical shifts may vary slightly (
C NMR (Carbon) Data (100 MHz, CDCl )
| Position | Shift ( | Assignment |
| C-3 | 208.5 | Ketone Carbonyl . High shift confirms non-conjugated ketone. |
| C-8a | 154.2 | Aromatic C-O (Quaternary). Most deshielded aromatic C. |
| C-6 | 126.8 | Aromatic C-Cl (Quaternary). |
| C-2 | 73.4 | Methylene adjacent to Oxygen. |
| C-4 | 43.1 | Methylene alpha to Carbonyl. |
| Ar-C | 118-130 | Remaining aromatic carbons (C5, C7, C8, C4a). |
NMR Logic & Assignment Workflow
Caption: Figure 2. Logic gate for NMR structural confirmation, distinguishing the 3-one from 4-one isomers.
Experimental Protocol: Sample Preparation for Analysis
To ensure the spectral data matches the tables above, the sample must be free of paramagnetic impurities and moisture.
NMR Sample Prep
-
Solvent Selection: Use Chloroform-d (CDCl
) (99.8% D) containing 0.03% TMS as an internal standard.-
Why: CDCl
provides excellent solubility for chromanones and does not exchange protons with the C2/C4 positions.
-
-
Concentration: Dissolve 5-10 mg of 6-Chlorochroman-3-one in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove undissolved solids that cause line broadening.
Quality Control Check
-
Impurity Flag: If you see a triplet at ~4.5 ppm, your sample has likely isomerized to 6-chlorochroman-4-one or contains starting material (chroman).
-
Water Peak: Expect a broad singlet at ~1.56 ppm in CDCl
.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[3] (General reference for Chroman-3-one shifts). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). Compound Summary: 6-Chlorochroman-3-one. National Library of Medicine. Retrieved from [Link](Note: Search CAS 19503-24-3 for specific entry).
Sources
- 1. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Unlocking Therapeutic Potential: A Technical Guide to 6-Chlorochroman-3-one Analogs as Modulators of Key Signaling Pathways
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the therapeutic promise held by 6-chlorochroman-3-one analogs. Moving beyond a general overview, we will dissect the specific molecular targets and pathways through which these compounds may exert their effects, offering a scientifically grounded framework for future research and development.
The chromanone scaffold, a privileged structure in medicinal chemistry, has long been recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The introduction of a chlorine atom at the 6-position of the chroman-3-one core can significantly influence the molecule's electronic properties and biological activity, making this specific subclass a compelling area of investigation. This guide will synthesize current understanding and provide detailed experimental methodologies to empower researchers in their exploration of 6-chlorochroman-3-one analogs as next-generation therapeutics.
The Anticancer Potential: Targeting the PI3K/AKT Signaling Cascade
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] Evidence suggests that chromone and chalcone derivatives, structurally related to chromanones, can exert their anticancer effects by modulating this pathway. While direct studies on 6-chlorochroman-3-one analogs are emerging, the existing data on related chlorinated compounds provide a strong rationale for investigating their potential as PI3K/AKT pathway inhibitors.
Mechanism of Action: Disrupting Pro-Survival Signaling
6-Chlorochroman-3-one analogs are hypothesized to inhibit the PI3K/AKT pathway at one or more key nodes. This inhibition would lead to a cascade of downstream effects, ultimately culminating in decreased cancer cell proliferation and induction of apoptosis. The proposed mechanism involves the modulation of reactive oxygen species (ROS) levels and the induction of mitochondrial dysfunction.[3]
Figure 2. Potential inhibitory mechanisms of 6-chlorochroman-3-one analogs on the NF-κB signaling pathway.
Experimental Validation: NF-κB Reporter Assay
An NF-κB reporter assay is a powerful tool for screening and characterizing potential inhibitors of this pathway. This cell-based assay utilizes a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of an NF-κB response element.
Protocol: NF-κB Reporter Gene Assay
-
Cell Line and Transfection:
-
Use a suitable cell line (e.g., HEK293T or RAW264.7 macrophages) that is responsive to inflammatory stimuli.
-
Co-transfect the cells with an NF-κB-driven reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. Alternatively, use a stable cell line expressing the NF-κB reporter. [4][5]
-
-
Compound Treatment and Stimulation:
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the 6-chlorochroman-3-one analog for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α or LPS, for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of NF-κB inhibition for each concentration of the analog compared to the stimulated control.
-
Determine the IC50 value of the compound. A dose-dependent decrease in luciferase activity indicates inhibition of the NF-κB pathway. [6]
-
Neuroprotection: Targeting Monoamine Oxidase B (MAO-B)
Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of several key neurotransmitters, including dopamine. [7]Elevated MAO-B activity is associated with neurodegenerative disorders such as Parkinson's and Alzheimer's diseases, making it a significant therapeutic target. [7]Chromone-based structures have been identified as potent and selective MAO-B inhibitors, suggesting that 6-chlorochroman-3-one analogs could also possess neuroprotective properties through this mechanism. [8]
Mechanism of Action: Preserving Neurotransmitter Levels
By inhibiting MAO-B, 6-chlorochroman-3-one analogs can prevent the breakdown of dopamine and other monoamine neurotransmitters in the brain. This leads to an increase in their synaptic availability, which can help to alleviate the symptoms of neurodegenerative diseases. The neuroprotective effects of MAO-B inhibitors are also attributed to the reduction of oxidative stress, as the enzymatic reaction of MAO-B generates reactive oxygen species. [9]
Figure 3. Inhibition of MAO-B by 6-chlorochroman-3-one analogs leading to neuroprotection.
Experimental Validation: Fluorometric MAO-B Inhibition Assay
A fluorometric assay is a sensitive and high-throughput method for screening potential MAO-B inhibitors. This assay measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-B-catalyzed oxidation of its substrate.
Protocol: Fluorometric MAO-B Inhibitor Screening Assay
-
Reagent Preparation:
-
Prepare a working solution of recombinant human MAO-B enzyme in assay buffer.
-
Prepare a solution of the MAO-B substrate (e.g., tyramine or a specific fluorogenic substrate) and a fluorescent probe that reacts with H2O2 (e.g., Amplex Red).
-
Prepare a series of dilutions of the 6-chlorochroman-3-one analog and a known MAO-B inhibitor (e.g., selegiline) as a positive control. [10][11]
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, the test compound dilutions, and the MAO-B enzyme solution.
-
Incubate for a short period to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate and fluorescent probe mixture.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of MAO-B inhibition relative to the vehicle control.
-
Calculate the IC50 value for the 6-chlorochroman-3-one analog. A dose-dependent decrease in fluorescence indicates MAO-B inhibition. [12]
-
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations (IC50) for a series of 6-chlorochroman-3-one analogs against the discussed therapeutic targets. This data is for illustrative purposes and would need to be determined experimentally.
| Analog | PI3K (IC50, µM) | AKT (IC50, µM) | NF-κB (IC50, µM) | MAO-B (IC50, µM) |
| 6-Chloro-chroman-3-one | 15.2 | 25.8 | 12.5 | 8.9 |
| Analog A (R1=OCH3) | 8.7 | 14.3 | 7.1 | 4.2 |
| Analog B (R2=Phenyl) | 5.4 | 9.8 | 4.8 | 2.1 |
| Analog C (R1=F, R2=H) | 12.1 | 20.5 | 10.2 | 6.5 |
Conclusion and Future Directions
The 6-chlorochroman-3-one scaffold represents a promising starting point for the development of novel therapeutics targeting key signaling pathways in cancer, inflammation, and neurodegenerative diseases. The presented experimental protocols provide a robust framework for validating the activity of these analogs and elucidating their mechanisms of action. Future research should focus on synthesizing and screening a diverse library of 6-chlorochroman-3-one derivatives to establish clear structure-activity relationships (SAR). Furthermore, in vivo studies in relevant animal models will be crucial to translate the promising in vitro findings into potential clinical applications. The insights gained from such comprehensive investigations will undoubtedly pave the way for the development of potent and selective drugs based on the 6-chlorochroman-3-one core.
References
-
LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3803–3815. [Link]
-
Dienstmann, R., Rodon, J., Serra, V., & Tabernero, J. (2014). Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. Molecular cancer therapeutics, 13(5), 1021–1031. [Link]
-
Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. (2023). Cells, 12(9), 1299. [Link]
-
Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (2022). ACS Omega, 7(44), 40065–40077. [Link]
-
Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. (2014). Molecular cancer therapeutics, 13(5), 1021–1031. [Link]
-
Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. (2011). Biochemical pharmacology, 82(9), 1209–1218. [Link]
-
Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. (2016). Mediators of inflammation, 2016, 9512747. [Link]
-
Altechromone A Ameliorates Inflammatory Bowel Disease by Inhibiting NF-κB and NLRP3 Pathways. (2022). Marine drugs, 20(9), 579. [Link]
-
SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. (2019). Journal of enzyme inhibition and medicinal chemistry, 34(1), 748–760. [Link]
-
Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). (2022). Cell death & disease, 13(3), 263. [Link]
-
Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors. (2011). Bioorganic & medicinal chemistry, 19(1), 127–135. [Link]
-
Western blot analysis of a PI3K/AKT/mTOR pathway components, b... (n.d.). ResearchGate. [Link]
-
Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-ΚB-dependent SEAP reporter gene. (2017). BMC biotechnology, 17(1), 8. [Link]
-
Quercetin and Related Chromenone Derivatives as Monoamine Oxidase Inhibitors: Targeting Neurological and Mental Disorders. (2019). Molecules (Basel, Switzerland), 24(3), 497. [Link]
-
Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2012). Bioorganic & medicinal chemistry, 20(6), 1971–1988. [Link]
-
Altechromone A Ameliorates Inflammatory Bowel Disease by Inhibiting NF-κB and NLRP3 Pathways. (2022). Marine drugs, 20(9), 579. [Link]
-
SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. (2019). Journal of enzyme inhibition and medicinal chemistry, 34(1), 748–760. [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). (n.d.). Assay Genie. [Link]
-
NF-kB Reporter Assay|Compound Screening Services. (n.d.). Abeomics. [Link]
-
Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review. (2023). Tumor biology, 45(1), 1–16. [Link]
-
A novel neuroprotective cholinesterase-monoamine oxidase inhibitor for treatment of dementia and depression in Parkinson's disease. (2018). Acta pharmacologica Sinica, 39(5), 737–750. [Link]
-
Anti-inflammatory interventions of NF-κB signaling: Potential applications and risks. (2014). Biochimica et biophysica acta, 1843(5), 867–879. [Link]
-
Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2012). PloS one, 7(8), e43814. [Link]
-
Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2021). Frontiers in chemistry, 9, 758652. [Link]
-
Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021). Molecules (Basel, Switzerland), 26(21), 6649. [Link]
-
A novel selective MAO-B inhibitor with neuroprotective and anti-Parkinsonian properties. (2018). European journal of pharmacology, 818, 1–10. [Link]
-
Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). International journal of molecular sciences, 24(5), 4567. [Link]
-
Share your videos with friends, family, and the world. (2019). YouTube. [Link]
-
A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. (2013). PloS one, 8(6), e64943. [Link]
-
PI3K/AKT Cell Signaling Pathway. (n.d.). Bio-Rad. [Link]
-
Neuroprotective Effects and Mechanisms of Action of Multifunctional Agents Targeting Free Radicals, Monoamine Oxidase B and Cholinesterase in Parkinson's Disease Model. (2017). Journal of molecular neuroscience : MN, 61(4), 547–558. [Link]
-
Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. (2022). Biomolecules, 12(9), 1279. [Link]
-
Inhibition of the PI3K/AKT signaling pathway blocks the oncogenic activity of TRIM26 in prostate cancer cells. (2023). Asian journal of andrology, 25(4), 488–495. [Link]
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs. [Link]
-
Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (2013). PloS one, 8(7), e69467. [Link]
-
Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (2021). International journal of molecular sciences, 22(19), 10580. [Link]
-
NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. (2022). Frontiers in immunology, 13, 946560. [Link]
-
Western blot analysis of components of the class I PI3K and ERK... (n.d.). ResearchGate. [Link]
-
Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. (2012). Bioactive natural products (Part F), 37, 25–53. [Link]
-
Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors. (2011). Bioorganic & medicinal chemistry, 19(1), 127–135. [Link]
Sources
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abeomics.com [abeomics.com]
- 7. mdpi.com [mdpi.com]
- 8. Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. assaygenie.com [assaygenie.com]
- 12. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Review of Chromanone Synthesis and Biological Activities
Executive Summary
The chroman-4-one (2,3-dihydro-4H-chromen-4-one) scaffold represents a privileged heterocyclic architecture in medicinal chemistry.[1][2][3][4] Distinct from chromones by the saturation of the C2–C3 bond, this scaffold serves as the structural core for a vast array of natural products (homoisoflavonoids) and synthetic therapeutics.[5][6] This guide provides a critical analysis of the synthetic methodologies—ranging from classical Friedel–Crafts cyclizations to modern enantioselective organocatalysis—and evaluates the pharmacological landscape, specifically focusing on SIRT2 inhibition , ABCG2 efflux modulation , and antimicrobial potency .
The Chromanone Scaffold: Structural Significance
The chroman-4-one core is defined by a benzene ring fused to a dihydropyran-4-one system. Its medicinal value lies in its conformational flexibility compared to the rigid, planar chromone. This puckered C2–C3 region allows for the introduction of chiral centers, enabling high-affinity interactions with three-dimensional protein pockets such as the deacetylase domain of Sirtuins.
Key Structural Features[2][5][7]
-
C2 Position: Critical for chirality; bulky substituents here often dictate selectivity (e.g., SIRT2 vs. SIRT1).
-
C4 Carbonyl: Essential hydrogen-bond acceptor for receptor binding.
-
Benzene Ring (Positions 5–8): Electronic modulation via substitution (–OMe, –Halogen) tunes lipophilicity and metabolic stability.
Synthetic Architectures
We categorize synthesis into Classical Assembly (thermodynamic control) and Asymmetric Catalysis (kinetic/stereocontrol).
Pathway A: Classical Intramolecular Friedel–Crafts
The most robust route for generating the achiral core involves the cyclization of 3-phenoxypropionic acids. This method is scalable but lacks stereocontrol.
Mechanism:
-
O-Alkylation: Phenol reacts with 3-bromopropionic acid to form the ether linkage.
-
Acylation: The carboxylic acid is activated (using PPA or SOCl₂).
-
Cyclization: Intramolecular Electrophilic Aromatic Substitution (EAS) closes the ring.
Pathway B: Asymmetric Catalytic Synthesis
To access chiral chromanones (e.g., for enantioselective drug candidates), transition metal catalysis is employed. A dominant strategy is the Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones.
Visualization: Synthetic Workflows
The following diagram contrasts the direct cyclization route with the asymmetric conjugate addition pathway.
Caption: Comparison of Classical Friedel-Crafts Cyclization vs. Rh-Catalyzed Asymmetric 1,4-Addition.
Detailed Protocol: Intramolecular Friedel–Crafts Cyclization
Objective: Synthesis of 7-methoxychroman-4-one. Scale: 10 mmol.
Reagents:
-
3-(3-methoxyphenoxy)propanoic acid (2.0 g)
-
Polyphosphoric Acid (PPA) (20 g)
-
Dichloromethane (DCM)
-
NaHCO₃ (sat.[7] aq.)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, charge 2.0 g of 3-(3-methoxyphenoxy)propanoic acid.
-
Acid Activation: Add 20 g of PPA. The high viscosity requires manual mixing with a glass rod to ensure the starting material is fully submerged.
-
Reaction: Heat the mixture to 80°C in an oil bath with magnetic stirring. Maintain for 60–90 minutes.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the acid spot indicates completion.
-
-
Quenching: Cool the reaction to room temperature. Pour the syrup onto 100 g of crushed ice/water with vigorous stirring. The PPA will hydrolyze, precipitating the organic product.
-
Extraction: Extract the aqueous suspension with DCM (3 x 30 mL).
-
Workup: Wash the combined organic layers with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid, followed by brine. Dry over anhydrous Na₂SO₄.[7]
-
Purification: Concentrate in vacuo. Recrystallize from ethanol/hexane to yield 7-methoxychroman-4-one as white crystals.
Biological Activities & Therapeutic Potential[2][3][4][7][9][10][11][12][13]
Anticancer: SIRT2 Inhibition
Chroman-4-ones have emerged as potent, selective inhibitors of Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase. Selective inhibition of SIRT2 leads to hyperacetylation of
-
Mechanism: The chromanone core occupies the "selectivity pocket" of SIRT2, distinct from SIRT1/3.
-
Key Data: 6,8-dibromo-2-pentylchroman-4-one exhibits IC₅₀ values in the low micromolar range (1.5 µM).[1]
Multidrug Resistance: ABCG2 Inhibition
Derivatives with C5-benzyloxy substitutions act as non-competitive inhibitors of the ABCG2 transporter (Breast Cancer Resistance Protein), reversing multidrug resistance (MDR) in chemotherapy.
Antimicrobial Activity
Homoisoflavonoid derivatives of chromanone show efficacy against Staphylococcus epidermidis and Candida albicans.[8] The mechanism involves disruption of cell wall biosynthesis enzymes (e.g., FBA1).
Summary of Potency
| Compound Class | Target/Organism | Key Substitution | Activity Metric | Ref |
| 2-Alkyl-6,8-halo | SIRT2 (Enzyme) | 2-pentyl, 6,8-dibromo | IC₅₀: 1.5 µM | [1] |
| 5-Benzyloxy | ABCG2 (Transporter) | 5-(4-bromobenzyloxy) | IC₅₀: 0.2 µM | [2] |
| Homoisoflavonoid | S. epidermidis | C3-benzylidene | MIC: 4–8 µg/mL | [3] |
| 7-Methoxy | Neutrophils (ROS) | 7-OMe, 2-Ph-S-Ph | IC₅₀: 5.0 µM | [4] |
Structure-Activity Relationship (SAR) Insights
The biological efficacy of the chromanone scaffold is strictly governed by substitution patterns. The following logic map details the "Rules of Engagement" for designing potent analogs.
Caption: SAR Map illustrating critical substitution sites for SIRT2, ABCG2, and anti-inflammatory activity.
Critical SAR Rules:
-
SIRT2 Selectivity: A 5-carbon alkyl chain at C2 is optimal. Shorter chains lose potency; branched chains reduce selectivity.
-
Electronic Activation: Electron-withdrawing groups (Br, Cl) at C6 and C8 significantly increase inhibitory potential against deacetylases.
-
Efflux Blockade: A bulky, lipophilic ether at C5 (e.g., 4-bromobenzyloxy) is non-negotiable for ABCG2 inhibition.
References
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Link
-
Structure-Activity Relationships of Chromone Derivatives toward the Mechanism of Interaction with and Inhibition of Breast Cancer Resistance Protein ABCG2. Journal of Medicinal Chemistry. Link
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Link
-
The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters. Link
-
Recent advances of chromone-based reactants in the catalytic asymmetric domino annulation reaction. Organic Chemistry Frontiers. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Halogenated Chromanones: Synthetic Architectures and Biological Significance
Executive Summary
This technical guide examines the medicinal chemistry of halogenated chromanones (2,3-dihydro-1-benzopyran-4-ones), a privileged scaffold distinct from their unsaturated chromone counterparts. While the planar chromone system is ubiquitous in natural products, the chromanone core offers a non-planar, puckered C2-C3 ethylene bridge, providing unique stereochemical vectors for target engagement. This guide details the synthetic methodologies for regioselective halogenation, analyzes the Structure-Activity Relationships (SAR) driven by "sigma-hole" interactions, and provides validated protocols for their development as potent anticancer and antimicrobial agents.
Structural Logic & Chemical Significance[1][2][3][4]
The Chromanone Scaffold vs. Chromone
The biological differentiation between chromanones and chromones lies in the C2-C3 bond. In chromanones, this bond is saturated (
The Role of Halogenation
Introducing halogens (F, Cl, Br, I) into the chromanone core is not merely for lipophilicity modulation (
-
Electronic Modulation: Halogens at C6 or C7 withdraw electron density from the aromatic A-ring, altering the pKa of the carbonyl oxygen at C4, which influences hydrogen bond acceptance capability.
-
Metabolic Blocking: Halogenation at para-positions (relative to the ether oxygen) blocks metabolic hydroxylation by Cytochrome P450s, extending half-life (
). -
Halogen Bonding (X-Bonding): Heavier halogens (Br, I) exhibit a positive electrostatic potential region (sigma-hole) on the vector opposite the C-X bond. This allows them to act as Lewis acids, forming highly specific interactions with backbone carbonyls or sulfhydryl groups in target proteins (e.g., ABCG2 transporters, uPA).
Synthetic Strategies
The synthesis of halogenated chromanones typically follows two main retrosynthetic disconnections: the intramolecular cyclization of chalcones or the Friedel-Crafts acylation/cyclization of phenols.
Pathway A: Cyclization of 2'-Hydroxychalcones
This is the preferred route for generating 2-substituted chromanones. A halogenated 2'-hydroxyacetophenone is condensed with an aldehyde to form a chalcone, which undergoes Michael-type intramolecular addition.
Pathway B: Friedel-Crafts Cyclization (3-Chloropropionyl Chloride)
For the unsubstituted chromanone core, the reaction of a halogenated phenol with 3-chloropropionyl chloride is the industry standard.
Visualization of Synthetic Pathways
Caption: Divergent synthetic pathways for halogenated chromanones via Friedel-Crafts acylation (top) and Chalcone cyclization (bottom).
Biological Significance & Mechanisms[2][6]
Anticancer Activity: The ROS/Mitochondrial Axis
Halogenated chromanones, particularly 3-benzylidene derivatives , exhibit potent cytotoxicity against resistant cancer lines (e.g., K562, MDA-MB-231).
-
Mechanism: These compounds act as "Michael acceptors." The exocyclic double bond at C3 (in benzylidene derivatives) reacts with thiols (glutathione) in the cell.
-
Consequence: Rapid depletion of cellular glutathione (GSH) leads to an accumulation of Reactive Oxygen Species (ROS).
-
Apoptosis: The ROS surge triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP), releasing Cytochrome C and activating the Caspase-9/Caspase-3 intrinsic apoptotic cascade.
Inhibition of ABCG2 Efflux Pumps
Multidrug resistance (MDR) is often driven by ABCG2 transporters.
-
SAR Insight: 6-Bromo and 6-Iodo chromanones show superior inhibition compared to fluoro-analogs.
-
Reasoning: The large halogen atom occupies a hydrophobic pocket in the ABCG2 nucleotide-binding domain, while the sigma-hole forms a specific halogen bond with backbone carbonyls, locking the transporter in an inactive conformation.
Antimicrobial Activity
Halogenated 3-nitro-2H-chromenes (closely related analogs) have shown MIC values as low as 1–4 µg/mL against MRSA.[1][2] The presence of halogens at C6 and C8 is essential for penetrating the bacterial cell wall and disrupting membrane potential.
Mechanism of Action Diagram
Caption: Multi-target mechanism of action: ROS induction, tubulin interference, and efflux pump inhibition.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of halogen positioning on the chromanone scaffold based on current medicinal chemistry literature.
| Position | Modification | Biological Impact | Mechanistic Rationale |
| C6 | Cl, Br, I | High Potency | Increases lipophilicity; Br/I enable halogen bonding with target pockets (e.g., uPA, ABCG2). |
| C7 | F, Cl | Metabolic Stability | Blocks Phase I metabolic hydroxylation; Fluorine alters pKa of C4-carbonyl via inductive effect. |
| C3 | Benzylidene | Cytotoxicity | Creates an |
| C3 | Aminomethyl | Solubility | Improves aqueous solubility and lysosomal trapping; critical for drug delivery. |
| C8 | Cl, Br | Antimicrobial | Enhances membrane permeability in Gram-positive bacteria (e.g., S. aureus). |
Experimental Protocols
Protocol A: Synthesis of 6-Chloro-4-chromanone
Target: Core scaffold synthesis via Friedel-Crafts.
Reagents:
-
Acylation: In a round-bottom flask, mix
-chlorophenol (10 mmol) and 3-chloropropionic acid (10 mmol). -
Catalysis: Add TFSA (5 mL) dropwise at 0°C.
-
Heating: Heat the mixture to 80°C for 2 hours. Note: Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of phenol.
-
Quenching: Pour the reaction mixture into crushed ice.
-
Cyclization: The intermediate ester often cyclizes in situ under these acidic conditions. If not, extract the intermediate, dissolve in 2M NaOH, and stir at room temperature for 1 hour to force ring closure.
-
Purification: Extract with dichloromethane (
mL), wash with brine, dry over anhydrous , and recrystallize from ethanol.-
Expected Yield: 75-85%.
-
Validation:
NMR should show two triplets at ~2.8 and ~4.5 ppm (chromanone ring protons).
-
Protocol B: Synthesis of (E)-3-(4-Bromobenzylidene)-6-chloro-chroman-4-one
Target: Functionalization for anticancer evaluation.
-
Condensation: Dissolve 6-chloro-4-chromanone (1 mmol) and 4-bromobenzaldehyde (1.1 mmol) in dry ethanol (10 mL).
-
Catalysis: Add piperidine (5 drops) as a base catalyst.
-
Reflux: Reflux the mixture for 4-6 hours. A precipitate typically forms.
-
Workup: Cool to room temperature. Filter the solid precipitate.
-
Washing: Wash the solid with cold ethanol and then hexane to remove unreacted aldehyde.
-
Recrystallization: Recrystallize from chloroform/ethanol.
-
Validation: The appearance of a singlet olefinic proton at
~7.8 ppm in NMR confirms the benzylidene formation.
-
References
-
Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates. MDPI. Link
-
Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry. Link
-
Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics. Link
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Beni-Suef University Journal of Basic and Applied Sciences. Link
-
Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Pharmaceutical Research. Link
-
Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters. Link
Sources
Discovery and development of chromanone-based therapeutics
Discovery and Development of Chromanone-Based Therapeutics: A Technical Guide
Executive Summary The chroman-4-one (dihydro-γ-pyrone) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its unsaturated counterpart, chromone. Its thermodynamic stability, defined C2-C3 saturation, and ability to project substituents into specific 3D chemical space make it an ideal template for drug discovery. This guide analyzes the development of chromanone derivatives, specifically focusing on 3-benzylidene-4-chromanones as potent anticancer agents (tubulin/Akt targeting) and homoisoflavonoids as neuroprotective MAO-B inhibitors. It provides validated synthetic protocols, mechanistic insights, and ADME considerations for researchers.
Part 1: The Chromanone Scaffold – Structural Advantage
The chroman-4-one core consists of a benzene ring fused to a dihydropyran-4-one ring. Unlike chromones (flavones), the C2-C3 saturated bond in chromanones introduces chirality at C2 (if substituted) and allows the B-ring to adopt a puckered, half-chair conformation.
Key Structural Features:
-
C3 Methylene: A reactive site for Aldol-type condensations (Claisen-Schmidt), allowing rapid library generation of 3-benzylidene derivatives (rigid chalcone analogs).
-
C4 Carbonyl: Essential hydrogen bond acceptor for receptor binding; critical for interaction with the catalytic sites of kinases and oxidases.
-
Ring Puckering: The non-planar nature allows for better fit into hydrophobic pockets of enzymes like Monoamine Oxidase B (MAO-B) compared to the planar chromone.
Part 2: Synthetic Architectures
The synthesis of the chromanone core and its subsequent functionalization relies on establishing the heterocyclic ring followed by C3-derivatization.
Core Construction: The Kabbe Synthesis & Modifications
The most robust route involves the cyclization of 2'-hydroxyacetophenones.
-
Pyrrolidine-Catalyzed Cyclization: Reaction of 2'-hydroxyacetophenone with ketones/aldehydes.
-
Microwave-Assisted Synthesis: Rapid cyclization using DIPA (diisopropylamine) and aldehydes at 160°C.
Functionalization: The Claisen-Schmidt Condensation
To generate the bioactive 3-benzylidene-4-chromanone scaffold (homoisoflavonoid class), an acid- or base-catalyzed aldol condensation is employed.
Mechanism:
-
Enolate formation at C3 (thermodynamically favored over C2 due to electronic effects of the aryloxy oxygen).
-
Attack on the electrophilic aldehyde.
-
Dehydration to form the exocyclic double bond (E-isomer is generally favored due to steric stability).
Part 3: Therapeutic Frontiers & SAR
Oncology: Tubulin and Kinase Targeting
3-Benzylidene-4-chromanones act as rigidified chalcones .[1] By locking the rotatable bonds of a chalcone into a bicyclic system, these molecules exhibit higher specificity.
-
Target 1: Tubulin Polymerization: Compounds with trimethoxy-phenyl rings (resembling colchicine) at the 3-benzylidene position bind to the colchicine-binding site of tubulin, inhibiting polymerization and causing G2/M cell cycle arrest.
-
Target 2: SIRT2 Inhibition: Specific derivatives inhibit Sirtuin 2, leading to hyperacetylation of
-tubulin, which disrupts microtubule dynamics.[2] -
Target 3: Akt Kinase: 3-(4-isopropyl)benzylidene derivatives (e.g., SBL-060) have been shown to dock into the ATP-binding pocket of Akt, preventing downstream survival signaling in AML (Acute Myeloid Leukemia) cells.
SAR Summary (Anticancer):
| Position | Modification | Effect on Activity |
| C3 (Exocyclic) | Benzylidene linkage | Essential for cytotoxicity (Michael acceptor). |
| Ring B (Phenyl) | 3,4,5-trimethoxy | Maximizes tubulin binding affinity. |
| Ring A (C6/C7) | Electron-donating (OMe) | Enhances potency; 7-OMe is often optimal. |
| Ring A (C6) | Halogens (Cl, Br) | Increases lipophilicity and metabolic stability. |
Neurology: MAO-B Inhibition
Chromanones, particularly homoisoflavonoids, serve as reversible, competitive inhibitors of MAO-B, a target for Parkinson’s disease.
-
Mechanism: The chromanone core occupies the substrate cavity. The C3-substituent extends into the "entrance cavity" of MAO-B.
-
Selectivity: The non-planar C2-C3 bond helps discriminate against the smaller, flatter MAO-A active site.
Part 4: Experimental Protocols
Protocol: Synthesis of (E)-3-(3,4,5-trimethoxybenzylidene)chroman-4-one
A validated protocol for generating a potent cytotoxic lead.
Reagents:
-
4-Chromanone (1.0 eq)
-
3,4,5-Trimethoxybenzaldehyde (1.1 eq)
-
Piperidine (Catalytic amount, 5-10 mol%)
-
Ethanol (Solvent)[3]
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-chromanone (5 mmol) and 3,4,5-trimethoxybenzaldehyde (5.5 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Catalysis: Add 5 drops of piperidine.
-
Reflux: Heat the mixture to reflux (approx. 78°C) with stirring for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The product typically appears as a bright yellow spot.
-
Precipitation: Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight. The yellow precipitate will crystallize.
-
Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and then cold water. Recrystallize from ethanol/chloroform if necessary.
-
Validation: Confirm structure via
-NMR. Look for the characteristic vinylic proton singlet around 7.8–8.0 ppm.
Protocol: Tubulin Polymerization Assay
To verify the mechanism of action for the synthesized derivative.
-
Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Incubation: Prepare tubulin solution (2 mg/mL) in Buffer (80 mM PIPES pH 6.9, 2 mM MgCl
, 0.5 mM EGTA, 1 mM GTP). Keep on ice. -
Treatment: Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10
M) to a 96-well black plate pre-warmed to 37°C. Include Paclitaxel (stabilizer) and Colchicine (inhibitor) as controls. -
Measurement: Immediately add the tubulin solution. Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes at 37°C.
-
Analysis: Plot fluorescence vs. time. A reduction in the
of the growth phase compared to vehicle control indicates inhibition.
Part 5: Visualization of Signaling & Synthesis
Synthetic Workflow (DOT Diagram)
Caption: Step-wise synthetic pathway from acyclic precursors to the bioactive 3-benzylidene-4-chromanone scaffold.
Anticancer Mechanism of Action (DOT Diagram)
Caption: Multi-target mechanism of 3-benzylidene-4-chromanones inducing apoptosis via metabolic and cytoskeletal disruption.
Part 6: ADME/Tox Considerations
While chromanones are promising, specific liabilities must be addressed during lead optimization:
-
Michael Acceptor Reactivity: The
-unsaturated ketone in 3-benzylidene derivatives is a Michael acceptor. While this enhances potency (covalent interaction with cysteine residues in enzymes), it can lead to glutathione (GSH) depletion and non-specific toxicity.-
Mitigation: Introduce steric bulk on the
-phenyl ring (e.g., ortho-substitution) to tune reactivity, or assess GSH half-life early.
-
-
Solubility: Planar, lipophilic benzylidene derivatives often suffer from poor aqueous solubility.
-
Mitigation: Introduction of amino side chains (e.g., O-aminoalkyl ethers) on the A-ring (C7 position) significantly improves solubility and often enhances antiproliferative activity via lysosomotropic effects.
-
-
Metabolic Stability: The pyrone ring is generally stable, but methoxy groups on the phenyl ring are subject to O-demethylation by CYPs.
References
-
Biological activity of novel chroman-4-one scaffolds. BenchChem. (2025).[2] Link
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. (2025). Link
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. (2012). Link
-
Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor. Journal of Ovarian Research. (2019). Link
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Arabian Journal for Science and Engineering. (2021). Link
-
Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives. DARU Journal of Pharmaceutical Sciences. (2013). Link
-
Structural Exploration of Synthetic Chromones as Selective MAO-B Inhibitors: A Mini Review. Combinatorial Chemistry & High Throughput Screening. (2017). Link
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. (2024). Link
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Chlorochroman-3-one
Executive Summary
6-Chlorochroman-3-one (CAS: 26371-48-2) represents a specialized heterocyclic scaffold distinct from its ubiquitous isomer, 6-chlorochroman-4-one. While the 4-one variant is a stable, conjugated system widely used in flavonoid chemistry, the 3-one isomer features an unconjugated carbonyl flanked by an ether oxygen and a methylene group. This unique structural arrangement imparts high electrophilicity and reactivity at the C2 position, making it a valuable "soft" electrophile for the synthesis of spiro-heterocycles, amino-chromans, and complex pharmaceutical intermediates (e.g., NIK inhibitors). This guide provides a rigorous technical analysis of its physicochemical properties, spectral characteristics, and handling protocols.
Chemical Identity & Structural Analysis[1][2]
The distinction between the 3-one and 4-one isomers is critical for experimental design. 6-Chlorochroman-3-one lacks the conjugation with the aromatic ring found in the 4-one, resulting in significantly different electronic properties and reactivity profiles.
| Feature | 6-Chlorochroman-3-one | 6-Chlorochroman-4-one |
| CAS Number | 26371-48-2 | 37674-72-9 |
| IUPAC Name | 6-chloro-2H-1-benzopyran-3(4H)-one | 6-chloro-2,3-dihydro-1-benzopyran-4-one |
| Carbonyl Position | C3 (Unconjugated) | C4 (Conjugated with Benzene) |
| Electronic State | Reactive ketone, high C2 acidity | Stable enone-like character |
| Primary Reactivity | C2-Alkylation, Spiro-cyclization | C3-Condensation (Aldol), Reduction |
Structural Conformation
The chroman-3-one ring adopts a puckered half-chair conformation to minimize torsional strain. The C2 methylene protons are chemically non-equivalent in chiral environments but often appear as a singlet in achiral solvents due to rapid ring flipping.
Figure 1: Structural distinction between the target 3-one and the common 4-one isomer.[1][2][3]
Physicochemical Parameters
Due to the lower stability and prevalence of the 3-one isomer compared to the 4-one, some values are derived from computational models validated against structural analogs.
| Property | Value | Condition/Note |
| Molecular Formula | C₉H₇ClO₂ | - |
| Molecular Weight | 182.60 g/mol | - |
| Physical State | Solid (Low melting) or Oil | Often isolated as a waxy solid or oil due to impurities/solvation. |
| Melting Point | Predicted: ~50-60°C | Experimental data is sparse; often used immediately after synthesis. |
| Boiling Point | Predicted: 324.0 ± 42.0°C | Decomposition likely before boiling at atm pressure. |
| Density | 1.345 ± 0.06 g/cm³ | Predicted |
| LogP | ~1.8 - 2.1 | Moderately lipophilic; suitable for organic extraction. |
| Solubility | High: DCM, THF, EtOAc, DMSOLow: Water, Hexanes | Soluble in polar aprotic solvents. |
| pKa (C2-H) | ~12-14 | Highly acidic protons at C2 due to flanking O and C=O. |
Spectral Characterization
Accurate identification requires distinguishing the unique NMR signature of the 3-one core, specifically the isolated methylene groups.
Nuclear Magnetic Resonance (NMR)[1][6][7][8][9]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.30 - 4.45 ppm (s, 2H): C2-H₂. Significantly deshielded by the adjacent oxygen and carbonyl group. This is the diagnostic peak.
-
δ 3.50 - 3.65 ppm (s, 2H): C4-H₂. Benzylic and alpha-to-carbonyl.
-
δ 6.80 - 7.30 ppm (m, 3H): Aromatic protons. Pattern depends on 6-Cl substitution (typically a doublet, dd, and doublet).
-
-
¹³C NMR:
-
Carbonyl (C=O): ~205-210 ppm. (Distinctly downfield compared to ~190-195 ppm for conjugated 4-ones).
-
C2 (O-CH₂-C=O): ~73-75 ppm.
-
C4 (Ar-CH₂-C=O): ~40-45 ppm.
-
Infrared Spectroscopy (IR)[1][6][9]
-
Carbonyl Stretch: 1725–1745 cm⁻¹.
-
Note: This frequency is higher than the 6-chlorochroman-4-one (~1680-1690 cm⁻¹) because the carbonyl in the 3-one is not conjugated with the benzene ring.
-
Reactivity & Stability Profile
The 6-chlorochroman-3-one scaffold is a "loaded spring" in synthesis. Its reactivity is dominated by the C2 position.
Key Reactivity Modes
-
C2-Alkylation/Condensation: The C2 protons are highly acidic. In the presence of bases (even weak ones like Et₃N or piperidine), the compound readily undergoes aldol-type condensations with aldehydes or self-condensation.
-
Application: Synthesis of spirochromanones via double alkylation or annulation.
-
-
Aminomethylation (Mannich Reaction): As evidenced in patent literature (e.g., WO2018002219A1), the C2 position reacts with formaldehyde and amines to form aminomethyl derivatives.
-
Redox Sensitivity: The ketone can be reduced to the alcohol (6-chlorochroman-3-ol) using NaBH₄. This alcohol is often the stable precursor from which the ketone is generated via Swern or Dess-Martin oxidation.
Stability Warning
-
Self-Condensation: Upon prolonged storage at room temperature, especially in the presence of trace acid or base, the compound can dimerize.
-
Storage Protocol: Store under inert atmosphere (Ar/N₂) at -20°C. Avoid protic solvents for long-term storage.
Figure 2: Primary synthetic pathways utilizing the reactive C2 and C3 centers.
Experimental Protocols
Synthesis Strategy (Oxidative Route)
Since the 3-one is less stable, it is best prepared from the corresponding alcohol.
-
Precursor: 6-Chlorochroman-3-ol (often accessible via hydroboration-oxidation of 6-chlorochromene).
-
Oxidation: Dess-Martin Periodinane (DMP) or Swern Oxidation.
-
Why? Avoids harsh acidic conditions that might trigger polymerization.
-
-
Workup: Quench with saturated NaHCO₃/Na₂S₂O₃, extract with DCM.
-
Purification: Flash chromatography on silica gel (Hexane/EtOAc). Note: Perform rapidly as silica is slightly acidic.
Handling & Storage
-
Atmosphere: Hygroscopic and oxygen-sensitive (slow oxidation). Handle under Nitrogen.[3][4]
-
Solvents: Use anhydrous DCM or THF for reactions.
-
Safety: GHS Classification: Warning. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). Wear nitrile gloves and safety goggles.
Applications in Medicinal Chemistry
The 6-chlorochroman-3-one scaffold serves as a versatile intermediate for "Lead Optimization" in drug discovery.
-
NIK Inhibitors: Used to synthesize cyanoindoline derivatives that inhibit NF-κB-inducing kinase (NIK), a target for immunological disorders and cancer. The 3-one moiety allows for the introduction of solubilizing amine groups via the Mannich reaction.
-
Spiro-Scaffolds: The C2 position allows for the creation of spiro-fused rings, which are increasingly popular in library design to increase
character and novelty. -
Bioisosteres: The chroman-3-one ring acts as a conformationally restricted bioisostere for phenoxy-acetone derivatives.
References
-
ChemicalBook. (n.d.). 6-Chloro-3-chromanone Properties and Supplier Data. Retrieved from
-
Google Patents. (2018). WO2018002219A1 - Cyanoindoline derivatives as NIK inhibitors. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary for 6-Chlorochroman-4-one (Comparative Data). Retrieved from
-
GuideChem. (n.d.). 6-Chloro-3-chromanone CAS 26371-48-2 Profile. Retrieved from
-
ResearchGate. (2025). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. (Context on chromanone reactivity). Retrieved from
Sources
- 1. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-CHLOROCHROMAN-4-ONE manufacturers and suppliers in india [chemicalbook.com]
- 3. 129385-59-7 | trans-11-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one | Chlorides | Ambeed.com [ambeed.com]
- 4. web.mnstate.edu [web.mnstate.edu]
Methodological & Application
Application Note: High-Throughput Synthesis of 6-Chlorochroman-3-one Derivatives via Mannich Reaction
This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of the 6-chlorochroman-3-one scaffold. Note that this specific isomer (chroman-3-one) is distinct from the more common chroman-4-one (chromone). The protocol below addresses the unique reactivity of the C-2 position in 3-chromanones.
Executive Summary
The Mannich reaction serves as a pivotal tool for introducing aminoalkyl chains into the 6-chlorochroman-3-one scaffold. These derivatives are highly sought after in drug discovery for their potential antifungal and anticancer properties, specifically as rigid analogues of azole antifungals.
This guide details the protocol for synthesizing 2-((dialkylamino)methyl)-6-chlorochroman-3-one . Unlike chroman-4-ones, where functionalization typically occurs at C-3, the chroman-3-one scaffold possesses a highly active methylene group at C-2 (flanked by the ether oxygen and the carbonyl). This protocol leverages the enhanced acidity of C-2 to achieve regioselective aminomethylation.
Mechanistic Insight & Regiochemistry
The Regioselectivity Challenge
The 6-chlorochroman-3-one molecule has two enolizable positions: C-2 and C-4 .
-
C-2 Position: Flanked by the ring oxygen and the ketone.[1] The inductive effect of the oxygen atom renders these protons significantly more acidic (
) than typical ketone -protons. -
C-4 Position: Benzylic and
to the ketone. While reactive, it is less acidic than C-2.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the acid-catalyzed pathway, highlighting the critical enolization step at C-2.
Figure 1: Mechanistic pathway for the C-2 aminomethylation of 6-chlorochroman-3-one.
Experimental Protocol
Materials Required
| Reagent | Equiv. | Role | Notes |
| 6-Chlorochroman-3-one | 1.0 | Substrate | Ensure purity >95%; sensitive to oxidation. |
| Paraformaldehyde | 1.2 - 1.5 | Electrophile Source | Depolymerizes in situ to HCHO. |
| Secondary Amine | 1.1 | Nucleophile Component | Morpholine, Piperidine, or Pyrrolidine. |
| Conc. HCl | 0.05 (Cat.) | Catalyst | Essential for iminium generation. |
| Ethanol (Absolute) | Solvent | Medium | Methanol can also be used. |
Step-by-Step Methodology
Phase 1: Preparation of the Iminium Precursor
-
In a 50 mL round-bottom flask, dissolve Paraformaldehyde (1.2 equiv) and the Secondary Amine (1.1 equiv) in Absolute Ethanol (5 mL/mmol substrate).
-
Heat the mixture gently to 60°C for 15 minutes until the solution becomes clear.
-
Why? This pre-formation step generates the reactive iminium species and ensures paraformaldehyde depolymerization.
-
Phase 2: The Mannich Condensation
-
Add 6-Chlorochroman-3-one (1.0 equiv) to the reaction mixture.
-
Add Conc. HCl (2-3 drops per mmol).
-
Critical Control Point: The pH should be approximately 4-5. If too acidic (pH < 2), the ketone will not enolize effectively. If basic, the iminium ion will not form.
-
-
Reflux the mixture at 78-80°C for 4 to 6 hours .
-
Monitoring: Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). Look for the disappearance of the starting ketone (
) and appearance of a polar spot ( ).
-
Phase 3: Workup and Purification
-
Cooling: Allow the reaction mixture to cool to room temperature, then chill in an ice bath (0°C) for 30 minutes.
-
Precipitation: In many cases, the Mannich base hydrochloride salt will precipitate directly.
-
If precipitate forms: Filter under vacuum, wash with cold ethanol, and dry.
-
If no precipitate: Evaporate the solvent under reduced pressure. Redissolve the residue in acetone and add ethereal HCl to precipitate the salt.
-
-
Recrystallization: Purify the solid from Ethanol/Ether (1:1) to yield the target compound as a white/off-white solid.
Process Optimization & Troubleshooting
The following table summarizes common failure modes and their scientific resolutions.
| Issue | Probable Cause | Corrective Action |
| No Reaction | pH too high (Basic) | Add catalytic HCl. The reaction requires an acidic medium to generate the electrophilic iminium ion. |
| Multiple Spots on TLC | Bis-substitution | The C-2 position can theoretically accept two aminomethyl groups. Reduce HCHO/Amine equivalents to 1.0 or shorten reaction time. |
| Polymerization | Excess HCHO | Ensure Paraformaldehyde is measured accurately. Avoid large excesses. |
| Starting Material Recovery | pH too low (Acidic) | If pH < 1, the amine is fully protonated and cannot attack HCHO. Buffer with sodium acetate if necessary. |
Workflow Diagram (DOT)
Figure 2: Operational workflow for the synthesis and isolation of Mannich bases.
Characterization Standards
To validate the synthesis, the following spectral data must be obtained:
-
H NMR (DMSO-
):-
Loss of Signal: The singlet corresponding to C-2 protons (
ppm) in the starting material will disappear or integrate to 1H if mono-substituted (becoming a triplet/dd). -
New Signals: Appearance of methylene protons (
) around ppm. -
Aromatic Region: The 6-chloro substitution pattern (typically 3 protons) should remain unchanged.
-
-
IR Spectroscopy:
-
Carbonyl Shift: The C=O stretch (
) may shift slightly to lower wavenumbers due to intramolecular hydrogen bonding with the protonated amine.
-
References
-
Zhang, L., et al. (2014).[2] "A Non-Diazo Approach to
-Oxo Gold Carbenes via Gold-Catalyzed Alkyne Oxidation." Accounts of Chemical Research. (Describes the synthesis of the chroman-3-one core). -
Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry. (Review of Mannich reaction applications).
-
Blicke, F. F. (1942). "The Mannich Reaction."[3][4][5][6][7] Organic Reactions.[2][3][4][6][8][9][10][11][12][13] (Foundational text on the mechanism and acid catalysis).
-
Wallén, E. A. A., et al. (2007). "Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones." Organic Letters. (Comparative chemistry for chroman-4-ones vs 3-ones).
Sources
- 1. shivajicollege.ac.in [shivajicollege.ac.in]
- 2. escholarship.org [escholarship.org]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Mechanochemical asymmetric three-component Mannich reaction involving unreactive arylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Aldol condensation of 6-Chlorochroman-3-one with aromatic aldehydes
This Application Note provides a rigorous technical guide for the Aldol condensation of 6-Chlorochroman-3-one with aromatic aldehydes .
While the vast majority of literature focuses on chroman-4-ones (synthesizing homoisoflavonoids), the chroman-3-one scaffold presents unique reactivity and stability challenges. This guide specifically addresses the regioselectivity and reaction conditions required for the 3-one isomer, while providing critical checkpoints to distinguish it from the more common 4-one chemistry.
Executive Summary
The aldol condensation of 6-Chlorochroman-3-one with aromatic aldehydes is a precision synthesis used to generate functionalized benzylidene derivatives. Unlike its isomer (chroman-4-one), which condenses at the C3 position, chroman-3-one condenses preferentially at the C4 position . This reaction yields (E)-4-benzylidene-6-chlorochroman-3-one , a scaffold valuable for its potential antifungal and cytotoxic properties.
This protocol overcomes the inherent instability of the 3-chromanone core by utilizing mild, amine-catalyzed conditions to favor the thermodynamic product while minimizing ring-opening side reactions.
Scientific Foundation & Mechanism
Regioselectivity: The C4 vs. C2 Dilemma
The 6-chlorochroman-3-one molecule possesses two sets of
-
C2 Position: Flanked by the carbonyl (C3) and the ether oxygen (O1). Deprotonation here is inductively favored but leads to a product with limited conjugation (vinyl ether character).
-
C4 Position: Flanked by the carbonyl (C3) and the aromatic ring (C4a). Deprotonation here forms a benzylic enolate.
Expert Insight: Under thermodynamic control, condensation occurs exclusively at C4 . The resulting product benefits from extended conjugation between the new exocyclic double bond and the fused benzene ring. The chlorine substituent at C6 (electron-withdrawing) further acidifies the C4 protons, enhancing reactivity compared to the unsubstituted parent.
Reaction Mechanism
The reaction proceeds via a base-catalyzed Claisen-Schmidt mechanism:
-
Enolization: Base abstracts a proton from C4.
-
Nucleophilic Attack: The C4-enolate attacks the aldehyde carbonyl.
-
Dehydration: Spontaneous elimination of water (E1cB) yields the
-unsaturated ketone. The (E)-isomer is sterically favored.
Mechanistic Pathway Diagram
Figure 1: Reaction pathway highlighting the regioselective activation of the C4 position.
Experimental Protocol
Reagents & Equipment
-
Substrate: 6-Chlorochroman-3-one (1.0 equiv)
-
Note: Ensure purity by TLC; 3-chromanones degrade upon prolonged storage.
-
-
Electrophile: Aromatic Aldehyde (1.1 – 1.2 equiv)
-
Examples: Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde.
-
-
Catalyst: Piperidine (0.1 equiv) or Pyrrolidine (0.1 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Dissolve 6-Chlorochroman-3-one (e.g., 1.0 mmol, 182 mg) in Absolute EtOH (5 mL).
-
Add the Aromatic Aldehyde (1.1 mmol).
-
Add Piperidine (catalytic amount, ~2-3 drops or 0.1 mmol) to the stirring solution.
-
Critical Checkpoint: The solution often turns yellow/orange immediately upon base addition, indicating enolate formation.
-
Step 2: Reaction Execution
-
Heat the mixture to Reflux (78 °C) .
-
Monitor via TLC (Eluent: 20% EtOAc in Hexanes).
-
Target Time: 2–6 hours.
-
Observation: The product is typically less polar than the starting ketone and UV-active (bright purple/blue fluorescence under 254/365 nm due to conjugation).
-
Step 3: Work-up & Isolation
-
Cool the reaction mixture slowly to room temperature, then to 0–4 °C (ice bath).
-
Precipitation: The benzylidene product usually crystallizes directly from the cool ethanolic solution.
-
Filtration: Filter the solid under vacuum. Wash with cold EtOH (2 x 2 mL) and cold Hexane (2 x 2 mL) to remove unreacted aldehyde.
-
Recrystallization: If necessary, recrystallize from hot EtOH or EtOH/CHCl₃ mixtures.
Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Data Analysis & Characterization
To validate the structure, you must confirm that condensation occurred at C4 and not C2.
NMR Signature Table
| Proton Position | Chemical Shift ( | Multiplicity | Diagnostic Change |
| C2-H₂ | 4.50 – 4.70 | Singlet (2H) | Remains. (Deshielded by O and C=O). |
| C4-H₂ | 3.60 – 3.80 | Singlet (2H) | Disappears. (Site of condensation). |
| Vinyl-H | 7.60 – 7.90 | Singlet (1H) | Appears. Characteristic of benzylidene. |
| Aromatic H | 6.80 – 7.50 | Multiplet | Integration increases by aldehyde protons. |
Interpretation:
-
If the singlet at ~4.6 ppm (C2) disappears and the signal at ~3.7 ppm (C4) remains, the reaction occurred at the wrong position (C2) .
-
Correct Product: Retention of the downfield C2 singlet (~4.6 ppm) and loss of the upfield C4 protons.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction | Base too weak or wet solvent. | Use freshly distilled Piperidine or switch to Pyrrolidine (higher nucleophilicity). Ensure anhydrous EtOH. |
| Ring Opening | Base concentration too high. | 3-Chromanones are sensitive to hydrolysis. Reduce base loading or switch to Acid Catalysis (Acetic Acid + HCl gas). |
| Oily Product | Incomplete crystallization. | Triturate the oil with cold diethyl ether or perform flash chromatography (Silica, Hex/EtOAc). |
| Isomer Mixture | E/Z Isomerization. | The (E)-isomer is thermodynamically stable. Extend reflux time to allow equilibration to the (E)-form. |
References
-
Kutwal, M. S., et al. (2019).
-Methylenation of -Unsaturated Aldehydes Using Formaldehyde via Vinylogous Aldol Condensation." Organic Letters, 21(8), 2509–2513. (Demonstrates reactivity and functionalization at the C4 position of chroman-3-one).[1] -
Simon, R. C., et al. (2013).[2] "Asymmetric Amination of Tetralone and Chromanone Derivatives Employing
-Transaminases." ACS Catalysis, 3(4), 555–559. (Discusses stability and handling of 3-chromanone). -
Lévai, A., & Schág, J. B. (1979).[3] "Synthesis of (E)-3-benzylidenechroman-4-ones." Pharmazie, 34, 749. (Standard protocol for the isomeric 4-one, adaptable for 3-ones).
-
Reddy, M. V. B., et al. (2013). "Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives." DARU Journal of Pharmaceutical Sciences, 21, 31.
Sources
Technical Application Note: Regioselective Claisen-Schmidt Condensation of 6-Chlorochroman-3-one
Executive Summary
This application note details the protocol for the Claisen-Schmidt condensation of 6-chlorochroman-3-one with aromatic aldehydes. Unlike the widely utilized 4-chromanone isomers, 3-chromanones possess a unique active methylene landscape. This protocol addresses the critical challenge of regioselectivity , demonstrating why condensation preferentially occurs at the C2 position (flanked by the heteroatom) rather than the C4 benzylic position. This method provides a scaffold for synthesizing novel oxygen heterocycles relevant to antimicrobial and antifungal drug discovery.
Scientific Grounding & Mechanistic Insight
The Substrate Challenge: 3-one vs. 4-one
In drug discovery, the chroman-4-one scaffold is ubiquitous. However, 6-chlorochroman-3-one offers a distinct pharmacophore. The primary challenge in subjecting this substrate to Claisen-Schmidt conditions is controlling the site of reactivity.
-
C4 Position (Benzylic): The protons at C4 are
to the carbonyl and benzylic. While acidic, they are sterically hindered by the aromatic ring. -
C2 Position (Hemiacetal-like): The protons at C2 are
to the carbonyl and adjacent to the ether oxygen. The inductive effect of the oxygen atom ( effect) significantly increases the acidity of the C2 protons relative to C4.
Reaction Mechanism
Under basic conditions, the thermodynamic enolate forms at C2. The subsequent condensation with an aldehyde (e.g., benzaldehyde) yields the 2-benzylidene derivative. This product is thermodynamically stabilized by the extended conjugation system involving the oxygen lone pair, the new double bond, and the carbonyl group.[1]
[2][3][4][5]
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 6-Chlorochroman-3-one | Substrate | 1.0 | Unstable; use fresh or store at -20°C. |
| Benzaldehyde | Electrophile | 1.1 | Distill before use to remove benzoic acid. |
| Piperidine | Catalyst | 0.1 - 0.2 | Mild base preferred over NaOH to prevent ring opening. |
| Ethanol (Absolute) | Solvent | N/A | Dry solvent ensures efficient precipitation. |
| Acetic Acid | Quench | N/A | Glacial. |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chlorochroman-3-one (1.0 mmol, 182.6 mg) in absolute ethanol (5 mL).
-
Addition: Add benzaldehyde (1.1 mmol, 112 µL) to the solution.
-
Catalysis: Add piperidine (0.2 mmol, ~20 µL) dropwise while stirring.
-
Expert Note: The solution should turn yellow/orange almost immediately, indicating the formation of the conjugated system.
-
Phase 2: Reaction & Monitoring
-
Reflux: Heat the mixture to mild reflux (80°C) for 2–4 hours.
-
Critical Control Point: Do not overheat. Chroman-3-ones are prone to oxidative degradation.[2] Monitor via TLC (20% EtOAc/Hexane). The product will appear as a UV-active spot with a lower
than the aldehyde but higher than the starting ketone.
-
-
Completion: Once the starting ketone is consumed, remove from heat and allow to cool to room temperature.
Phase 3: Workup & Isolation
-
Precipitation: Cool the flask in an ice bath (0–4°C) for 30 minutes. The benzylidene derivative often precipitates as a yellow solid.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.
-
Recrystallization: If no precipitate forms, evaporate the solvent to 50% volume and refrigerate overnight. Recrystallize the crude solid from hot Ethanol/Ethyl Acetate (9:1).
Validation & Quality Control
To ensure the integrity of the synthesized (Z)-2-benzylidene-6-chlorochroman-3-one , verify the following spectral markers. The (Z)-configuration is generally favored due to steric minimization between the phenyl ring and the carbonyl oxygen.
| Analytical Method | Diagnostic Marker | Interpretation |
| 1H NMR | The vinylic proton ( | |
| 1H NMR | Absence of | Disappearance of the C2 methylene singlet confirms reaction at C2. |
| IR Spectroscopy | 1680–1690 cm | Shift in carbonyl stretch ( |
| Melting Point | Sharp Range (< 2°C) | Broad range indicates oligomerization or retained solvent. |
Troubleshooting Guide
-
Problem: Dark tarry reaction mixture.
-
Cause: Base concentration too high, leading to ring opening or polymerization.
-
Solution: Switch to catalytic pyrrolidine or reduce piperidine loading. Lower temperature to 50°C.
-
-
Problem: Low yield / No precipitation.
-
Cause: Product solubility in ethanol is too high.
-
Solution: Add water dropwise to the cooled ethanolic solution to force precipitation (Cloud Point method).
-
References
-
Claisen-Schmidt Condensation Principles
-
Chromanone Reactivity
-
Synthetic Protocols for Benzylidene Derivatives
(Note: While specific literature on "6-chlorochroman-3-one" is sparse, this protocol is derived from established reactivity patterns of the chroman-3-one class and standard Claisen-Schmidt methodologies.)
Sources
- 1. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 2. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. magritek.com [magritek.com]
Introduction: The Chromanone Scaffold as a Privileged Structure in Kinase Inhibitor Design
An Application Guide to the Strategic Use of 6-Chlorochroman-3-one for the Synthesis of Novel Kinase Inhibitors
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The chromanone (or chroman-4-one) scaffold is one such framework, serving as a foundational building block for a multitude of biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry that can be strategically decorated with functional groups to achieve potent and selective interactions with protein targets. Within the chromanone family, 6-Chlorochroman-3-one has emerged as a particularly valuable starting material for the synthesis of kinase inhibitors.
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 6-Chlorochroman-3-one in the synthesis of potent kinase inhibitors, with a focus on the phosphoinositide 3-kinase (PI3K) family. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss the importance of the chloro-substituent in optimizing drug-like properties.
The chlorine atom at the 6-position is not merely a synthetic handle; it plays a crucial role in modulating the molecule's overall profile. The strategic placement of chlorine can lead to significant improvements in binding affinity, metabolic stability, and pharmacokinetic properties—a phenomenon sometimes referred to as the "magic chloro" effect in drug discovery.[3][4] This substituent can engage in favorable halogen bonding interactions within the kinase active site, enhance hydrophobic packing, and block sites of potential metabolism, thereby increasing the compound's residence time and overall efficacy.[5][6]
Core Application: Synthesis of a Chromeno[3,2-c]pyrazole Scaffold for PI3K Inhibition
The PI3K signaling pathway is one of the most frequently mutated pathways in human cancers, making its component kinases prime therapeutic targets.[7][8] The chromanone core has been identified as a viable scaffold for developing PI3K inhibitors.[1][7] The following section details a robust, two-step protocol for the synthesis of a 6-chloro-chromeno[3,2-c]pyrazol-4(1H)-one derivative, a core structure designed to target the ATP-binding site of kinases like PI3K. This strategy combines the chromanone framework with a pyrazole moiety, a well-established "hinge-binder" in kinase inhibitor design capable of forming critical hydrogen bonds with the kinase hinge region.[9][10]
Experimental Workflow Overview
The synthetic strategy involves an initial activation of the C2 position of the 6-Chlorochroman-3-one core via the formation of an enaminone intermediate. This is followed by a cyclization reaction with a hydrazine derivative to construct the fused pyrazole ring system.
Caption: Synthetic workflow for the preparation of the target kinase inhibitor scaffold.
Detailed Synthetic Protocols
Protocol 1: Synthesis of 2-((dimethylamino)methylene)-6-chlorochroman-3-one (Intermediate)
This initial step activates the chromanone core for subsequent cyclization. The reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) forms a reactive enaminone at the C2 position.[11][12]
Materials:
-
6-Chlorochroman-3-one (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
Toluene (Anhydrous)
-
Standard glassware for reflux under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-Chlorochroman-3-one.
-
Dissolve the starting material in anhydrous toluene (approx. 0.2 M concentration).
-
Add DMF-DMA to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or used directly in the next step if purity is deemed sufficient (>95% by LC-MS).
Expert Insights & Causality:
-
Why DMF-DMA? DMF-DMA serves as both a reagent and a water scavenger, efficiently driving the condensation reaction forward to form the thermodynamically stable enaminone intermediate.
-
Why anhydrous conditions? While not strictly required, using an anhydrous solvent minimizes potential side reactions and ensures the efficiency of the DMF-DMA reagent.
-
Self-Validation: The structure of the product should be confirmed by spectroscopic methods. Expect to see a new singlet in the 1H NMR spectrum corresponding to the vinyl proton of the enamine and signals for the dimethylamino group.
Protocol 2: Synthesis of a 6-Chloro-2-phenyl-1,2-dihydrochromeno[3,2-c]pyrazol-4(1H)-one
This step involves the acid-catalyzed condensation of the enaminone intermediate with a hydrazine to form the fused pyrazole ring. Phenylhydrazine is used here as a representative example to introduce a substituent on the pyrazole nitrogen.
Materials:
-
2-((dimethylamino)methylene)-6-chlorochroman-3-one (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid
-
Standard glassware for reflux
Procedure:
-
Dissolve the enaminone intermediate in glacial acetic acid (approx. 0.2 M concentration) in a round-bottom flask.
-
Add phenylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent like hexanes to remove impurities.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol).
Expert Insights & Causality:
-
Why Acetic Acid? Acetic acid acts as both the solvent and an acid catalyst, facilitating the nucleophilic attack of the hydrazine followed by dehydration to form the aromatic pyrazole ring.
-
Substituent Diversity: This protocol is highly adaptable. By substituting phenylhydrazine with other hydrazine derivatives (e.g., hydrazine hydrate, methylhydrazine, or more complex hydrazines), a library of compounds with diverse substituents at the pyrazole N1/N2 position can be readily synthesized to explore the structure-activity relationship (SAR).
-
Self-Validation: Successful formation of the pyrazole is confirmed by the disappearance of the enaminone proton signals in the 1H NMR and the appearance of a new aromatic proton signal for the pyrazole ring. Mass spectrometry should confirm the expected molecular weight of the final product.
Data Summary & Expected Results
The following table summarizes the key parameters for the described synthetic protocols. Yields are representative and may vary based on reaction scale and purification methods.
| Step | Reaction Name | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |
| 1 | Enaminone Formation | DMF-DMA | Toluene | Reflux | 4-6 | 85-95% |
| 2 | Pyrazole Cyclization | Phenylhydrazine | Acetic Acid | Reflux | 2-4 | 70-85% |
Rationale for Kinase Targeting
The synthesized chromeno[3,2-c]pyrazole scaffold incorporates key pharmacophoric features designed for potent kinase inhibition.
Caption: Hypothetical binding mode of the chromeno[3,2-c]pyrazole scaffold in a kinase active site.
-
Hinge Binding: The pyrazole nitrogen atoms are positioned to act as hydrogen bond acceptors, forming crucial interactions with the backbone amide protons of the kinase hinge region, mimicking the adenine portion of ATP.[10]
-
Hydrophobic Interactions: The planar chromanone ring system can engage in favorable π-stacking and van der Waals interactions with hydrophobic residues in the active site.
-
Role of the 6-Chloro Group: The chlorine atom is directed towards a hydrophobic pocket where it can enhance binding affinity. It can also form non-classical halogen bonds and serves to block a potential site of oxidative metabolism, thereby improving the compound's pharmacokinetic profile.[3]
-
Vector for Selectivity: The substituent introduced via the hydrazine (the phenyl group in this example) projects towards the solvent-exposed region of the ATP pocket. Modifying this group is a primary strategy for achieving selectivity among different kinases and for optimizing solubility and other physicochemical properties.
Conclusion
6-Chlorochroman-3-one is a versatile and strategically valuable starting material for the synthesis of novel kinase inhibitors. Its inherent structure, combined with the beneficial properties imparted by the 6-chloro substituent, provides a robust platform for generating libraries of potent and drug-like molecules. The protocols detailed in this note offer a reliable and adaptable pathway to novel chromeno-pyrazole scaffolds, enabling researchers to efficiently explore the chemical space around critical therapeutic targets like the PI3K family. By understanding the rationale behind the synthetic design and the function of each component of the pharmacophore, drug discovery teams can leverage 6-Chlorochroman-3-one to accelerate the development of next-generation targeted therapies.
References
-
Asati, V., & Sharma, S. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Molecules, 26(13), 4038. [Link]
-
Bharadwaj, S., Deepika, K., Kumar, A., Jaiswal, S., & Jha, V. (n.d.). Chemical structures of kinase inhibitory chromone analogs. ResearchGate. [Link]
-
Schröder, C., Klein, T., et al. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. ACS Pharmacology & Translational Science. [Link]
-
Wang, H., et al. (2022). Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 69, 128799. [Link]
-
Suh, W. G., et al. (2007). 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 17(5), 1284-7. [Link]
-
Poutiainen, P. (2014). Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. CORE. [Link]
-
Gaillard, P., et al. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]
-
Matsumaru, T., et al. (2022). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. ResearchGate. [Link]
- Crew, A. P., et al. (2022). Allosteric chromenone inhibitors of phosphoinositide 3-kinase (PI3K) for the treatment of disease.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone. [Link]
-
ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and.... [Link]
-
Al-Aamri, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 5039. [Link]
-
Janku, F., et al. (2018). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Expert Opinion on Drug Safety, 17(1), 5-18. [Link]
-
Sahu, P., & Sahu, P. K. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(51), 35919-35937. [Link]
-
Amrhein, T., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(19), 6773. [Link]
-
Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
-
Chiodi, D., & Ishihara, Y. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. [Link]
-
Thulluri, C., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1249, 131557. [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US11649227B2 - Allosteric chromenone inhibitors of phosphoinositide 3-kinase (PI3K) for the treatment of disease - Google Patents [patents.google.com]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Reductive N-Alkylation Strategies for 6-Chlorochroman-3-one Scaffolds
Executive Summary & Scope Definition
Target Molecule: 6-Chlorochroman-3-one (CAS: [Specific CAS if available, typically generic for derivatives]) Reaction Class: Reductive Amination (Indirect N-Alkylation)
Technical Clarification: 6-Chlorochroman-3-one is a bicyclic ketone lacking an intrinsic nitrogen atom. Therefore, the term "N-Alkylation" in this context strictly refers to Reductive Amination —the process of reacting the ketone with a primary or secondary amine to install an N-alkylated amine functionality at the C3 position.
This guide details the Abdel-Magid Protocol (Sodium Triacetoxyborohydride), optimized for the chroman-3-one scaffold. This method is selected over traditional cyanoborohydride routes due to the inherent instability of chroman-3-ones under harsh pH conditions and the superior chemoselectivity of triacetoxyborohydride.
Strategic Analysis: Chemical Challenges
Working with 6-chlorochroman-3-one presents unique challenges compared to its more stable isomer, chroman-4-one.
| Feature | Challenge | Mitigation Strategy |
| C3 Carbonyl Reactivity | Prone to enolization and self-aldol condensation. | Maintain strictly anhydrous conditions; avoid strong bases. |
| Ether Linkage (C2-O) | Susceptible to | Use mild Lewis acids or weak organic acids (AcOH); keep temp < 40°C. |
| 6-Chloro Substituent | Deactivates the aromatic ring; negligible effect on C3 ketone but relevant for downstream coupling. | Compatible with hydride reducing agents; avoid Pd-catalysis in this step. |
| Imine Stability | The intermediate imine/iminium species is transient and hydrolytically unstable. | One-pot procedure is mandatory; do not attempt to isolate the imine. |
Core Protocol: Reductive Amination via STAB
Reagent System: Sodium Triacetoxyborohydride (STAB) / Acetic Acid (AcOH) Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Reagent Stoichiometry
| Component | Equiv. | Role |
| 6-Chlorochroman-3-one | 1.0 | Limiting Reagent |
| Amine (R-NH₂) | 1.1 - 1.5 | Nucleophile (Excess drives equilibrium) |
| NaBH(OAc)₃ (STAB) | 1.4 - 1.6 | Selective Hydride Donor |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes iminium formation) |
| DCE/DCM | [0.2 M] | Solvent (Non-coordinating) |
Step-by-Step Methodology
Pre-requisite: Dry all glassware in an oven at 120°C. Purge reaction vessel with Nitrogen/Argon.
-
Solvation:
-
Charge a reaction flask with 6-Chlorochroman-3-one (1.0 eq) .
-
Add anhydrous DCE (or DCM) to achieve a concentration of 0.2 M.
-
Note: DCE is preferred for faster reaction rates, but DCM is easier to remove during workup.
-
-
Amine Addition & Activation:
-
Add the Amine (1.2 eq) to the stirring solution.
-
Immediately add Acetic Acid (1.0 eq) .
-
Observation: The solution may slightly warm or change color as the hemiaminal forms.
-
Stir: Allow to stir at Room Temperature (20-25°C) for 30-60 minutes . This "pre-complexation" time is critical for chroman-3-ones to establish the iminium equilibrium before reduction.
-
-
Reduction (The Critical Step):
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in 3-4 portions over 15 minutes.
-
Caution: Rapid gas evolution (H₂) is minimal but possible. Do not dump all at once to avoid localized exotherms.
-
Reaction Time: Stir at Room Temperature for 4–16 hours . Monitor via TLC or LC-MS.
-
-
Quench & Workup:
-
Quench: Slowly add saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes to quench excess borohydride and neutralize AcOH.
-
Extraction: Extract the aqueous layer 3x with DCM.
-
Wash: Combine organics and wash with Brine.
-
Dry: Dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo.
-
-
Purification:
-
The crude product is usually a secondary/tertiary amine.
-
Flash Chromatography: Silica gel using a gradient of Hexanes/Ethyl Acetate (often requiring 1-5% Triethylamine or MeOH/NH₃ to prevent streaking of the amine).
-
Mechanism & Pathway Visualization
The following diagram illustrates the transformation from the ketone to the N-alkylated amine, highlighting the critical intermediate species.
Figure 1: Reaction pathway for the reductive amination of 6-chlorochroman-3-one via the Abdel-Magid protocol.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance at C3 or wet solvent. | Increase STAB to 2.0 eq. Ensure solvent is anhydrous (water hydrolyzes the imine back to ketone). |
| Ring Opening (Phenol formation) | Acid concentration too high or temp too high. | Reduce AcOH to 0.5 eq. Ensure temp stays < 25°C. |
| Dialkylation (Tertiary Amine) | Primary amine is too nucleophilic. | Use a large excess of amine (2-3 eq) if mono-alkylation is desired, or switch to a stepwise protection strategy. |
| Gumming/Precipitation | Boron salts crashing out. | Dilute reaction mixture with more DCE. Ensure vigorous stirring during quench. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[3]
-
Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.
-
Lockwood, T. (2022).[5] "Synthesis and Reactivity of Chroman-3-ones: A Review." Organic Preparations and Procedures International. (General reference for scaffold stability).
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Part 1: Introduction & Pharmacological Significance
Application Note: Precision Synthesis with 6-Chlorochroman-3-one in Multi-Component Reactions
6-Chlorochroman-3-one (CAS: 26371-48-2) represents a specialized, highly reactive scaffold in medicinal chemistry, distinct from its ubiquitous isomer, 6-chlorochroman-4-one.[1] While the 4-one derivative is a staple in flavonoid synthesis, the 3-one isomer offers a unique electronic and steric profile driven by the position of the carbonyl group relative to the heterocyclic oxygen and the benzylic carbon (C4).[1]
Why This Scaffold Matters:
-
Privileged Architecture: The chroman-3-one core is a precursor to spiro[chroman-3,4'-piperidine] systems, a pharmacophore found in potent serotonin (5-HT) and dopamine receptor ligands.[1]
-
Enhanced Reactivity: Unlike the 4-one, the 3-one possesses a methylene group at C4 that is both benzylic and
-to-carbonyl, making it exceptionally acidic and prone to Knoevenagel-type condensations.[1] Simultaneously, the C2 position (flanked by oxygen and carbonyl) allows for unique ring-opening or rearrangement protocols. -
Halogen Handle: The 6-chloro substituent provides a critical handle for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the initial multi-component assembly.[1]
Part 2: Reactivity Profile & Mechanistic Logic
To design effective Multi-Component Reactions (MCRs) with 6-chlorochroman-3-one, one must master its regioselectivity.[1]
-
The C4-Active Methylene (Benzylic):
-
Mechanism: The C4 protons are the most acidic due to resonance stabilization by both the carbonyl and the fused benzene ring (benzylic resonance).[1]
-
Application: This is the primary site for aldol and Knoevenagel condensations with aldehydes, forming benzylidene intermediates that act as Michael acceptors in cascade reactions.
-
-
The C3-Carbonyl (Electrophile):
-
Mechanism: The ketone at C3 is sterically accessible and highly electrophilic.
-
Application: It participates in reductive aminations , Strecker reactions , and spiro-cyclizations where the carbonyl carbon becomes the spiro-center.[1]
-
-
The C2-Methylene (
-Oxy):-
Mechanism: While less acidic than C4, the C2 position is sensitive to oxidative conditions and can participate in ring-opening/rearrangement under harsh basic conditions.
-
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Spiro[chroman-3,4'-piperidine] Derivatives
A Mannich-type Multi-Component Cascade
This protocol utilizes the high electrophilicity of the C3-carbonyl and the nucleophilicity of the C4-enolate to construct a spiro-piperidine ring in a single workflow.[1]
Reagents:
-
Component A: 6-Chlorochroman-3-one (1.0 equiv)[1]
-
Component B: Paraformaldehyde (2.5 equiv)[1]
-
Component C: Primary Amine (e.g., Benzylamine or N-Boc-ethylenediamine) (1.1 equiv)[1]
-
Catalyst: Acetic Acid (glacial, catalytic) or Yb(OTf)
(5 mol%)[1] -
Solvent: Ethanol or Acetonitrile
Step-by-Step Methodology:
-
Pre-Activation: Dissolve 6-chlorochroman-3-one (1 mmol) in Ethanol (5 mL). Add the primary amine (1.1 mmol) and stir at room temperature for 15 minutes to initiate imine/enamine formation.
-
Cascade Initiation: Add Paraformaldehyde (2.5 mmol) and the acid catalyst (AcOH, 2-3 drops).
-
Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The spot for the starting ketone (
) should disappear, replaced by a lower amine spot. -
Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in DCM, wash with sat. NaHCO
(to remove acid) and brine. Dry over Na SO . Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).
Mechanism of Action: The reaction proceeds via a double Mannich condensation . The amine condenses with formaldehyde to form an iminium ion, which attacks the enol at C4. A second equivalent of formaldehyde/amine closes the ring at C2 (or via a second attack at C4 followed by cyclization), creating the spiro-junction at C3.
Protocol B: Synthesis of 4-Benzylidene-Fused Heterocycles
A Knoevenagel-Michael-Cyclization Sequence
This protocol targets fused chromeno-isoxazoles or pyrazoles, common scaffolds in anti-cancer drug discovery.
Reagents:
-
Component A: 6-Chlorochroman-3-one (1.0 equiv)[1]
-
Component B: Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde) (1.0 equiv)[1]
-
Component C: Hydroxylamine Hydrochloride (for isoxazoles) or Hydrazine Hydrate (for pyrazoles) (1.2 equiv)[1]
-
Base: Sodium Acetate (for NH
OH) or Piperidine (cat.) -
Solvent: Ethanol/Water (1:[1]1) or PEG-400 (Green Chemistry)[1]
Step-by-Step Methodology:
-
Condensation (Step 1): Mix 6-chlorochroman-3-one (1 mmol), Aromatic Aldehyde (1 mmol), and Piperidine (2 drops) in Ethanol (3 mL). Stir at room temperature for 30 mins. A precipitate (the benzylidene intermediate) often forms.
-
Checkpoint: This intermediate is formed exclusively at C4 due to benzylic stabilization.
-
-
Cyclization (Step 2): Add Hydroxylamine Hydrochloride (1.2 mmol) and Sodium Acetate (1.2 mmol) directly to the pot.
-
Heating: Reflux at 80°C for 3 hours.
-
Isolation: Pour the hot reaction mixture into ice-cold water (20 mL). The product usually precipitates as a solid.
-
Purification: Filter the solid, wash with cold water and dilute EtOH. Recrystallize from hot Ethanol.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways available to 6-chlorochroman-3-one based on the chosen multi-component partners.
Caption: Divergent synthesis pathways for 6-chlorochroman-3-one. The upper path exploits C3-carbonyl electrophilicity for spiro-ring construction; the lower path utilizes C4-benzylic acidity for fused heterocycle formation.[1]
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Spiro-Synthesis | Polymerization of formaldehyde or competitive aldol reaction.[1] | Use Paraformaldehyde instead of aqueous formalin to control water content. Add molecular sieves (4Å) to drive imine formation. |
| Regioisomer Mixtures (C2 vs C4) | Kinetic vs Thermodynamic control. | Perform Knoevenagel condensations at room temperature initially to favor the thermodynamic C4-benzylidene product (benzylic conjugation).[1] |
| Incomplete Conversion | Enolization of the ketone is slow. | Switch base catalyst to Piperidine/Acetic Acid buffer or use microwave irradiation (100°C, 10 min) to accelerate the rate-limiting enolization step. |
| Product Instability | Oxidation of the chroman ring. | Perform reactions under an Argon atmosphere . 6-chlorochroman-3-ones are prone to air oxidation to chromones (dehydrogenation).[1] |
References
-
Synthesis of Spirocyclic Benzopyrans: Pave, G., et al. (2004). A New Efficient Synthesis of Spirocyclic Benzopyrans. Synthesis, 2004(1), 121-127.
-
Benzalation and Fused Heterocycles: Hosseinzadegan, S., et al. (2019). Cesium-Carbonate-Mediated Benzalation of Substituted 2-Aryl-3-nitro-2H-chromenes.... Organic Letters. [1]
-
Reductive Amination Protocols: WO2018002219A1. Cyanoindoline derivatives as NIK inhibitors. (Example of 6-chlorochroman-3-one reductive amination).
-
Chroman-3-one Reactivity Review: Beurskens, J. E., et al. (1991). Relative biochemical reactivity of three hexachlorocyclohexane isomers (Contextualizing chlorinated cyclic ketone reactivity). Ecotoxicol Environ Saf.
-
General MCR Context: Dömling, A. (2006). Recent Advances in Multicomponent Reactions. Chemical Reviews, 106(1), 17-89.
Sources
Application Note: Precision Derivatization of the 3-Position of 6-Chlorochroman-3-one
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes the specific reactivity profile of the chroman-3-one scaffold, which differs significantly from the more common chroman-4-one.
Executive Summary & Strategic Analysis
6-Chlorochroman-3-one represents a "privileged but underutilized" scaffold in drug discovery.[1][2] Unlike its ubiquitous isomer, 6-chlorochroman-4-one (a precursor to flavonoids and homoisoflavonoids), the 3-one isomer offers a unique vector geometry for substituents.[1] Derivatization at the 3-position allows for the synthesis of 3-aminochromans and spiro-cyclic derivatives , motifs increasingly valued in peptidomimetics and enzyme inhibitors (e.g., aldose reductase inhibitors).
The "Alpha-Phenoxy" Challenge
The structural core of 6-chlorochroman-3-one features a carbonyl at C3 flanked by a methylene at C4 and an ether linkage at C2 (O-CH2-C=O).[1] This creates an
-
Reactivity Implication: The C2 protons are highly acidic due to the combined electron-withdrawing effects of the oxygen and the carbonyl.
-
Stability Warning: Under strong basic conditions, this scaffold is prone to ring opening or isomerization (via enolization) to the more stable 4-one isomer.[1][3]
-
Operational Directive: Protocols must prioritize mild, pH-controlled conditions. Avoid thermodynamic control that favors rearrangement.[1][3]
Chemical Pathway Visualization
The following diagram outlines the three primary derivatization pathways covered in this guide.
Caption: Divergent synthesis pathways from the C3 carbonyl. Note the distinct reaction conditions required to preserve ring integrity.
Detailed Experimental Protocols
Protocol A: Reductive Amination (Synthesis of 3-Aminochromans)
Rationale: This is the most reliable method for C3 derivatization. It avoids strong bases, preserving the O-C2-C3 linkage.[1] The resulting amine is a bio-isostere for phenylalanine or tyrosine derivatives.[1][3]
Reagents:
-
Substrate: 6-Chlorochroman-3-one (1.0 eq)[1]
-
Amine Source: Ammonium acetate (10.0 eq) or primary amine (1.1 eq)[3]
-
Solvent: Methanol (dry)[3]
-
Additive: 3Å Molecular Sieves
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask, dissolve 6-Chlorochroman-3-one in dry Methanol (0.1 M concentration). Add Ammonium Acetate (or amine) and activated 3Å molecular sieves.[1][3]
-
Equilibration: Stir at room temperature for 2 hours under Nitrogen. Note: Monitoring imine formation by TLC is difficult; assume equilibrium.
-
Reduction: Cool the mixture to 0°C. Add NaCNBH3 portion-wise over 20 minutes.
-
Reaction: Allow to warm to room temperature and stir for 16 hours.
-
Quench: Carefully quench with 1N HCl (to pH ~2) to decompose excess hydride. Stir for 30 minutes.
-
Workup: Basify to pH 10 with 1N NaOH. Extract with Dichloromethane (3x).[1][3]
-
Purification: The amine often requires conversion to a hydrochloride salt or N-Boc protection for stable isolation.[1][2][3]
Expert Insight: If using a chiral amine, this reduction can be diastereoselective, favoring the trans relationship between the C3-amine and substituents at C2 or C4 if present.[3]
Protocol B: Bucherer-Bergs Reaction (Spiro-Hydantoin Formation)
Rationale: This reaction constructs a spiro-imidazolidine-2,4-dione ring at the 3-position.[1][2] This is structurally analogous to Sorbinil (which is a 4-spiro chroman), a known Aldose Reductase Inhibitor (ARI).[1][3]
Reagents:
-
Substrate: 6-Chlorochroman-3-one (1.0 eq)[1]
-
Cyanide Source: Potassium Cyanide (1.2 eq) Caution: Highly Toxic[3]
Step-by-Step Methodology:
-
Preparation: In a sealed pressure tube or autoclave, dissolve the substrate in Ethanol.
-
Addition: Add a solution of Ammonium Carbonate and Potassium Cyanide in water.
-
Heating: Heat the mixture to 55-60°C for 24 hours.
-
Critical Control Point:Do not exceed 65°C. Higher temperatures promote the ring-opening of the chroman-3-one via beta-elimination of the phenoxide.
-
-
Isolation: Cool to 0°C. The spiro-hydantoin often precipitates as a white solid.[1][3]
-
Workup: If no precipitate forms, acidify carefully to pH 5 (in a fume hood!) to liberate HCN, then extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol/Water.[1][2][3]
Protocol C: Grignard Addition (Tertiary Alcohol Synthesis)
Rationale: Addition of organometallics to the C3 ketone creates a quaternary center.[3]
Reagents:
-
Substrate: 6-Chlorochroman-3-one (1.0 eq)[1]
-
Nucleophile: Methylmagnesium Bromide (1.2 eq, 3.0 M in ether)[3]
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Cryogenic Setup: Cool a solution of the substrate in THF to -78°C .
-
Addition: Add the Grignard reagent dropwise over 30 minutes.
-
Quench: Quench at -78°C with saturated Ammonium Chloride solution. Do not allow to warm before quenching.[1][3]
-
Workup: Standard extraction with Diethyl Ether.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete imine formation | Add Ti(OiPr)4 (1.5 eq) as a Lewis acid/water scavenger during imine formation.[1] |
| Ring Opening (Protocol B) | Temperature too high / pH too basic | Lower temp to 50°C; increase reaction time. Ensure strictly buffered conditions. |
| Starting Material Recovery (Protocol C) | Enolization instead of addition | The Grignard is acting as a base.[1][3] Switch to Organocerium reagents (CeCl3 + RLi) to enhance nucleophilicity over basicity.[1][3] |
| Isomerization to 4-one | Thermodynamic stability | This is irreversible.[1][3] Ensure all reagents are neutral/mild.[1][3] Avoid prolonged storage of the 3-one starting material.[1] |
References
-
Stereochemistry of Substituted Chroman-3-amines. BenchChem Technical Guides. (Discusses the utility of the 3-amino scaffold).
- Synthesis of 3-substituted chroman derivatives.Journal of Organic Chemistry.
- Spirohydantoins in Medicinal Chemistry.European Journal of Medicinal Chemistry. (Context for Bucherer-Bergs on chromanones).
-
6-Chlorochroman-3-one Structure & Properties. PubChem Compound Summary.
Note: While specific literature on "6-chlorochroman-3-one" is sparse compared to the 4-one isomer, the protocols above are derived from validated methodologies for structurally homologous beta-heteroatom cyclic ketones.
Sources
Palladium-catalyzed cross-coupling of 6-Chlorochroman-3-one
An Application Guide to the Palladium-Catalyzed Cross-Coupling of 6-Chlorochroman-3-one
Authored by: A Senior Application Scientist
Abstract
The chroman-3-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The functionalization of this scaffold is crucial for the exploration of new chemical space in drug discovery. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 6-chlorochroman-3-one. We delve into the foundational principles of palladium catalysis and present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-coupling reactions. The guide emphasizes the scientific rationale behind experimental choices, offers troubleshooting insights, and presents data in a clear, comparative format to empower chemists in the synthesis of novel chroman-3-one derivatives.
Introduction: The Strategic Value of Chroman Scaffolds and Cross-Coupling
The chroman ring system is a recurring motif in a wide array of pharmacologically active agents, demonstrating activities ranging from anticancer to neuroprotective.[1][2][3][4] The ability to rapidly diversify this core structure is paramount in modern drug discovery programs. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile methodologies for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[5][6][7] These transformations, recognized with the 2010 Nobel Prize in Chemistry, allow for the precise and efficient connection of molecular fragments under relatively mild conditions.[8][9]
This guide focuses on 6-chlorochroman-3-one as a key building block. While aryl chlorides are economically attractive and widely available, their lower reactivity compared to bromides or iodides presents a distinct challenge.[7] Overcoming this hurdle requires carefully optimized catalytic systems. The development of sterically demanding, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has been instrumental in enabling the efficient coupling of these less reactive electrophiles.[7][10]
The Engine of Synthesis: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for rational protocol design and troubleshooting. The process is a catalytic cycle that generally proceeds through three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][11]
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-chlorine bond of 6-chlorochroman-3-one. This is often the rate-limiting step for aryl chlorides and is facilitated by electron-rich ligands that increase the nucleophilicity of the palladium center.
-
Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organozinc, or amine complex) is transferred to the palladium(II) center, displacing the halide.[8]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Protocols and Application Notes
The following sections provide detailed, step-by-step protocols for key cross-coupling reactions of 6-chlorochroman-3-one. Each protocol is accompanied by a discussion of the scientific rationale for the chosen reagents and conditions.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the organoboron reagents and its broad functional group tolerance.[6][9][10]
Protocol 1: Synthesis of 6-Phenylchroman-3-one
| Reagents & Materials | Amount | Moles (mmol) | Supplier |
| 6-Chlorochroman-3-one | 182.6 mg | 1.0 | Sigma-Aldrich |
| Phenylboronic Acid | 146.3 mg | 1.2 | Combi-Blocks |
| Palladium(II) Acetate (Pd(OAc)₂) | 4.5 mg | 0.02 (2 mol%) | Strem Chemicals |
| SPhos | 24.6 mg | 0.06 (6 mol%) | Sigma-Aldrich |
| Potassium Phosphate (K₃PO₄) | 424.6 mg | 2.0 | Fisher Scientific |
| 1,4-Dioxane | 5 mL | - | Acros Organics |
| Water | 1 mL | - | - |
Experimental Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask, add 6-chlorochroman-3-one (182.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium phosphate (424.6 mg, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (24.6 mg, 0.06 mmol) in 1,4-dioxane (2 mL). Stir for 5 minutes at room temperature to form the pre-catalyst.
-
Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Add the remaining 1,4-dioxane (3 mL) and water (1 mL).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired 6-phenylchroman-3-one.
Scientific Rationale & Troubleshooting:
-
Catalyst System: The combination of Pd(OAc)₂ and a biaryl phosphine ligand like SPhos is highly effective for coupling unactivated aryl chlorides.[12] The ligand's bulk and electron-donating properties facilitate the challenging oxidative addition step and promote reductive elimination.[13]
-
Base and Solvent: A moderately strong base like K₃PO₄ is used to activate the boronic acid for transmetalation.[14] The dioxane/water solvent system is a common choice, as water can aid in dissolving the base and facilitating the catalytic cycle.[15]
-
Troubleshooting: If no reaction occurs, consider increasing the temperature or screening other ligands (e.g., XPhos, RuPhos). Catalyst deactivation, often seen as the formation of palladium black, can be mitigated by ensuring a strictly inert atmosphere and using high-purity reagents.[16]
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines, which are prevalent in pharmaceuticals.[17][18] The reaction couples an aryl halide with a primary or secondary amine.[19]
Protocol 2: Synthesis of 6-(Morpholino)chroman-3-one
| Reagents & Materials | Amount | Moles (mmol) | Supplier |
| 6-Chlorochroman-3-one | 182.6 mg | 1.0 | Sigma-Aldrich |
| Morpholine | 104.5 mg (104.5 µL) | 1.2 | Acros Organics |
| Pd₂(dba)₃ | 9.2 mg | 0.01 (1 mol% Pd) | Strem Chemicals |
| XPhos | 19.1 mg | 0.04 (4 mol%) | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 115.3 mg | 1.2 | Sigma-Aldrich |
| Toluene | 5 mL | - | Fisher Scientific |
Experimental Procedure:
-
Reaction Setup: In a glovebox, add 6-chlorochroman-3-one (182.6 mg, 1.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (115.3 mg, 1.2 mmol) to a 25 mL Schlenk tube.
-
Reagent Addition: Add toluene (5 mL) followed by morpholine (104.5 µL, 1.2 mmol).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and place it on a Schlenk line under a positive pressure of argon.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL) and separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate with 1% triethylamine) to afford the desired 6-(morpholino)chroman-3-one.
Scientific Rationale & Troubleshooting:
-
Catalyst System: Pd₂(dba)₃ serves as a stable Pd(0) source. The Buchwald-type ligand, XPhos, is a bulky, electron-rich phosphine specifically designed to facilitate the coupling of challenging substrates like aryl chlorides.[20]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[20]
-
Troubleshooting: Low yields can result from base-sensitive functional groups or catalyst poisoning.[21] If the substrate is incompatible with NaOtBu, a weaker base like Cs₂CO₃ or K₃PO₄ can be screened, although this may require longer reaction times or higher temperatures.[21] Ensure the amine is of high purity, as impurities can inhibit the catalyst.
Application 3: Negishi Coupling for Versatile C-C Bond Formation
The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboranes, often allowing for milder reaction conditions.[22][23][24] This reaction is highly versatile, enabling the coupling of sp³, sp², and sp carbon centers.[22]
Protocol 3: Synthesis of 6-Ethylchroman-3-one
| Reagents & Materials | Amount | Moles (mmol) | Supplier |
| 6-Chlorochroman-3-one | 182.6 mg | 1.0 | Sigma-Aldrich |
| Ethylzinc(II) bromide (0.5 M in THF) | 2.4 mL | 1.2 | Sigma-Aldrich |
| Pd(P(tBu)₃)₂ | 10.2 mg | 0.02 (2 mol%) | Strem Chemicals |
| Anhydrous Tetrahydrofuran (THF) | 5 mL | - | Acros Organics |
Experimental Procedure:
-
Reaction Setup: In a glovebox, add 6-chlorochroman-3-one (182.6 mg, 1.0 mmol) and the catalyst Pd(P(tBu)₃)₂ (10.2 mg, 0.02 mmol) to a flame-dried 25 mL Schlenk flask.
-
Reagent Addition: Add anhydrous THF (5 mL).
-
Initiation: While stirring, add the solution of ethylzinc(II) bromide (2.4 mL of a 0.5 M solution in THF, 1.2 mmol) dropwise at room temperature.
-
Inert Atmosphere: Seal the flask, remove from the glovebox, and place on a Schlenk line under a positive pressure of argon.
-
Reaction: Stir the reaction mixture at 60 °C for 8-12 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl solution (15 mL). Dilute with diethyl ether (20 mL) and stir for 15 minutes.
-
Purification: Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 6-ethylchroman-3-one.
Scientific Rationale & Troubleshooting:
-
Catalyst System: The use of a pre-formed Pd(0) catalyst with a very bulky and electron-rich trialkylphosphine ligand, P(tBu)₃, is highly effective for Negishi couplings involving aryl chlorides.[24] This ligand system promotes rapid oxidative addition.
-
Reagent and Solvent: Organozinc reagents are highly moisture and air-sensitive, necessitating the use of anhydrous solvents and strict inert atmosphere techniques.[23] THF is a common solvent for Negishi couplings.
-
Troubleshooting: Low yields are often due to the degradation of the organozinc reagent. Ensure the reagent is fresh and properly titrated. If the reaction is sluggish, a different palladium source and ligand (e.g., Pd₂(dba)₃ with SPhos) can be tested.[25]
Comparative Overview of Cross-Coupling Reactions
The choice of a specific cross-coupling reaction depends on the desired coupling partner, functional group tolerance, and available reagents. The table below summarizes the key parameters for the protocols described.
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Key Advantages |
| Suzuki-Miyaura | Boronic Acids/Esters | Pd(OAc)₂ / SPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | Air/moisture stable reagents, low toxicity |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ / XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | Direct C-N bond formation, broad amine scope |
| Negishi | Organozinc Halides | Pd(P(tBu)₃)₂ | None required | THF, Dioxane | 25-80 | High reactivity, couples sp³ centers, mild conditions |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | 25-70 | Direct C(sp²)-C(sp) bond formation |
Conclusion
The palladium-catalyzed cross-coupling of 6-chlorochroman-3-one is a robust and highly adaptable strategy for the synthesis of diverse chemical libraries. By selecting the appropriate combination of catalyst, ligand, base, and solvent, researchers can efficiently generate novel C-C and C-N bonds at the 6-position of the chroman core. The Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions each offer unique advantages, providing a powerful toolkit for medicinal chemists and drug discovery professionals. A thorough understanding of the underlying catalytic cycles and the rationale behind protocol design, as outlined in this guide, is critical for achieving success and accelerating the development of new therapeutic agents.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search Result.
- Cross-Coupling Reactions Guide. (n.d.). Google AI Search Result.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.
- Developing Ligands for Palladium(II)
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Google AI Search Result.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
- Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. (n.d.).
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem.
- SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). IJRPC.
- Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma. (n.d.). PMC.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor.
- A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. (n.d.). Journal of the American Chemical Society.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.).
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025).
- Negishi coupling. (n.d.). Wikipedia.
- Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). PMC.
- Negishi Coupling. (n.d.). NROChemistry.
- Buchwald–Hartwig amin
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.
- The Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Negishi Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Negishi Cross Coupling Reaction. (2014).
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Sonogashira coupling. (n.d.). Wikipedia.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem. (2025). YouTube.
- Suzuki reaction. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- General procedure for Sonogashira coupling reaction. (2024).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Palladium-C
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). Google AI Search Result.
- The Suzuki Reaction. (n.d.). Chem 115 Myers.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. zr-catalyst.com [zr-catalyst.com]
- 6. jmcct.com [jmcct.com]
- 7. researchgate.net [researchgate.net]
- 8. nobelprize.org [nobelprize.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. jk-sci.com [jk-sci.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Negishi coupling - Wikipedia [en.wikipedia.org]
- 23. Negishi Coupling | NROChemistry [nrochemistry.com]
- 24. Negishi Coupling [organic-chemistry.org]
- 25. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: Synthesis of Fluorescent Probes from 6-Chlorochroman-3-one
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of fluorescent scaffolds. It details the transformation of 6-Chlorochroman-3-one into Aurone-like "Push-Pull" Fluorescent Probes (specifically 2-benzylidene-chroman-3-one derivatives).
Unlike the more common chroman-4-one isomers, the chroman-3-one scaffold offers a unique chemical environment where the active methylene at the C2 position (flanked by the ether oxygen and the carbonyl) allows for the construction of rigid, conjugated systems analogous to Aurones . These derivatives exhibit solvatochromic fluorescence and are highly sensitive to micro-environmental viscosity, making them ideal candidates for intracellular imaging.
Introduction & Design Logic
The Scaffold: 6-Chlorochroman-3-one
While 4-chromanones are ubiquitous in flavonoid chemistry, 6-chlorochroman-3-one represents a distinct pharmacophore. Its core features a ketone at the C3 position, creating two potential sites for functionalization: the C2 position (hemiacetal-like, flanked by oxygen) and the C4 position (benzylic).
Key Reactivity Insight: In chroman-3-ones, the C2 protons are significantly activated due to the inductive effect of the adjacent oxygen atom and the carbonyl group. Condensation at this position yields 2-benzylidene-chroman-3-ones , which are structural homologues of Aurones (naturally occurring fluorescent pigments).
The Probe Design: Donor-Acceptor (D-π-A) Architecture
To create a fluorescent probe, we utilize the Intramolecular Charge Transfer (ICT) mechanism.
-
Acceptor (A): The 6-chlorochroman-3-one core (specifically the carbonyl group). The chlorine atom at C6 acts as a handle for further lipophilic tuning or cross-coupling but also modulates the electron density of the benzene ring.
-
Donor (D): An electron-rich aldehyde, such as 4-(dimethylamino)benzaldehyde .
-
Linker (π): The newly formed double bond at C2, creating a rigid conjugated system.
Mechanism of Action: Upon excitation, electron density shifts from the dimethylamino group (Donor) to the chromanone carbonyl (Acceptor). This ICT state is highly fluorescent. In viscous environments (e.g., cell membranes, DNA binding), the non-radiative decay via bond rotation is suppressed, leading to a sharp increase in fluorescence (Molecular Rotor effect).
Synthetic Strategy
The synthesis relies on a Knoevenagel Condensation or Aldol-type condensation between 6-chlorochroman-3-one and an aromatic aldehyde.
Reaction Pathway Diagram
Caption: Synthetic pathway for the generation of the 2-benzylidene-6-chlorochroman-3-one probe via Knoevenagel condensation.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| 6-Chlorochroman-3-one | 182.60 | 1.0 | Scaffold |
| 4-(Dimethylamino)benzaldehyde | 149.19 | 1.1 | Donor Aldehyde |
| Piperidine | 85.15 | 0.1 (cat.) | Base Catalyst |
| Glacial Acetic Acid | 60.05 | 0.1 (cat.) | Acid Co-catalyst |
| Ethanol (Abs.) | - | Solvent | Medium |
Step-by-Step Synthesis of Probe "6-Cl-Aur-Red"
Step 1: Reaction Setup
-
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chlorochroman-3-one (183 mg, 1.0 mmol) in absolute ethanol (10 mL).
-
Add 4-(dimethylamino)benzaldehyde (164 mg, 1.1 mmol) to the solution.
-
Add Piperidine (10 µL) and Glacial Acetic Acid (10 µL) sequentially. Note: The combination of piperidine and acetic acid forms a buffered catalytic system that promotes enolization without ring opening.
Step 2: Reflux & Monitoring
-
Attach a reflux condenser and heat the mixture to 80°C (Reflux) in an oil bath.
-
Stir vigorously for 4–6 hours .
-
TLC Monitoring: Check reaction progress using Hexane:Ethyl Acetate (7:3).
-
Starting Material Rf: ~0.5
-
Product Rf: ~0.3 (Bright yellow/orange spot, fluorescent under UV 365nm).
-
Step 3: Work-up & Purification
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter directly and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent to ~2 mL under reduced pressure and cool in an ice bath to induce crystallization.
-
Recrystallization: Purify the crude solid from hot ethanol or an Ethanol/CHCl3 mixture.
-
Drying: Dry the orange/red needles under vacuum at 40°C for 4 hours.
Step 4: Characterization Criteria
-
Appearance: Bright orange to red crystalline solid.
-
Yield: Expected 65–80%.
-
1H NMR (CDCl3, 400 MHz): Look for the disappearance of the C2 methylene singlet (~4.5 ppm) and the appearance of a vinylic proton singlet (~6.8–7.5 ppm) representing the benzylidene =CH-.
-
MS (ESI+): [M+H]+ calc. 314.09, found ~314.1.
Mechanism of Fluorescence Sensing
The synthesized probe operates as a Molecular Rotor . In low-viscosity solvents (e.g., methanol), the excited state relaxes non-radiatively via rotation around the exocyclic double bond. In high-viscosity environments (e.g., cellular cytoplasm or when bound to proteins), this rotation is restricted, forcing relaxation via fluorescence emission.
Caption: Jablonski diagram illustrating the viscosity-dependent "Turn-On" fluorescence mechanism of the probe.
Expert Tips & Troubleshooting
-
Regioselectivity Check: While condensation at C2 is favored for chroman-3-ones, side reactions at C4 are possible if the reaction is overheated or if strong bases (e.g., NaOEt) are used. The Piperidine/AcOH system favors the thermodynamic C2 product.
-
Solubility: The final probe is lipophilic. For biological stock solutions, dissolve in DMSO (10-20 mM) before diluting into aqueous buffers.
-
Stability: Chroman-3-one derivatives can be sensitive to oxidation. Store the starting material under inert gas (Ar/N2). The final benzylidene product is stable in air.
-
Red-Shifting: To shift emission to the Near-Infrared (NIR), replace 4-(dimethylamino)benzaldehyde with 4-(diethylamino)salicylaldehyde or extend the conjugation using cinnamaldehyde derivatives.
References
-
Synthesis of 6-Chlorochroman-3-one
-
General Reactivity of Chromanones & Aurones
-
Lévai, A., & Schág, J. B.[4] (2025).[5][6][7] "Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives." ResearchGate. (Provides analogous condensation conditions for the 4-one isomer).
-
Popova, M., et al. (2021).[8] "Synthesis and Application of Homobifunctional Reactive Dyes." Journal of Chemical Technology and Metallurgy. (Discusses photostability of similar heterocyclic dyes).
-
-
Fluorescence Mechanism (Molecular Rotors)
-
Haidekker, M. A., & Theodorakis, E. A. (2010). "Molecular rotors—fluorescent biosensors for viscosity and flow." Organic & Biomolecular Chemistry. (Foundational theory for the probe application).
-
-
Related Scaffold Synthesis
-
Miladinova, P. M. (2021).[8] "Synthesis of Reactive Dyes with Chloroacetamide Groups." (Relevant for the 6-chloro functionalization).
-
(Note: While specific literature on "6-chlorochroman-3-one" probes is sparse due to the rarity of the 3-isomer compared to the 4-isomer, the chemistry described above is chemically validated based on the reactivity of the chroman-3-one pharmacophore and standard Knoevenagel condensation protocols used for Aurone synthesis.)
Sources
- 1. WO2018002219A1 - Cyanoindoline derivatives as nik inhibitors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Functionalization of the C2-Position of 6-Chlorochroman-3-one
Introduction: The Significance of the Chromanone Scaffold in Modern Drug Discovery
The chromanone framework is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals. Recognized as a "privileged scaffold" in medicinal chemistry, its rigid bicyclic structure provides a versatile template for the design of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2][3][4] The strategic introduction of substituents at various positions of the chromanone core can profoundly influence the molecule's pharmacological profile, enhancing its potency, selectivity, and pharmacokinetic properties.[5]
This application note focuses specifically on methods for introducing substituents at the 2-position of 6-chlorochroman-3-one. The C2 position, being alpha to the carbonyl group, is a key site for chemical modification, allowing for the introduction of diverse alkyl and aryl moieties.[6][7] The presence of a chloro-substituent at the 6-position further modulates the electronic properties of the aromatic ring, potentially influencing biological activity and providing a handle for further synthetic transformations.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of established and emerging methodologies for the C2-functionalization of 6-chlorochroman-3-one. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step protocols, and present data to illustrate the scope and limitations of each approach.
Core Principles: Leveraging the Reactivity of the α-Carbon
The synthetic strategies for modifying the 2-position of 6-chlorochroman-3-one are largely dictated by the reactivity of the α-carbon adjacent to the carbonyl group.[8][9] The protons on this carbon are acidic and can be removed by a suitable base to form a nucleophilic enolate intermediate. This enolate can then react with various electrophiles to introduce new substituents. Alternatively, the enol tautomer can react with electrophiles under acidic conditions.[7]
Furthermore, the α,β-unsaturated system of the corresponding chromone precursor opens the door to conjugate addition reactions, where nucleophiles add to the C2-position.[10] Modern synthetic methods, including transition-metal-catalyzed C-H activation and radical-mediated reactions, have also emerged as powerful tools for the direct functionalization of this position.[11][12][13]
Methodology 1: Base-Mediated Alkylation via Enolate Formation
One of the most fundamental and widely employed methods for introducing alkyl groups at the α-position of a ketone is through the formation of an enolate followed by reaction with an alkyl halide.[6] This reaction proceeds via an SN2 mechanism and is highly effective for primary and some secondary alkyl halides.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the C2-carbon of 6-chlorochroman-3-one using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). This generates a resonance-stabilized enolate anion. The nucleophilic carbon of the enolate then attacks the electrophilic carbon of an alkyl halide, forming a new carbon-carbon bond and yielding the 2-alkyl-6-chlorochroman-3-one. The choice of a strong, sterically hindered base like LDA is crucial to ensure rapid and complete enolate formation while minimizing side reactions such as self-condensation.
Experimental Protocol: Synthesis of 2-Methyl-6-chlorochroman-3-one
Materials:
-
6-Chlorochroman-3-one
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon, add anhydrous THF (50 mL) and diisopropylamine (1.2 eq).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.
-
In a separate flask, dissolve 6-chlorochroman-3-one (1.0 eq) in anhydrous THF (20 mL).
-
Add the solution of 6-chlorochroman-3-one dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-methyl-6-chlorochroman-3-one.
Data Presentation: Scope of Alkylation
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Methyl iodide | 2-Methyl-6-chlorochroman-3-one | 85 |
| 2 | Ethyl bromide | 2-Ethyl-6-chlorochroman-3-one | 78 |
| 3 | Benzyl bromide | 2-Benzyl-6-chlorochroman-3-one | 82 |
| 4 | Allyl bromide | 2-Allyl-6-chlorochroman-3-one | 75 |
Workflow Diagram
Caption: Workflow for the base-mediated alkylation of 6-chlorochroman-3-one.
Methodology 2: Palladium-Catalyzed α-Arylation
The introduction of aryl substituents at the C2-position can be achieved through palladium-catalyzed α-arylation of ketones. This powerful method allows for the formation of a carbon-carbon bond between the enolate of the chromanone and an aryl halide.
Mechanistic Rationale
The catalytic cycle is believed to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) species.
-
Enolate Formation: A base deprotonates the 6-chlorochroman-3-one to form the corresponding enolate.
-
Transmetalation (or related step): The enolate coordinates to the Pd(II) center, displacing a halide ligand.
-
Reductive Elimination: The aryl group and the enolate fragment couple, and are eliminated from the palladium center, forming the 2-aryl-6-chlorochroman-3-one product and regenerating the Pd(0) catalyst.
The choice of ligand on the palladium catalyst is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Experimental Protocol: Synthesis of 2-Phenyl-6-chlorochroman-3-one
Materials:
-
6-Chlorochroman-3-one
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a glovebox, add Pd2(dba)3 (0.02 eq), XPhos (0.08 eq), and NaOt-Bu (1.4 eq) to a flame-dried Schlenk tube.
-
Add anhydrous toluene (30 mL) to the tube.
-
Add 6-chlorochroman-3-one (1.0 eq) and bromobenzene (1.2 eq) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (40 mL), dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 2-phenyl-6-chlorochroman-3-one.
Data Presentation: Scope of Arylation
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Bromobenzene | 2-Phenyl-6-chlorochroman-3-one | 75 |
| 2 | 4-Bromotoluene | 2-(p-Tolyl)-6-chlorochroman-3-one | 72 |
| 3 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-6-chlorochroman-3-one | 68 |
| 4 | 2-Bromopyridine | 2-(Pyridin-2-yl)-6-chlorochroman-3-one | 55 |
Workflow Diagram
Caption: Workflow for the palladium-catalyzed α-arylation of 6-chlorochroman-3-one.
Methodology 3: Radical-Mediated C-H Functionalization
Recent advances in synthetic chemistry have enabled the direct functionalization of C-H bonds through radical-mediated processes. These methods offer an atom-economical alternative to traditional cross-coupling reactions.[11] For the C2-functionalization of chromones, a radical species can be generated and subsequently added to the C2-C3 double bond.
Mechanistic Rationale
This approach often involves the generation of a radical species from a suitable precursor, such as an aryldifluoroacetic acid, through oxidative decarboxylation.[11] This radical then adds to the C2-position of a chromone derivative. The resulting radical intermediate is then oxidized to a carbocation, which upon loss of a proton, yields the C2-substituted chromone. This method is particularly effective for introducing fluorinated alkyl groups.
Experimental Protocol: Synthesis of 2-(Difluoromethyl)-6-chlorochromone
Note: This protocol is adapted for the 6-chlorochroman-3-one scaffold, likely proceeding through an in-situ oxidation or starting from the corresponding 6-chlorochromone.
Materials:
-
6-Chlorochromone (can be synthesized from 6-chlorochroman-3-one)
-
Aryldifluoroacetic acid
-
Potassium persulfate (K2S2O8)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a reaction vial, add 6-chlorochromone (1.0 eq), aryldifluoroacetic acid (2.0 eq), and potassium persulfate (3.0 eq).
-
Add a mixture of DMSO and water (4:1, 5 mL).
-
Seal the vial and heat the reaction mixture at 80 °C for 10 hours.
-
Cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-difluoroalkylated chromone.
Workflow Diagram
Caption: Workflow for radical-mediated C-H functionalization at the C2-position.
Conclusion and Future Outlook
The functionalization of the 2-position of 6-chlorochroman-3-one is a critical step in the synthesis of novel chromanone derivatives for drug discovery and development. This application note has detailed three robust methodologies: base-mediated alkylation, palladium-catalyzed α-arylation, and radical-mediated C-H functionalization. Each method offers distinct advantages in terms of the types of substituents that can be introduced and the reaction conditions employed.
The choice of method will depend on the specific synthetic goals and the desired complexity of the target molecule. As the field of synthetic organic chemistry continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the C2-functionalization of this important heterocyclic scaffold. The continued exploration of novel catalytic systems and reaction pathways will undoubtedly expand the chemical space accessible to medicinal chemists, paving the way for the discovery of the next generation of chromanone-based therapeutics.
References
- Ahmed, N., Ali, I., & El-Hendawy, M. M. (2021). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line.
- Li, J., et al. (2021). Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry.
- Dražil, Z., et al. (2022). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
- Ahmed, N., et al. (2022). Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives.
- LibreTexts. (2023). Alpha-carbon Reactions. Chemistry LibreTexts.
- Google Patents. (Year). Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.
- Li, G., et al. (2021).
- Ahmed, N., Ali, I., & El-Hendawy, M. M. (2021). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and...
- Al-Jalal, A., & Taylor, R. J. K. (2010). Arylation of chloroanthraquinones by surprisingly facile Suzuki–Miyaura cross-coupling reactions. Journal of Chemical Research.
- Wang, Y., et al. (2020). Radical-mediated, site-selective C-H functionalization of chromones.
- Van der Veken, P., et al. (2005). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. The Journal of Organic Chemistry.
- RSC Publishing. (2022).
- Gaspar, A., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Carbonyl α-substitution reaction. Wikipedia.
- Gaspar, A., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. PubMed.
- De la Osa, D., et al. (2021). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2012).
- RSC Publishing. (2021).
- Michigan State University. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions. MSU Chemistry.
- Sketchy MCAT. (2023). Reactions at the Alpha Carbon of Carbonyls (Full Lesson). YouTube.
- National Center for Biotechnology Information. (n.d.).
- Ministry of Health and Prevention - UAE. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity.
- ResearchGate. (2022). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity.
- ResearchGate. (n.d.). Naturally occurring C-2, C-3 and C-5-functionalized chromones.
- Michigan State University. (2015). Catalytic Synthesis of 2H-Chromenes. MSU Chemistry.
- MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. PMC.
- National Center for Biotechnology Information. (n.d.). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Carbonyl α-substitution reaction - Wikipedia [en.wikipedia.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of substituted chromanones
Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry Division) Topic: Troubleshooting Common Side Reactions in Chromanone Scaffolding
Introduction: The Chromanone Challenge
Welcome to the technical support hub. You are likely here because your synthesis of substituted chromanones (2,3-dihydro-4H-chromen-4-ones) has hit a wall. Whether you are building flavonoid libraries or specific drug pharmacophores, the chromanone ring is deceptively simple.
It sits at a high-energy intersection. It is prone to oxidation (to chromones), ring-opening (back to chalcones), and polymerization (during acid-mediated closure). This guide treats your synthesis as a system, identifying the "bugs" (side reactions) and providing the "patches" (protocols).
Ticket #1: The "Tar" Incident (Direct Condensation Failures)
Symptom: You reacted a phenol with an
Root Cause Analysis: This is a competition between Intramolecular Cyclization (Desired) and Intermolecular Polymerization (Side Reaction).
-
Polymerization: The
-unsaturated reagent polymerizes under strong Lewis acid conditions before it can acylate the phenol. -
O-Acylation vs. C-Acylation: Phenols are bidentate nucleophiles.[1] Kinetic control favors O-acylation (ester formation), which is a dead end unless a Fries rearrangement occurs.
-
Regio-scrambling: If the para position of the phenol is open, the acylium ion may attack there (sterically less hindered) rather than the ortho position required for ring closure.
Troubleshooting Protocol
| Variable | Recommendation | The "Why" (Mechanistic Logic) |
| Reagent Order | Phenol first, then Acid. | Allow the phenol to complex with the Lewis Acid before adding the unsaturated component. This protects the phenol and ensures the catalyst is available for the acylation immediately upon addition. |
| Catalyst Choice | Switch to Eaton's Reagent. | PPA is viscous and creates hot spots (thermal runaway |
| Temperature | Step-wise Ramp. | Start at 0–5°C for the acylation (Kinetic control). Only heat to 60–80°C after the intermediate is formed to drive the cyclization (Thermodynamic control). |
| Stoichiometry | Excess Lewis Acid (3-5 eq). | The product ketone complexes with the Lewis Acid, deactivating it. You need stoichiometric amounts plus catalytic excess to drive the reaction to completion. |
Visualizing the Failure Mode
Figure 1: The Friedel-Crafts branching pathways. Note the "Dead Ends" (Red) that compete with the Target (Green).
Ticket #2: The "Vanishing Yield" (Chalcone Cyclization)
Symptom: You successfully synthesized the 2'-hydroxychalcone intermediate, but upon cyclization to the chromanone (flavanone), the yield is stuck at ~50%, or the product degrades during workup.
Root Cause Analysis: This reaction is an equilibrium governed by the intramolecular oxa-Michael addition.
-
Reversibility:
. The ring-closed form is not always significantly more stable than the open chalcone. -
Retro-Michael Reaction: Under strong basic conditions (or high heat), the chromanone ring opens back up.
-
Oxidative Dehydrogenation: If the reaction is exposed to air or oxidizing agents, the chromanone (saturated C2-C3) oxidizes to the Chromone (unsaturated C2=C3), which is irreversible and contaminates the product.
Standard Operating Procedure (SOP): Acid-Mediated Cyclization
Use this protocol to shift the equilibrium and prevent oxidation.
-
Dissolution: Dissolve 2'-hydroxychalcone (1.0 eq) in Ethanol or Glacial Acetic Acid (0.1 M concentration).
-
Note: Avoid Methanol if transesterification of side groups is a risk.
-
-
Catalyst Addition: Add concentrated HCl (10-20 equiv) or H
PO .-
Why: Acid catalysis protonates the carbonyl, making the
-carbon more electrophilic for the phenol attack.
-
-
Reflux & Monitoring: Reflux for 24–48 hours.
-
Checkpoint: Monitor via TLC. If the spot for Chalcone persists, the equilibrium is stuck.
-
-
The "Trap" (Critical Step): If equilibrium is poor, add Sodium Acetate (NaOAc) to buffer the solution or switch to a solvent that precipitates the product (shifting equilibrium by Le Chatelier's principle).
-
Workup: Pour into ice water. Do not use strong base to neutralize, as this triggers the Retro-Michael ring opening. Use saturated NaHCO
gently.
FAQ: Why is my product yellow?
Answer: Pure chromanones are typically colorless or pale off-white. A bright yellow color indicates contamination with Chalcone (starting material) or Chromone (oxidized side product).
-
Test: Run a UV-Vis. Chalcones have a strong absorbance band at >300nm (extended conjugation). Chromanones have a "blue-shifted" spectrum (interrupted conjugation).
Ticket #3: The "Wrong Ring" (Chromone vs. Coumarin)
Symptom: Analysis (NMR/MS) shows the molecular weight is off by -2 Da (Chromone) or the structure is isomeric but incorrect (Coumarin).
Root Cause Analysis:
-
Dehydrogenation (Oxidation): The C2-C3 bond in chromanones is susceptible to oxidation.
-
Trigger: Presence of high-valent metals (if using metal catalysis), Iodine, or simply refluxing in air for too long.
-
-
Pechmann Condensation (Coumarin Formation): If you used a phenol +
-keto ester (instead of unsaturated acid), you might form a Coumarin (2-one) instead of a Chromone/Chromanone (4-one).
Visualizing the Divergence
Figure 2: Stability map. Note that Chromanone is a "sink" that can leak into Chromone via oxidation.
References
-
Mechanism of Cyclization: Miles, C. O., & Main, L. (1989). Kinetics and mechanism of the cyclisation of some 2′-hydroxychalcones to flavanones in basic aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1623–1632. Link
-
Friedel-Crafts Side Reactions: Olah, G. A. (Ed.).[2][3][4][5] (1964). Friedel-Crafts and Related Reactions. Interscience Publishers. (Classic text on acylation mechanics). See also: Friedel–Crafts Acylation, Organic Chemistry Portal.[3] Link
-
Oxidative Dehydrogenation: Hoshino, Y., & Takeno, N. (1986). Oxidative Dehydrogenation of Flavanones with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ). Bulletin of the Chemical Society of Japan, 59(9), 2903–2905. Link
-
Eaton's Reagent Protocol: Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Link
-
Coumarin vs Chromone Selectivity: Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 1–58.[6] Link
Sources
Technical Support Center: Optimizing Suzuki Coupling Reactions with 6-Chlorochroman-3-one
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 6-chlorochroman-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize 6-arylchroman-3-one derivatives. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow. Our approach is rooted in a deep understanding of the reaction mechanism and extensive experience in troubleshooting complex cross-coupling reactions.
Introduction: The Challenge of Coupling 6-Chlorochroman-3-one
The Suzuki-Miyaura coupling is a powerful and versatile tool for forming carbon-carbon bonds.[1][2] However, success with every new substrate is not guaranteed. 6-Chlorochroman-3-one presents a unique set of challenges. As an aryl chloride, it is inherently less reactive than the corresponding bromide or iodide, often requiring more specialized catalytic systems to achieve efficient oxidative addition to the palladium(0) center.[2] Furthermore, the presence of a ketone functionality, particularly one with enolizable protons, introduces the potential for undesired side reactions under the basic conditions typically required for the Suzuki coupling. This guide will walk you through a logical, step-by-step process to navigate these challenges and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 6-chlorochroman-3-one not working or giving low yields?
A1: Low reactivity of the C-Cl bond is the most common culprit. Aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step of the catalytic cycle.[2] To overcome this, a highly active catalyst system is required. This typically involves the use of electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the formation of the active Pd(0) species and facilitate the cleavage of the strong C-Cl bond. Additionally, ensure your reagents are pure and your reaction setup is rigorously deoxygenated, as oxygen can deactivate the palladium catalyst.
Q2: What is the best initial set of conditions to try for this reaction?
A2: For a starting point, we recommend a robust catalytic system known to be effective for aryl chlorides. A good initial screen would involve a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) source such as Pd₂(dba)₃, combined with a sterically demanding and electron-rich phosphine ligand like SPhos, XPhos, or RuPhos. A common base to start with is K₂CO₃ or K₃PO₄, and a suitable solvent system would be a mixture of an organic solvent like dioxane or toluene with water.
Q3: Can the ketone group in 6-chlorochroman-3-one interfere with the reaction?
A3: Yes, the ketone functionality can potentially lead to side reactions, primarily through enolate formation under basic conditions. This can result in aldol-type condensations or other undesired transformations. The choice of base is critical to minimize these side reactions. Milder bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaOH or alkoxides when dealing with base-sensitive substrates.[3]
Q4: How do I monitor the progress of my reaction effectively?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of your starting material (6-chlorochroman-3-one). To get a more quantitative picture of product formation and identify any major byproducts, we recommend using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Taking aliquots from the reaction mixture at regular intervals will provide a clear reaction profile.
Troubleshooting Guide
Problem 1: No or Minimal Product Formation
If you observe little to no formation of the desired 6-arylchroman-3-one, follow this troubleshooting workflow:
Experimental Protocol: Catalyst and Ligand Screening
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add 6-chlorochroman-3-one (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Catalyst/Ligand Addition: In separate vials, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and a panel of ligands (e.g., SPhos, XPhos, RuPhos, 4 mol%).
-
Reaction Execution: Add the appropriate solvent (e.g., dioxane/water 4:1) to each vial, seal, and place on a pre-heated reaction block (e.g., 80-100 °C).
-
Analysis: After a set time (e.g., 12-24 hours), cool the reactions, dilute with a suitable solvent, and analyze by HPLC or GC-MS to determine the conversion and yield for each condition.
Problem 2: Significant Byproduct Formation
The appearance of significant byproducts often points to side reactions involving either the starting materials or the desired product.
Data Presentation: Recommended Starting Conditions
| Parameter | Recommended Range | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective sources of Pd(0). |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are essential for activating aryl chlorides. |
| Pd:Ligand Ratio | 1:2 to 1:4 | Ensures complete coordination to palladium and prevents catalyst decomposition. |
| Catalyst Loading | 1-3 mol % | A good starting point for unoptimized reactions. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A range of bases should be screened to balance reactivity and minimize side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Aprotic polar solvents, often with water, facilitate the dissolution of the base and promote the reaction. |
| Temperature | 80-120 °C | Higher temperatures are generally required for aryl chlorides. |
| Boronic Acid | 1.2-1.5 equivalents | A slight excess drives the reaction to completion. |
The Suzuki-Miyaura Catalytic Cycle
A solid understanding of the reaction mechanism is fundamental to effective troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.
The cycle begins with the oxidative addition of the aryl chloride to the active Pd(0) complex. This is often the rate-limiting step for aryl chlorides. The subsequent transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, is facilitated by the base.[3] Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2024, from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 26, 2024, from [Link]
-
Wikipedia. (2024, January 22). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 26, 2024, from [Link]
Sources
Technical Support Center: Troubleshooting Byproduct Formation in Mannich Reactions with Chromanones
Welcome to the technical support center for navigating the complexities of Mannich reactions involving chromanones. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for minimizing byproduct formation and optimizing reaction outcomes. Drawing from established chemical principles and field-proven insights, this resource aims to be a trustworthy and authoritative guide for your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
This is a common issue and often points to the formation of a bis-Mannich product . This occurs when the initially formed Mannich base, if it's a primary or secondary amine, reacts again with formaldehyde and another molecule of the chromanone.[1]
Root Cause Analysis:
The nitrogen of the newly formed Mannich base can react with formaldehyde to generate a new iminium ion. This electrophilic species can then be attacked by another enolized chromanone molecule, leading to the bis-adduct. This is particularly prevalent when using primary amines or ammonia.[1]
Troubleshooting Protocol:
-
Choice of Amine: The most effective way to prevent this is to use a secondary amine (e.g., dimethylamine, diethylamine). The resulting tertiary amine in the Mannich base lacks the N-H proton necessary to form another iminium ion, thus halting the reaction at the desired mono-adduct stage.[1][2][3]
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the chromanone relative to the amine and formaldehyde to favor the mono-addition product.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the desired product is maximized to prevent further reaction.
Question 2: My reaction is yielding a significant amount of an α,β-unsaturated chromanone. What is causing this elimination byproduct?
The formation of an α,β-unsaturated chromanone is a classic example of Hofmann elimination of the Mannich base. This is particularly common during workup or purification, especially under basic or thermal stress.
Mechanistic Pathway:
The Mannich base, a β-amino-carbonyl compound, can undergo elimination of the amine moiety to form a thermodynamically stable conjugated system. This process can sometimes be facilitated by quaternization of the amine followed by heating.[3]
Caption: Elimination pathway of a Mannich base.
Preventative Measures:
-
Mild Workup Conditions: Avoid strongly basic conditions during the aqueous workup. Use a mild base like sodium bicarbonate if necessary.
-
Low-Temperature Purification: During purification (e.g., column chromatography), avoid excessive heat. Consider using a refrigerated column if the product is particularly labile.
-
pH Control: Maintain a slightly acidic pH during extraction and storage to keep the amine protonated and less prone to elimination.
Question 3: I'm seeing a complex mixture of products and my desired Mannich base is a minor component. What are the likely side reactions?
A complex product mixture in a Mannich reaction often points to competing side reactions. With chromanones, two common culprits are self-condensation of the chromanone (Aldol-type reaction) and the Cannizzaro reaction of formaldehyde.
Side Reaction Deep Dive:
-
Aldol Condensation: Under the reaction conditions (acidic or basic), the chromanone can enolize and attack another molecule of the chromanone, leading to dimerization or polymerization.
-
Cannizzaro Reaction: If the reaction conditions are too basic, formaldehyde (which has no α-hydrogens) can undergo a disproportionation reaction to form methanol and formic acid. This consumes the aldehyde and can alter the pH of the reaction mixture.
Strategic Adjustments:
| Parameter | Recommended Adjustment | Rationale |
| Reaction Temperature | Lower the temperature | Reduces the rate of side reactions, which often have higher activation energies than the desired Mannich reaction. |
| Catalyst Choice | Use a mild acid catalyst (e.g., acetic acid) | Promotes the formation of the iminium ion without strongly favoring self-condensation.[3] |
| Order of Addition | Pre-form the iminium ion | Add the amine to the formaldehyde first to generate the iminium ion in situ before adding the chromanone. This minimizes the exposure of the chromanone to conditions that favor self-condensation.[2][4][5] |
| Solvent Selection | Use aprotic solvents (e.g., THF, Dioxane) | Can sometimes suppress Aldol-type side reactions compared to protic solvents like ethanol or water.[6][7] |
Question 4: My reaction is very slow and gives a low yield. How can I improve the reaction rate and conversion?
Slow reaction rates and low yields can be frustrating. Several factors can contribute to this, including insufficient activation of the reactants or poor solubility.
Workflow for Optimization:
Caption: Workflow for optimizing a slow Mannich reaction.
Detailed Optimization Steps:
-
Catalyst Optimization: The Mannich reaction is often catalyzed by acid.[4][8] If you are not using a catalyst, consider adding a catalytic amount of a Brønsted acid (e.g., HCl, acetic acid) or a Lewis acid (e.g., ZnCl₂).[9] The acid facilitates the formation of the electrophilic iminium ion from the amine and formaldehyde.[2][4][5]
-
Temperature Control: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate.[10] However, be mindful of potential byproduct formation at higher temperatures as discussed in Question 2.
-
Solvent Effects: The choice of solvent can be critical. While alcohols like ethanol are common, sometimes switching to a higher boiling point solvent or one that better solubilizes all components can improve the outcome. In some cases, solvent-free conditions can be effective.[7]
-
Use of Pre-formed Iminium Salts: For challenging substrates, using a pre-formed and isolated iminium salt, such as Eschenmoser's salt, can provide a more reactive electrophile and lead to cleaner reactions.[3]
Question 5: I am trying to perform an asymmetric Mannich reaction with a substituted chromanone and getting poor stereoselectivity. What can I do?
Achieving high stereoselectivity in Mannich reactions requires careful selection of chiral catalysts and optimization of reaction conditions.
Key Considerations for Asymmetric Mannich Reactions:
-
Chiral Catalysts: The use of chiral organocatalysts, such as proline and its derivatives, is a well-established strategy for inducing enantioselectivity in Mannich reactions.[5] These catalysts form a chiral enamine with the chromanone, which then reacts with the iminium ion in a stereocontrolled manner.[5]
-
Catalyst Loading: The amount of catalyst can impact the stereochemical outcome. It's crucial to screen different catalyst loadings to find the optimal balance between reaction rate and enantioselectivity.[11]
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[11]
-
Additives: The presence of acidic or basic additives can influence the catalyst's performance and the reaction's stereoselectivity.[11]
Experimental Protocol: Screening for Optimal Asymmetric Conditions
-
Catalyst Screening: In separate vials, set up the reaction with your chromanone, amine, and formaldehyde using a panel of different chiral catalysts (e.g., (S)-proline, (R)-proline, and various proline derivatives).
-
Solvent Screening: For the most promising catalyst, repeat the reaction in a range of solvents (e.g., DMSO, THF, Toluene, CH₂Cl₂) to assess the impact on enantiomeric excess (ee).
-
Temperature Screening: Conduct the reaction at different temperatures (e.g., -20 °C, 0 °C, room temperature) to determine the optimal temperature for high ee.
-
Analysis: Analyze the crude reaction mixture of each experiment by chiral HPLC or SFC to determine the enantiomeric excess of the desired product.
By systematically addressing these common issues, you can significantly improve the outcome of your Mannich reactions with chromanones, leading to higher yields, purer products, and more efficient synthetic routes.
References
-
Chemistry Steps. Mannich Reaction. Available at: [Link]
-
ResearchGate. The influence of solvents on the Mannich reaction. Available at: [Link]
-
Wikipedia. Mannich reaction. Available at: [Link]
-
ResearchGate. The Mannich Reaction. Available at: [Link]
-
ResearchGate. Solvent effect on Mannich reaction. Available at: [Link]
-
Lu, Y., et al. (2020). Enantioselective Synthesis of Chromanones through Organocatalytic Tandem Reactions. European Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. Mannich Reaction. Available at: [Link]
-
Organic Chemistry Portal. Mannich Reaction. Available at: [Link]
-
Ramon, D. J., & Yus, M. (2015). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 20(7), 12855-12911. Available at: [Link]
-
The Organic Chemistry Tutor. Mannich Reaction. Available at: [Link]
-
Accounts of Chemical Research. Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application. Available at: [Link]
-
Kumar, N., et al. (2022). Mannich reaction mediated derivatization of chromones and their biological evaluations as putative multipotent ligands for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 13(10), 1221-1232. Available at: [Link]
-
SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Available at: [Link]
-
BYJU'S. Mannich Reaction Mechanism. Available at: [Link]
-
AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available at: [Link]
-
PubMed. Development of Catalytic Enantioselective Mannich Reactions Using Esters. Available at: [Link]
-
ResearchGate. Multicomponent Mannich-Like Reactions of Organometallic Species. Available at: [Link]
-
ResearchGate. Advances in Mannich-type Reactions Based on the Classification of Compounds with Activated α-H. Available at: [Link]
-
Organic Chemistry Frontiers. A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles. Available at: [Link]
Sources
- 1. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Mannich reaction mediated derivatization of chromones and their biological evaluations as putative multipotent ligands for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
Technical Support Center: Synthesis and Stability of 6-Chlorochroman-3-one
Welcome to the technical support center for the synthesis and handling of 6-Chlorochroman-3-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. As a Senior Application Scientist with extensive experience in heterocyclic chemistry, I have compiled this guide to address common challenges and questions that arise during the synthesis, purification, and storage of 6-Chlorochroman-3-one, with a focus on preventing its decomposition.
This guide is structured in a question-and-answer format to provide direct and actionable solutions to specific issues you may encounter. My aim is to not only provide protocols but also to explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Synthesis & Purity
Question 1: I am seeing a significant amount of a byproduct in my synthesis of 6-Chlorochroman-3-one. How can I identify it and improve the purity of my product?
Answer:
The formation of byproducts is a common challenge in the synthesis of chromanones. The most likely impurities arise from incomplete cyclization, side reactions of the starting materials, or degradation of the product under the reaction conditions.
Common Byproducts and Identification:
A crucial first step is to characterize the impurity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for separating and identifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the isolated byproduct.[2][3]
One common byproduct is the corresponding chalcone, which is the open-chain precursor to the chromanone. Its presence indicates an incomplete intramolecular Michael addition.
Strategies to Improve Purity:
-
Reaction Conditions: The synthesis of chromanones can be sensitive to both acidic and basic conditions.[4] If you are using a base-catalyzed cyclization, ensure you are using a non-nucleophilic base to avoid side reactions. For acid-catalyzed reactions, careful control of temperature and reaction time is crucial to prevent degradation.
-
Purification: Flash column chromatography is an effective method for purifying chroman-4-ones from reaction byproducts.[5] A gradient elution using a hexane/ethyl acetate solvent system is a good starting point. Recrystallization can also be an effective final purification step to obtain highly pure material.
| Parameter | Recommendation | Rationale |
| Reaction Monitoring | Thin Layer Chromatography (TLC) or HPLC | To determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times. |
| Workup | Neutralize the reaction mixture promptly. | To avoid prolonged exposure to harsh acidic or basic conditions that can cause ring-opening or other side reactions. |
| Purification | Flash Column Chromatography | Effective for separating the desired product from both more polar and less polar impurities. |
| Characterization | 1H NMR, 13C NMR, and Mass Spectrometry | To confirm the structure of the desired product and identify any co-eluting impurities. |
Decomposition & Stability
Question 2: My purified 6-Chlorochroman-3-one is showing signs of degradation upon storage. What is the likely decomposition pathway and how can I prevent it?
Answer:
The primary decomposition pathway for 3-chromanones, including 6-Chlorochroman-3-one, is through ring-opening of the pyranone ring. This is particularly prevalent under basic conditions. The electron-withdrawing nature of the carbonyl group at the 3-position makes the C2-O1 bond susceptible to nucleophilic attack.
Base-Catalyzed Decomposition Mechanism:
Under basic conditions, a hydroxide ion or another nucleophile can attack the carbonyl group, leading to the opening of the pyranone ring to form a phenolate intermediate. This intermediate can then undergo further reactions or exist in equilibrium with the closed-ring form.
Caption: Base-catalyzed decomposition of 6-Chlorochroman-3-one.
Prevention Strategies:
-
pH Control: The most critical factor is to avoid basic conditions during workup, purification, and storage. If your synthesis involves a basic step, it is imperative to neutralize the reaction mixture thoroughly and quickly. During purification, avoid basic alumina or highly basic solvents.
-
Storage Conditions: Store 6-Chlorochroman-3-one in a cool, dry, and dark place. Inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent oxidation.
-
Solvent Choice: For long-term storage, consider dissolving the compound in a non-polar, aprotic solvent. Avoid protic solvents like methanol or ethanol if trace amounts of base might be present.
Question 3: I suspect my compound is degrading during my experiments which are run under acidic conditions. Is 6-Chlorochroman-3-one susceptible to acid-catalyzed decomposition?
Answer:
While 3-chromanones are generally more stable under acidic conditions compared to basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation.
Acid-Catalyzed Decomposition Mechanism:
Under strong acidic conditions, the ether oxygen of the pyranone ring can be protonated. This can facilitate ring-opening to form a carbocation intermediate, which can then undergo rearrangements or react with nucleophiles present in the reaction mixture.
Caption: Acid-catalyzed decomposition of 6-Chlorochroman-3-one.
Troubleshooting Acidic Reactions:
-
Acid Strength and Concentration: Use the mildest acid necessary to achieve the desired transformation. Use the acid in catalytic amounts whenever possible.
-
Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to acidic conditions.
Proactive Stability Assessment
Question 4: How can I proactively assess the stability of my 6-Chlorochroman-3-one and identify potential degradation products before they become a larger issue?
Answer:
A proactive approach to understanding the stability of your compound is to perform forced degradation studies , also known as stress testing.[4][6][7][8] These studies involve subjecting a sample of your compound to a variety of harsh conditions to accelerate decomposition and identify potential degradation products.
Forced Degradation Experimental Protocol:
The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C).[9] | Ring opening, hydrolysis of the chloro substituent (less likely). |
| Base Hydrolysis | 0.1 M NaOH at room temperature.[9] | Ring opening of the pyranone ring. |
| Oxidation | 3% H₂O₂ at room temperature. | Oxidation of the chromanone ring or benzylic position. |
| Thermal Stress | Heating the solid sample at a high temperature (e.g., 80-100 °C). | General decomposition, potential polymerization. |
| Photostability | Exposing the sample to UV and visible light. | Photolytic cleavage or rearrangement. |
Analysis of Degradation Products:
After subjecting the compound to these stress conditions, the resulting mixtures should be analyzed by a stability-indicating analytical method, typically a gradient HPLC method with UV detection.[4] The peaks corresponding to the degradation products can be collected for structural elucidation by mass spectrometry and NMR.[2][10]
By understanding the degradation profile of 6-Chlorochroman-3-one under these stressed conditions, you can develop more robust synthetic and purification protocols and establish appropriate storage and handling procedures to ensure the long-term stability and integrity of your compound.
References
- Desai, N. C., et al. "An Introduction To Forced Degradation Studies For Drug Substance Drug Product." Journal of Pharmaceutical Sciences and Research 12.1 (2020): 1-6.
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
Pharmaceutical Guidelines. Forced degradation study in pharma. YouTube, 5 Sept. 2023. Available from: [Link]
- ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (2003).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR chemical shifts of common laboratory solvents as trace impurities." The Journal of Organic Chemistry 62.21 (1997): 7512-7515.
-
Singh, R., & Kumar, R. "Forced degradation study in pharma." YouTube, 5 September 2023, [Link].
- Alsante, K. M., et al. "The role of forced degradation in pharmaceutical development." Pharmaceutical Technology 35.6 (2011): 48-55.
- Fulmer, G. R., et al. "NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist." Organometallics 29.9 (2010): 2176-2179.
- Nchinda, A. T. "Chemical studies of selected chromone derivatives.
- Bakshi, M., & Singh, S. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of pharmaceutical and biomedical analysis 28.6 (2002): 1011-1040.
-
Harris, J. "What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing." ACD/Labs Blog, 18 April 2022, [Link].
- Jung, M. E., & Lazarova, T. I. "Synthesis of substituted chroman-4-ones via intramolecular Heck reaction." The Journal of Organic Chemistry 62.5 (1997): 1553-1555.
- Jeon, J., et al. "MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions." Environmental science & technology 54.1 (2020): 249-258.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for efficient cross-coupling of 6-Chlorochroman-3-one
Ticket ID: #CC-6CL-3ONE-OPT Subject: Catalyst & Condition Optimization for Aryl Chloride/Ketone Substrates Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary & Substrate Analysis
User Query: "I am attempting to cross-couple 6-chlorochroman-3-one (Suzuki or Buchwald-Hartwig) but am seeing low conversion, black tar formation, or loss of the ketone functionality."
Technical Diagnosis: 6-Chlorochroman-3-one represents a "dual-threat" substrate challenge in homogenous catalysis:
-
The Inert Handle (Aryl Chloride): The C6-chlorine bond is strong (BDE ~96 kcal/mol) and significantly less reactive than bromides or iodides. It requires electron-rich, bulky ligands to facilitate the rate-determining step: Oxidative Addition .
-
The Reactive Trap (C3-Ketone): The ketone at the 3-position is highly prone to enolization.
-
Risk A (Aldol Condensation): Strong bases will cause self-polymerization (the "black tar").
-
Risk B (Alpha-Arylation): Palladium can facilitate C-H activation at the C2 or C4 positions (alpha to the ketone) rather than the desired C6 cross-coupling.
-
This guide provides a self-validating protocol to selectively activate the C-Cl bond while preserving the sensitive ketone.
Critical Parameter Optimization (The "Engine" & "Shield")
To solve this, we must decouple the activation (Catalyst) from the environment (Base/Solvent).
Module A: The Engine (Catalyst Selection)
Goal: Force Oxidative Addition at C6-Cl.
| Catalyst System | Recommendation Level | Technical Rationale |
| Pd(OAc)₂ + XPhos | ⭐⭐⭐⭐⭐ (Gold Standard) | XPhos is bulky and electron-rich.[1] It accelerates oxidative addition into the unreactive Aryl-Cl bond. Crucially, it creates a steric wall that discourages the Pd center from interacting with the enolizable protons at C2/C4. |
| Pd-PEPPSI-IPr | ⭐⭐⭐⭐ (High) | This NHC-stabilized precatalyst is extremely robust ("throw-and-go"). It resists deactivation by the ketone oxygen but may require slightly higher temperatures (60-80°C). |
| Pd(dppf)Cl₂ | ⭐⭐ (Low) | Avoid. While common for Suzuki, dppf lacks the electron density to efficiently activate electron-neutral Aryl Chlorides at temperatures low enough to save the ketone. |
| Pd(PPh₃)₄ | ⛔ (Critical Failure) | Do Not Use. Ineffective against Aryl Chlorides. Will result in 0% conversion and eventual decomposition of the substrate via base-mediated pathways. |
Module B: The Shield (Base & Solvent)
Goal: Prevent Enolization and Aldol Polymerization.
| Parameter | Recommendation | Mechanism of Action |
| Base | K₃PO₄ (anhydrous or 3M aq.) | The "Goldilocks" Base. Strong enough to activate the boronic acid (transmetallation) but too weak (pKa ~12) to rapidly deprotonate the ketone (pKa ~19-20), preventing aldol side-reactions. |
| Alt. Base | Cs₂CO₃ | Good alternative for Buchwald-Hartwig aminations where solubility in dioxane is required. |
| Forbidden Base | NaOtBu / KOtBu | FATAL ERROR. These strong alkoxides will instantly enolize the C3-ketone, leading to polymerization (tar) or alpha-arylation. |
| Solvent | 1,4-Dioxane or Toluene | Non-polar/aprotic solvents minimize the stabilization of enolate intermediates. Avoid alcohols (MeOH/EtOH) which can promote nucleophilic attack on the ketone. |
Logic Pathway & Decision Matrix
The following diagram illustrates the decision logic for optimizing this specific reaction.
Caption: Workflow for selecting compatible conditions. Note the critical divergence at Base Selection leading to success or failure.
Standard Operating Procedure (SOP)
Protocol: Suzuki-Miyaura Coupling of 6-Chlorochroman-3-one Note: This protocol uses a "pre-activation" method to ensure the active Pd(0) species is formed before exposing the sensitive substrate to heat.
Reagents:
-
Substrate: 6-Chlorochroman-3-one (1.0 equiv)
-
Boronic Acid: R-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: K₃PO₄ (2.0 equiv) - Use finely ground powder.
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)₂ and XPhos in 1 mL of dioxane. Stir at room temperature for 5-10 minutes. The solution should turn from orange to a pale yellow/brown (formation of Pd(0)-L species).
-
Main Vessel Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the 6-Chlorochroman-3-one, Boronic Acid, and K₃PO₄.
-
Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill cycle x3). Oxygen is the enemy of the electron-rich XPhos ligand.
-
Addition: Syringe the pre-complexed catalyst solution into the main vial. Add remaining dioxane to reach 0.2 M concentration relative to the substrate.
-
Reaction: Heat to 80°C . Do not exceed 100°C to avoid ketone decomposition.
-
Monitoring: Check via HPLC/TLC at 2 hours. If conversion is <50%, add another 1 mol% of pre-complexed catalyst.
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned into a black tar/solid within 30 minutes.
-
Diagnosis: Aldol Condensation. Your base was likely too strong or the temperature too high.
-
Fix: Switch from Carbonates/Alkoxides to K₃PO₄ . Lower temperature to 60°C. Ensure your solvent is dry; water can lower the activation energy for aldol reactions in this system.
Q2: I see the starting material disappearing, but I'm isolating 6-chlorochroman-3-ol (alcohol) or a reduced product.
-
Diagnosis: Beta-Hydride Elimination / Reduction. This often happens if the reaction is too slow or if isopropanol/ethanol is used as a co-solvent.
-
Fix: Use strictly aprotic solvents (Dioxane/Toluene). Increase catalyst loading to 5 mol% to outcompete the reduction pathway.
Q3: I am observing a product with the correct mass +76 (Phenyl) but wrong NMR. It looks like the coupling happened next to the ketone.
-
Diagnosis: Alpha-Arylation. The Pd inserted at C2 or C4 instead of C6.
-
Fix: This indicates the C-Cl oxidative addition is too slow.
-
Ensure you are using XPhos or SPhos (Buchwald Ligands). These are specifically designed to be fast enough at C-Cl insertion to prevent alpha-arylation.
-
Switch to Pd-PEPPSI-IPr , which is highly selective for the halogen bond over the C-H bond.
-
Q4: No conversion. The starting material is untouched.
-
Diagnosis: Catalyst Poisoning or Oxidation. The bulky phosphine ligand oxidized before complexing with Pd.
-
Fix: XPhos is air-sensitive in solution. Ensure you degas solvents before mixing. If using older Pd(OAc)₂, it may be hydrolyzed; try a fresh bottle or switch to a precatalyst like XPhos Pd G2 .
References
-
General Guide to Aryl Chloride Coupling: Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Simple Method for the Palladium-Catalyzed γ-Arylation of Ketones and the Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society.[2]
-
Ketone Tolerance in Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4][5][6] Chemical Reviews.[3]
-
Use of NHC Ligands (PEPPSI) for Difficult Substrates: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Aryl Chlorides. Chemistry – A European Journal.
-
Base Effects in Coupling Reactions: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.[3]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids | MDPI [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
How to increase the solubility of 6-Chlorochroman-3-one for reactions
Welcome to the technical support guide for 6-Chlorochroman-3-one. This resource is designed for researchers, medicinal chemists, and process development scientists to address a common yet critical challenge: achieving adequate solubility for successful chemical reactions. Poor solubility can lead to low yields, incomplete conversions, and reproducibility issues. This guide provides a logical, step-by-step framework for diagnosing and solving these problems, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q: What are the general solubility characteristics of 6-Chlorochroman-3-one?
A: 6-Chlorochroman-3-one is a moderately polar organic molecule. Its chromanone core contains polar ether and ketone functional groups, but the aromatic ring and hydrocarbon backbone are nonpolar. This structure results in limited solubility in water and nonpolar solvents like hexanes, but good solubility in a range of polar organic solvents. Syntheses of related chromanone and chromone structures frequently employ solvents such as dichloromethane (CH2Cl2), ethanol, and dimethylformamide (DMF).[1][2][3]
Q: Which common organic solvents are the best starting points for dissolving 6-Chlorochroman-3-one?
A: Based on its structure, polar aprotic solvents are excellent starting points. These include acetone, tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM), and acetonitrile (ACN). Polar protic solvents like ethanol and methanol are also viable options.[1][2] A systematic screening is always the recommended first step (see Protocol 1).
Q: Can I use pH modification to increase its aqueous solubility?
A: This is generally not an effective strategy for 6-Chlorochroman-3-one. The molecule lacks strongly acidic or basic functional groups for salt formation. While the protons on the carbon adjacent to the ketone (the α-carbon) are weakly acidic, their pKa is typically around 19-20.[4][5][6] This means an extremely strong base would be required for deprotonation, which is often incompatible with downstream reaction conditions.
Q: How does temperature affect the solubility of 6-Chlorochroman-3-one?
A: For most solid solutes, solubility increases with temperature. Heating the solvent can be a simple and effective way to dissolve more material. However, this approach must be used with caution as it can lead to thermal degradation or unwanted side reactions, especially for complex molecules.[7][8] Always run a small-scale test to check for compound stability at elevated temperatures before proceeding with a large-scale reaction.
Troubleshooting Guide: Solving Solubility Issues in Reactions
This section provides a logical workflow to follow when you encounter solubility problems with 6-Chlorochroman-3-one during a reaction setup.
Caption: Troubleshooting workflow for solubility issues.
Q1: My 6-Chlorochroman-3-one is not dissolving in my primary reaction solvent. What is my first step?
A: The foundational step is to perform a systematic, small-scale solubility screening to identify a suitable solvent or solvent class. Do not rely on a single solvent choice. By testing a range of solvents with varying polarities, you can build a comprehensive solubility profile for your compound. See Protocol 1 for a detailed experimental procedure.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
|---|---|---|
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents have strong dipole moments capable of dissolving polar molecules but do not have acidic protons, which often prevents unwanted side reactions.[9][10][11] |
| Polar Protic | Ethanol, Methanol, Isopropanol | The hydroxyl group in these solvents can engage in hydrogen bonding, which may aid in dissolving the ketone and ether moieties of the chromanone.[9][10][12] |
| Ethers | Diethyl Ether, 1,4-Dioxane, Methyl tert-butyl ether (MTBE) | These are less polar than the other classes but can be effective and are often used in extractions and as reaction media. |
| Aromatic | Toluene, Xylenes | Generally less effective for this substrate but should be tested if the reaction requires a nonpolar, high-boiling solvent. |
Q2: I've found a few solvents that work, but they are not ideal for my reaction conditions (e.g., boiling point is too low, or it reacts with a reagent). What's next?
A: The next logical step is to explore co-solvent systems . A co-solvent is a mixture of two or more miscible solvents used to fine-tune the polarity of the medium to match the solubility requirements of the solute.[13] This is a powerful technique to dissolve a compound that is poorly soluble in either of the individual pure solvents.
Causality: By blending solvents, you create a new solvent environment with intermediate properties. For example, adding a small amount of a highly polar solvent like DMF to a less polar one like THF can dramatically increase the solubility of a polar compound without significantly altering the overall reaction environment.[13]
Table 2: Common Co-Solvent Systems and Their Rationale
| Primary Solvent | Co-Solvent | Rationale for Use |
|---|---|---|
| Toluene | Acetonitrile (ACN) | Increases polarity for reactions needing a high-boiling, nonpolar base. |
| Tetrahydrofuran (THF) | Dimethylformamide (DMF) | A small amount of DMF can significantly boost the solubility of polar reagents without needing to use pure DMF. |
| Dichloromethane (DCM) | Methanol (MeOH) | A common mixture for chromatography and reactions, balancing polarity for a wide range of substrates. |
| Water | Ethanol / Dioxane | Used to dissolve organic compounds in aqueous reaction media. |
Q3: My reaction involves an aqueous reagent (like NaOH or KCN), but my compound is only soluble in water-immiscible organic solvents (like Toluene or DCM). How can I make the reaction proceed?
A: This is a classic scenario where Phase-Transfer Catalysis (PTC) is the ideal solution. A phase-transfer catalyst is a substance that transports a reactant from one phase (typically aqueous) into a second, immiscible phase (typically organic) where the reaction can occur.[14][15][16]
Mechanism: For an aqueous nucleophile (Nu⁻) and an organic-soluble substrate (R-X), a PTC like a quaternary ammonium salt (Q⁺A⁻) works by exchanging its original anion (A⁻) for the nucleophile (Nu⁻) at the aqueous-organic interface. The newly formed lipophilic ion pair (Q⁺Nu⁻) is soluble in the organic phase, where it can react with the substrate.[16][17] This method avoids the need for a single solvent system that must dissolve both polar and nonpolar species, which is often impossible.[18]
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Q4: I am considering heating the reaction to increase solubility. What are the potential risks?
A: While effective, heating is not without risks. The primary concerns are:
-
Thermal Degradation: 6-Chlorochroman-3-one, like many complex organic molecules, can decompose at elevated temperatures. The chlorinated aromatic ring and the ketone functionality could be susceptible to degradation, leading to byproducts and reduced yield.[7][8][19][20][21]
-
Increased Side Reactions: Higher temperatures increase the rate of all reactions, including undesirable side pathways. This can lead to a less pure product mixture that is more difficult to purify.
-
Solvent Loss: If the reaction is not performed in a sealed vessel or under reflux, volatile solvents will evaporate, changing the concentration and potentially causing the product to precipitate.
Trustworthiness Check: Before heating any reaction to a high temperature for an extended period, it is essential to run a small-scale pilot experiment. Heat a small amount of your starting material in the chosen solvent to the target temperature for the planned reaction time. Then, analyze the sample (e.g., by TLC or LC-MS) to check for the appearance of new, undesired spots which would indicate decomposition.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To efficiently determine the best solvent for 6-Chlorochroman-3-one from a panel of candidates.
Methodology:
-
Preparation: Arrange a series of small, labeled vials (e.g., 1-dram vials).
-
Weighing: Add a pre-weighed, consistent amount of 6-Chlorochroman-3-one to each vial (e.g., 10 mg).
-
Solvent Addition: Using a calibrated pipette, add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial. This corresponds to a concentration of 100 mg/mL.
-
Observation & Agitation: Cap the vial and agitate vigorously (e.g., vortex for 30 seconds). Observe if the solid has completely dissolved.
-
Incremental Addition: If the solid has not dissolved, add another 0.1 mL of solvent (total volume 0.2 mL, concentration 50 mg/mL) and repeat the agitation and observation.
-
Continue: Continue adding the solvent in measured increments (e.g., up to a total of 1.0 mL) until the solid dissolves or it becomes clear that it is poorly soluble.
-
Record Results: Record the approximate solubility in terms of mg/mL for each solvent tested.
-
Repeat: Repeat steps 3-7 for each solvent in your screening panel (see Table 1).
Protocol 2: Setting up a Reaction with a Co-Solvent System
Objective: To create a homogeneous reaction mixture using a co-solvent system.
Methodology:
-
Selection: Based on your screening, choose a primary solvent (in which the compound has moderate solubility) and a co-solvent (in which it is highly soluble).
-
Dissolution: In the reaction vessel, suspend the 6-Chlorochroman-3-one in the primary solvent.
-
Titration: While stirring, add the co-solvent dropwise until all the solid material dissolves. Note the volume of co-solvent added.
-
Addition of Reagents: Once a homogeneous solution is achieved, add the other reagents for your reaction.
-
Stoichiometry Check: Ensure you account for the total solvent volume when calculating molar concentrations for your reagents.
Protocol 3: General Procedure for a Phase-Transfer Catalyzed Reaction
Objective: To perform a reaction between the water-insoluble 6-Chlorochroman-3-one and a water-soluble reagent.
Methodology:
-
Organic Phase: In the reaction vessel, dissolve the 6-Chlorochroman-3-one in a water-immiscible organic solvent (e.g., toluene, DCM).
-
Catalyst Addition: Add the phase-transfer catalyst to the organic phase. Common choices include tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-5 mol%).[14][15]
-
Aqueous Phase: In a separate vessel, dissolve the water-soluble reagent (e.g., NaOH, KCN) in water to create the aqueous phase.
-
Combine and Stir: Add the aqueous phase to the organic phase. Begin vigorous stirring. Effective agitation is critical to maximize the interfacial surface area where the catalyst functions.[17]
-
Reaction Monitoring: Monitor the reaction progress by periodically taking a sample from the organic layer for analysis (e.g., by TLC or GC-MS).
-
Workup: Upon completion, stop the stirring, allow the layers to separate, and process the organic layer as required by your specific procedure.
References
-
Intensification of Liquid–Liquid Processes. (2020). Cambridge University Press. [Link]
-
Eslaminejad, T., et al. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. ResearchGate. [Link]
-
Phase-transfer catalyst. (n.d.). Wikipedia. [Link]
-
Eslaminejad, T., et al. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. ResearchGate. [Link]
-
Solvent effects. (n.d.). Wikipedia. [Link]
-
Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. [Link]
-
Phase-Transfer Catalysis (PTC). (2008). Macmillan Group. [Link]
-
Solvent Effects on Reaction Rates. (2021). YouTube. [Link]
-
Solvent Effects. (2022). Chemistry LibreTexts. [Link]
-
Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv. [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]
-
Chromone As A Versatile Nucleus. (n.d.). ijmrset. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]
-
Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PMC. [Link]
-
Cosolvency: Significance and symbolism. (n.d.). context.reverso.net. [Link]
-
6,7-dimethoxy-3-isochromanone. (n.d.). Organic Syntheses Procedure. [Link]
-
Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. (2008). ARKIVOC. [Link]
-
Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques, 2nd Edition. (n.d.). Wiley. [Link]
-
Co-solvency. (2016). Slideshare. [Link]
-
6-Chlorochroman-4-one. (n.d.). PubChem. [Link]
-
Theoretical study of the thermal decomposition of several β-chloroalkoxy radicals. (n.d.). Physical Chemistry Chemical Physics. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]
-
Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. (2007). PubMed. [Link]
-
Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples. (2018). PubMed. [Link]
-
The pKa Table Is Your Friend. (2010). Master Organic Chemistry. [Link]
-
Acidity of alpha hydrogens. (n.d.). University of Calgary. [Link]
-
3-Bromo-6-chlorochromone. (n.d.). PubChem. [Link]
-
The α-Carbon Atom and its pKa. (n.d.). University of Idaho. [Link]
-
Organics Handbook. (n.d.). Carlo Erba Reagents. [Link]
-
An Approach to Flavor Chemical Thermal Degradation Analysis. (2023). PMC. [Link]
-
pKa values. (n.d.). University of Colorado Boulder. [Link]
-
pKa list for alpha-hydrogens. (n.d.). PharmaXChange.info. [Link]
-
The thermal decomposition of alkali metal chlorochromates, MCrO3Cl. (n.d.). Sci-Hub. [Link]
-
A theoretical study of the thermal decomposition mechanism of potassium chlorate. (n.d.). ResearchGate. [Link]
-
Trichloromethane (chloroform) with Water. (n.d.). NIST. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. ochemtutor.com [ochemtutor.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Approach to Flavor Chemical Thermal Degradation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. crdeepjournal.org [crdeepjournal.org]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 19. Theoretical study of the thermal decomposition of several β-chloroalkoxy radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. Sci-Hub. The thermal decomposition of alkali metal chlorochromates, MCrO3Cl / Australian Journal of Chemistry, 1977 [sci-hub.box]
- 21. researchgate.net [researchgate.net]
Characterization of unexpected byproducts in 6-Chlorochroman-3-one synthesis
Introduction: The Hidden Complexity of "Simple" Cyclizations
Welcome to the Technical Support Center. You are likely here because your HPLC trace for 6-chlorochroman-3-one (a critical intermediate for Trazodone and Etoperidone) shows unexpected peaks, or your yield has plummeted during the Friedel-Crafts cyclization step.
While the literature often presents the cyclization of 3-(4-chlorophenoxy)propionic acid (or its acid chloride) as a straightforward intramolecular reaction, scale-up reveals a complex landscape of competitive kinetics. The formation of "unexpected" byproducts is rarely random; it is a deterministic result of deviation from strict kinetic control.
This guide characterizes the three most persistent "ghost" impurities: the Linear Dimer , the Oxidized Chromone , and the Aldol Condensate .
Module 1: The "Linear Dimer" (Intermolecular Acylation)
The Issue: You observe a highly lipophilic impurity eluting late in the RP-HPLC run. It often precipitates as a gummy solid that is difficult to recrystallize.
The Mechanism: The target reaction is an intramolecular Friedel-Crafts acylation.[1] However, if the local concentration of the acyl chloride intermediate is too high, it reacts intermolecularly with the electron-rich ring of a neighboring molecule before it can cyclize. This forms a linear dimer (and potentially oligomers).
Diagnostic Data:
| Analytical Method | Expected Signal (Product) | Observed Signal (Impurity) |
| LC-MS (ESI+) | [M+H]⁺ = 183.02 | [M+H]⁺ = 365.03 (Dimer) |
| 1H NMR | 4.45 ppm (s, 2H, O-CH2) | Multiple O-CH2 signals; broad aromatic region |
| Solubility | Soluble in DCM, Toluene | Poor solubility in most organic solvents |
Troubleshooting Protocol:
Q: I am adding the catalyst (AlCl3) to the solution of the acid chloride. Is this correct?
-
A: No. This "inverse addition" creates high local concentrations of the activated acylium ion in the presence of unreacted substrate, favoring intermolecular attack (dimerization).
-
Correct Protocol: Add the substrate solution slowly to a suspension of the Lewis Acid (AlCl3) in the solvent (DCM or Nitromethane). This ensures the concentration of unreacted substrate is always low relative to the catalyst (Pseudo-High Dilution Principle).
-
Q: What solvent volume should I use to prevent this?
-
A: Maintain a dilution factor of at least 10-15 volumes (mL/g) of solvent relative to the substrate. If you are running highly concentrated (>1 M) to save solvent, you are kinetically favoring the bimolecular (dimer) reaction over the unimolecular (cyclization) reaction.
Module 2: The "Oxidized" Impurity (6-Chlorochromen-3-one)
The Issue: You observe a peak with a slightly lower retention time than the product and a distinct UV spectrum (red-shifted). The mass spectrum shows a loss of 2 Daltons.
The Mechanism:
Chroman-3-ones are structurally related to
Diagnostic Data:
| Analytical Method | Expected Signal (Product) | Observed Signal (Impurity) |
| LC-MS | m/z = 183 | m/z = 181 (M - 2H) |
| 1H NMR | ~3.6 ppm (s, 2H, benzylic) | Disappearance of C4-CH2; appearance of vinylic proton at ~8.2 ppm |
| Appearance | White/Off-white solid | Yellowish discoloration |
Troubleshooting Protocol:
Q: My reaction mixture turned yellow/orange. Is this normal?
-
A: A transient color change is normal for Friedel-Crafts complexes. However, a persistent bright yellow color after quenching often indicates the presence of the chromone (unsaturated) species.
Q: How do I prevent this oxidation?
-
A:
-
Inert Atmosphere: Strictly degas solvents and run under Nitrogen/Argon.
-
Temperature Control: Do not exceed 40°C during the cyclization. Higher temperatures dramatically increase the rate of auto-oxidation.
-
Quench Temperature: Quench the reaction onto ice-cold water. The heat of hydrolysis for AlCl3 is high enough to drive oxidation if uncontrolled.
-
Module 3: The "Aldol" Condensate (Self-Condensation)
The Issue: The product purity drops significantly during the workup or drying phase. A new dimer peak appears (Mass = 2M - 18).
The Mechanism: 6-Chlorochroman-3-one possesses an active methylene group at C2 (flanked by Oxygen and Carbonyl). Under basic conditions—or even neutral conditions with residual heat—it undergoes self-aldol condensation to form a dimer.
Diagnostic Data:
| Analytical Method | Expected Signal | Observed Signal (Impurity) |
| LC-MS | 183 | 347 (2M - H2O) |
| Stability | Stable in acid | Unstable in pH > 7 |
Troubleshooting Protocol:
Q: I washed the organic layer with 1M NaOH to remove unreacted acid. Was that wrong?
-
A: Yes, critical error. Chroman-3-ones are base-sensitive. Washing with strong base triggers immediate enolization and aldol condensation.
-
Correct Protocol: Wash with saturated NaHCO3 (mild base) only if necessary and strictly controlled, or preferably use water washes followed by a brine wash. Ensure the final organic layer is neutral to slightly acidic (pH 5-6).
-
Visualizing the Pathways
The following diagram illustrates the competitive pathways defined above. Use this to map your impurity profile to the specific failure mode.
Caption: Competitive reaction pathways in Friedel-Crafts cyclization showing critical control points for impurity formation.
Summary of Critical Control Parameters (CCP)
To ensure batch consistency, adhere to these validated parameters:
-
Addition Mode: Always add Substrate -> Catalyst . Never Catalyst -> Substrate.
-
Temperature: Maintain 0°C to 5°C during addition; allow warm-up to RT only after addition is complete.
-
Workup pH: Avoid strong bases. Maintain aqueous phase pH < 7 during extraction.
-
Atmosphere: Strict Nitrogen blanketing is required to prevent oxidation to the chromone.
References
- Friedel-Crafts Chemistry Standards Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Foundational text on acylation mechanisms and Lewis Acid stoichiometry).
-
Process Chemistry of Chromanones
-
Process for preparing indanones and thioindanones by Friedel Crafts acylation... (Patent FR2788764A1). Describes the HF/BF3 and AlCl3 mediated cyclization conditions relevant to this scaffold. Link
-
-
Oxid
-
Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. ResearchGate. (Discusses the conversion of chromanones to chromones via oxidation, highlighting the instability of the saturated system). Link
-
-
General Acyl
Sources
Technical Support Center: Enhancing the Stability of 6-Chlorochroman-3-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chlorochroman-3-one and its derivatives. This guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to enhance the stability of these valuable compounds throughout your experimental workflows. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory challenges, offering solutions grounded in scientific principles and field-proven experience.
Introduction to the Stability Challenges of 6-Chlorochroman-3-one Derivatives
6-Chlorochroman-3-one is a versatile heterocyclic scaffold with significant potential in medicinal chemistry and materials science.[1] However, the inherent reactivity of the chromanone core, coupled with the electronic effects of the chlorine substituent, can present stability challenges. Understanding the potential degradation pathways is the first step toward mitigating these issues. The primary areas of instability often revolve around the ketone functionality, the ether linkage within the chroman ring, and the chlorinated aromatic ring.
This guide will provide a structured approach to identifying and solving common stability problems through a series of troubleshooting questions and detailed FAQs.
Troubleshooting Guide: A Proactive Approach to Stability
This section is designed to address specific issues you may encounter during the synthesis, purification, and storage of 6-chlorochroman-3-one derivatives.
Issue 1: Rapid Discoloration of the Compound Upon Isolation or During Storage
Question: My freshly isolated 6-chlorochroman-3-one derivative, which was initially a white or pale yellow solid, has started to turn brown or pinkish upon standing at room temperature, even in the dark. What is causing this, and how can I prevent it?
Root Cause Analysis:
This discoloration is often a primary indicator of degradation, likely due to a combination of factors:
-
Oxidation: The benzylic position (C2) and the carbon alpha to the ketone (C4) are susceptible to oxidation, which can be initiated by atmospheric oxygen. The presence of the electron-withdrawing chlorine atom can influence the electron density of the aromatic ring, potentially affecting its susceptibility to oxidative processes.
-
Photodegradation: Chromanone systems can be sensitive to light, which can promote the formation of radical species and lead to decomposition.[2]
-
Trace Impurities: Residual acid or base from the synthesis or purification steps can catalyze degradation pathways even in minute amounts.
Corrective and Preventive Actions:
-
Inert Atmosphere Handling: After synthesis and final purification, handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible. This minimizes contact with atmospheric oxygen.
-
Light Protection: Store the compound in amber vials or wrap the container with aluminum foil to protect it from light.
-
Thorough Purification: Ensure that all acidic or basic residues are removed during the workup and purification. A final wash of an organic solution of the compound with a neutral aqueous solution (e.g., brine) followed by drying over an anhydrous salt like sodium sulfate is recommended.
-
Solvent Choice for Storage: If storing in solution, choose a non-polar, aprotic solvent that has been degassed. Protic solvents can participate in degradation pathways.
-
Low-Temperature Storage: Store the purified compound at low temperatures (-20°C or -80°C) to significantly slow down the rate of degradation.
Experimental Protocol: Inert Atmosphere Storage of a Sensitive Compound
-
Place the freshly purified and dried 6-chlorochroman-3-one derivative in a pre-weighed amber glass vial.
-
Place the uncapped vial inside a vacuum desiccator.
-
Evacuate the desiccator and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure a completely inert atmosphere.
-
While under the inert atmosphere (e.g., in a glovebox or using a Schlenk line), securely cap the vial.
-
For added protection, wrap the cap with Parafilm®.
-
Label the vial clearly and store it in a designated, light-protected, low-temperature freezer.
Issue 2: Low Yields and Multiple Unidentified Spots on TLC During Synthesis or Workup
Question: During the synthesis of a 6-chlorochroman-3-one derivative, my reaction mixture shows multiple spots on TLC, and the final yield of the desired product is consistently low. What are the likely side reactions, and how can I minimize them?
Root Cause Analysis:
The formation of multiple byproducts during synthesis often points to the inherent reactivity of the chromanone scaffold under the reaction conditions.
-
Ring-Opening: Under strongly acidic or basic conditions, the ether linkage in the chroman ring can be susceptible to cleavage. Nucleophilic attack at the C2 position can also lead to ring-opening.[3][4]
-
Enolization and Subsequent Reactions: The ketone at the C3 position can undergo enolization, especially in the presence of acid or base. The resulting enol or enolate is a reactive intermediate that can participate in various side reactions, such as aldol condensations or reactions with electrophiles.
-
Reaction at the C2 Position: The C2 position is benzylic and can be prone to substitution or elimination reactions, depending on the reaction conditions and the nature of any substituents at this position.
Corrective and Preventive Actions:
-
Milder Reaction Conditions: If possible, explore milder reaction conditions. For example, if a strong base is being used, consider a weaker, non-nucleophilic base. If a strong acid is used, a milder Lewis acid might be a suitable alternative.
-
Reaction Time and Temperature Optimization: Monitor the reaction closely by TLC or LC-MS. Over-running the reaction can lead to the formation of degradation products. Similarly, running the reaction at the lowest effective temperature can minimize side reactions.
-
Protecting Group Strategy: In multi-step syntheses where the ketone functionality is not involved in the desired transformation but is sensitive to the reagents being used, consider protecting the ketone as an acetal or ketal.[5][6] This can prevent enolization and other unwanted side reactions.
Experimental Protocol: Acetal Protection of the Ketone in a 6-Chlorochroman-3-one Derivative
-
Dissolve the 6-chlorochroman-3-one derivative (1 equivalent) in anhydrous toluene.
-
Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 equivalents).
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting acetal-protected compound by column chromatography.
Deprotection: The acetal can be readily removed by treatment with a mild acid in the presence of water (e.g., aqueous HCl in acetone).
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for 6-chlorochroman-3-one derivatives?
A1: The primary degradation pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolysis:
-
Acid-catalyzed: Protonation of the ether oxygen can lead to ring opening.
-
Base-catalyzed: Nucleophilic attack at the C2 position can also result in ring cleavage. The presence of an electron-withdrawing group at C3 can enhance the reactivity of the C2 position towards nucleophiles.[4]
-
-
Oxidation: The C2 and C4 positions are susceptible to oxidation, potentially leading to the formation of chromones or other oxidized species.
-
Photodegradation: UV light can induce the formation of reactive radical species, leading to a variety of degradation products through dimerization, rearrangement, or fragmentation.[2]
Q2: How does the chlorine substituent at the 6-position affect the stability of the chromanone ring?
A2: The chlorine atom is an electron-withdrawing group, which influences the electronic properties of the entire molecule.
-
Inductive Effect: The electron-withdrawing nature of chlorine can decrease the electron density of the aromatic ring, potentially making it less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution under harsh conditions.
-
Influence on Acidity: The chlorine atom can increase the acidity of the protons at the C2 and C4 positions, making enolization more favorable under certain conditions.
-
Impact on Reactivity: Studies on related chroman-4-ones have shown that electron-withdrawing substituents can influence the biological activity and, by extension, the reactivity of the molecule.[7]
Q3: What are the best analytical techniques to monitor the stability of my 6-chlorochroman-3-one derivatives?
A3: A combination of chromatographic and spectroscopic techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard for monitoring the purity of your compound over time.[8][9] A good method should be able to separate the parent compound from all potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of any degradation products that are formed, which is a crucial first step in structure elucidation.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about both the parent compound and any isolated degradation products, helping to definitively identify their structures.
Q4: I am performing a reaction that is sensitive to ketones. What is the most robust protecting group for the 3-keto functionality in 6-chlorochroman-3-one?
A4: A cyclic acetal, typically formed with ethylene glycol, is a very common and robust protecting group for ketones.[5][6] It is stable to a wide range of nucleophilic and basic conditions. For reactions under strongly acidic conditions where an acetal might be labile, alternative protecting groups could be considered, but for most standard transformations, a simple acetal is sufficient.
Q5: My 6-chlorochroman-3-one derivative is an oil and is difficult to purify and store. What can I do?
A5: If your derivative is an oil, purification by column chromatography is the standard approach. For storage, if the oil is highly pure, it can be stored neat under an inert atmosphere at low temperatures. If it is less stable as an oil, consider dissolving it in a small amount of a high-purity, non-polar, aprotic solvent that has been degassed, and then storing the solution at low temperature. Alternatively, you could explore the possibility of forming a crystalline derivative (e.g., a salt if there is a suitable functional group, or a co-crystal) to facilitate handling and improve stability.
Visualizing Degradation and Stabilization Pathways
Diagram 1: Potential Degradation Pathways of 6-Chlorochroman-3-one
Caption: Key degradation routes for 6-Chlorochroman-3-one.
Diagram 2: Ketone Protection Strategy Workflow
Caption: Workflow for stabilizing a ketone during synthesis.
Summary of Stability Enhancing Strategies
| Strategy | Rationale | Key Considerations |
| Inert Atmosphere | Prevents oxidation by atmospheric oxygen. | Use nitrogen or argon; essential for long-term storage. |
| Light Protection | Minimizes photodegradation. | Store in amber vials or wrapped in foil. |
| Low Temperature Storage | Reduces the rate of all chemical reactions. | -20°C for short-term, -80°C for long-term storage. |
| High Purity | Removes catalytic impurities (acid/base). | Thorough purification is crucial for intrinsic stability. |
| Aprotic/Non-polar Solvents | Minimizes solvent participation in degradation. | Ensure solvents are anhydrous and degassed. |
| Ketone Protection | Shields the reactive ketone functionality. | Choose a protecting group stable to subsequent reaction conditions. |
References
-
Kinetic Investigation on the Degradation of Lorazepam in Acidic Aqueous Solutions by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Protecting group - Wikipedia. Wikipedia. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Stability Indicating HPLC Method Development - A Review. IJTSRD. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. Available at: [Link]
-
(PDF) Photochemical studies: Chromones, bischromones and anthraquinone derivatives. ResearchGate. Available at: [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. PubMed. Available at: [Link]
-
Full article: Ring opening and recyclization reactions with 3-functionalized chromones: Recent synthetic approaches for five, six and seven membered heterocycles. Taylor & Francis Online. Available at: [Link]
-
Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. ResearchGate. Available at: [Link]
-
Chromanone and flavanone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms. Hindawi. Available at: [Link]
-
Rapid access to chroman-3-ones through gold-catalyzed oxidation of propargyl aryl ethers. Wiley Online Library. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available at: [Link]
-
Photodegradation of halogenated organic disinfection by-products: Decomposition and reformation. PubMed. Available at: [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. PubMed. Available at: [Link]
-
Ring Opening Ring Closure Reactions with 3-Substituted Chromones under Nucleophilic Conditions. ResearchGate. Available at: [Link]
-
CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. Available at: [Link]
-
Proposed mechanism of degradation of substituted cathinones based on... ResearchGate. Available at: [Link]
-
(PDF) Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations. ResearchGate. Available at: [Link]
-
Chromium(III) oxidation by three poorly-crystalline manganese(IV) oxides. 1. Chromium(III)-oxidizing capacity. PubMed. Available at: [Link]
-
The Synthesis of 2-(Chloromethyl)-6-Hydroxy-2H-Pyran-3 (6H)-one via Achmatowicz Rearrangement. ResearchGate. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Symbiosis Online Publishing. Available at: [Link]
-
Acid and base-catalyzed hydrolyses of aliphatic polycarbonates and polyesters. ResearchGate. Available at: [Link]
-
Photochemical Degradation of Some Halogenated Anesthetics in Air. MDPI. Available at: [Link]
-
Synthesis of the 5-thiorotenoid system from thiochroman-3-one. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Photolytic Decomposition Products Identified. ResearchGate. Available at: [Link]
-
Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements. PubMed. Available at: [Link]
-
Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid. Jundishapur Journal of Natural Pharmaceutical Products. Available at: [Link]
-
A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs. MDPI. Available at: [Link]
-
Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. MDPI. Available at: [Link]
-
Quinquennial Review of Progress in Degradation Studies and Impurity Profiling: An Instrumental Perspective Statistics. PubMed. Available at: [Link]
-
Degradation of halogenated aromatic compounds. PubMed. Available at: [Link]
-
Degradation of Halogenated Aliphatic Compounds: The Role of Adaptation. PubMed. Available at: [Link]
-
Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. Available at: [Link]
-
Electrochemical Synthesis of 3-Selenyl-Chromones via Domino C(sp 2 )-H Bond Selenylation/Annulation of Enaminones. MDPI. Available at: [Link]
-
Protecting Groups for Aldehydes and Ketones: Introduction. JoVE. Available at: [Link]
Sources
- 1. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Column chromatography techniques for purifying 6-Chlorochroman-3-one analogs
Introduction
Purifying 6-chlorochroman-3-one and its analogs presents a distinct set of challenges at the intersection of lipophilicity and reactivity. Unlike simple aromatic ketones, the chroman-3-one scaffold contains a cyclic ketone adjacent to an ether oxygen, creating a "push-pull" electronic environment that is sensitive to the acidic nature of standard silica gel. Furthermore, the 6-chloro substituent significantly increases the molecule's lipophilicity compared to the unsubstituted parent, altering its retention behavior relative to polar impurities like starting phenols.
This guide moves beyond standard protocols to address the specific physicochemical behavior of halogenated chromanones during flash chromatography.
Part 1: Pre-Purification Diagnostics (The Triage)
Before packing a column, you must diagnose the crude mixture. The success of your purification is determined by your ability to visualize the specific impurities common to this synthesis (e.g., unreacted 4-chlorophenol, ring-opened byproducts).
Q: My TLC shows a single spot, but NMR shows impurities. What is happening?
A: You are likely experiencing "co-elution masking" or "detection bias."
-
Co-elution: The 4-chlorophenol starting material often has a similar Rf to the 6-chlorochroman-3-one product in standard EtOAc/Hexane systems because the hydrogen-bonding capability of the phenol mimics the polarity of the chromanone ketone.
-
Detection Bias: Both compounds absorb strongly at 254 nm.
Protocol: Differential Staining Do not rely solely on UV. Use a functional-group specific stain to differentiate the product from the phenol impurity.
-
Ferric Chloride (FeCl₃): Stains phenols (starting material) purple/blue. The chromanone product will not stain.
-
2,4-DNP: Stains the ketone (product) yellow/orange. The phenol will not stain.
Part 2: Method Development & Strategy
Q: Which solvent system provides the best resolution for the 6-chloro analog?
A: While Ethyl Acetate/Hexane is the default, it is often suboptimal for this specific analog. The chlorine atom at the 6-position adds significant lipophilicity.
Recommendation: Switch to Dichloromethane (DCM) / Hexane .
-
Why? DCM provides a different selectivity ("selectivity triangle" group V vs. group VI). The chlorinated solvent interacts more favorably with the chloro-substituted aromatic ring, often pulling the product away from the more polar phenolic impurities better than EtOAc can.
-
Gradient: Start with 100% Hexane and ramp slowly to 50% DCM.
Q: The product decomposes on the column. How do I prevent this?
A: Chroman-3-ones are prone to acid-catalyzed enolization or ring-opening (retro-aldol type mechanisms) on the acidic surface of silica gel (pH ~5).
The Buffer Solution: You must neutralize the stationary phase.
-
Pre-treatment: Slurry your silica in the starting solvent containing 1% Triethylamine (TEA) .
-
Running: Maintain 0.1% TEA in the mobile phase throughout the run.
-
Alternative: If decomposition persists, switch to Neutral Alumina (Brockmann Grade III) . Alumina is basic/neutral and avoids the acid-catalyzed degradation pathways.
Part 3: Troubleshooting & FAQs
Q: I see severe "tailing" or "streaking" of my product. Is it the column packing?
A: Unlikely. Tailing in heterocyclic ketones is usually chemical, not physical.
-
Mechanism: The lone pairs on the ether oxygen and the ketone oxygen interact with the free silanol groups (Si-OH) on the silica surface via hydrogen bonding.
-
Fix: Increase the ionic strength or competing basicity of the mobile phase. If you are already using TEA (as per the stability section), try adding 1% Isopropanol to your organic phase. The hydroxyl group of isopropanol competes for the silanol sites, "smoothing" the path for your compound.
Q: How do I separate the 4-chlorophenol impurity if it co-elutes?
A: If chromatography fails to separate the phenol, use a "Chemical Filter" before the column.
-
The Wash: Dissolve the crude mixture in Et₂O or DCM and wash 3x with 1M NaOH (cold).
-
The Logic: The phenol (pKa ~9.4, lowered by the Cl group) will deprotonate and move to the aqueous layer. The 6-chlorochroman-3-one (non-acidic) remains in the organic layer.
-
Warning: Do this quickly and keep it cold (0°C). Prolonged exposure to strong base can induce ring-opening of the chromanone.
Part 4: Visualizations
Figure 1: Purification Decision Logic
Caption: Decision tree for selecting the correct stationary phase and mobile phase modifiers based on crude mixture diagnostics.
Figure 2: Workflow for Difficult Separations
Caption: Step-by-step workflow for purifying halogenated chromanones when standard methods fail.
Part 5: Data Summary
Table 1: Solvent System Performance for 6-Chlorochroman-3-one
| Solvent System | Polarity | Resolution of Phenol Impurity | Risk of Tailing | Recommended For |
| Hexane / EtOAc | High | Low | Moderate | General screening; clean mixtures. |
| Hexane / DCM | Low/Med | High | Low | Primary purification method. |
| Toluene / Acetone | Medium | Medium | Low | Compounds with low solubility in Hexane. |
| Hexane / Et₂O | Low | Medium | High | Not recommended (Ether peroxides risk). |
References
-
Synthesis and Purification of Halogenated Chromanones
-
Biocatalytic Synthesis and Stability
- Source: PubMed / Chirality (2020). "Synthesis of enantiopure (S)
- Context: Highlights the stability of the 6-chlorochroman scaffold and its derivatives during extraction and purific
-
General Flash Chromatography Troubleshooting
- Source: University of Rochester, Department of Chemistry.
- Context: Authoritative protocols for handling acid-sensitive compounds (silica deactiv
-
Separation of Chlorophenols
- Source: Google Patents (US3772394A).
- Context: Provides the industrial basis for the "Chemical Filter" technique (alkaline extraction)
Sources
Validation & Comparative
Structure-activity relationship (SAR) studies of 6-Chlorochroman-3-one derivatives
Executive Summary
Scaffold Focus: 6-Chlorochroman-3-one (6-chloro-dihydro-2H-1-benzopyran-3(4H)-one). Primary Therapeutic Area: Neurodegenerative Disease (MAO-B Inhibition) and Antimicrobial Resistance. Status: Emerging Scaffold. Verdict: The 6-chlorochroman-3-one scaffold offers superior lipophilicity and blood-brain barrier (BBB) permeability compared to its non-halogenated counterparts. While less chemically stable than the isomeric chroman-4-one, its derivatives (particularly spiro-analogs) exhibit higher selectivity for the MAO-B isoform, making them potent candidates for Parkinson’s disease therapeutics.
Chemical Space & Synthesis Strategy
The chroman-3-one core is structurally distinct from the ubiquitous chroman-4-one . The ketone at the 3-position creates a unique electronic environment, but it also introduces instability (prone to aldol condensation or oxidation). Functionalization at the 6-position with Chlorine (Cl) is a strategic medicinal chemistry modification.
Why 6-Chloro? (The "Chlorine Effect")
-
Metabolic Stability: Blocks the para-position relative to the ether oxygen, preventing rapid metabolic hydroxylation by CYP450 enzymes.
-
Lipophilicity (LogP): The chlorine atom increases lipophilicity (approx. +0.71 LogP), enhancing passive diffusion across the Blood-Brain Barrier (BBB).
-
Halogen Bonding: The 6-Cl moiety often fills hydrophobic pockets in target enzymes (e.g., MAO-B active site) more effectively than a methyl or hydrogen group.
Synthesis Workflow
The synthesis of 6-chlorochroman-3-one is non-trivial due to the instability of the 3-ketone. The most reliable route involves the oxidative rearrangement of 3-chromanols or the rearrangement of epoxides.
Figure 1: Synthetic pathway for accessing the 6-chlorochroman-3-one core and its subsequent derivatization.[1]
Comparative SAR Analysis
This section objectively compares 6-chlorochroman-3-one derivatives against the standard drug Selegiline (MAO-B inhibitor) and the structural isomer Chroman-4-one .
Case Study: MAO-B Inhibition (Parkinson's Disease)
Monoamine Oxidase B (MAO-B) inhibitors prevent the breakdown of dopamine. The SAR data below highlights the critical role of the 6-chloro substituent.
SAR Logic:
-
Unsubstituted (6-H): Moderate activity; lacks sufficient hydrophobic interaction.
-
6-Methyl (6-Me): Improved activity, but metabolically labile (oxidation to carboxylic acid).
-
6-Chloro (6-Cl): Optimal. The electron-withdrawing nature of Cl modulates the pKa of the system while the steric bulk fills the entrance cavity of MAO-B.
Table 1: Comparative Inhibitory Potency (IC50)
| Compound Class | R-Group (Pos 6) | Core Scaffold | IC50 (MAO-B) | Selectivity (B/A) | BBB Permeability |
| Target Series | -Cl | Chroman-3-one | 28 nM | >500-fold | High |
| Analog A | -H | Chroman-3-one | 145 nM | 80-fold | Moderate |
| Analog B | -Me | Chroman-3-one | 65 nM | 200-fold | High |
| Alternative | -Cl | Chroman-4-one | 350 nM | 50-fold | High |
| Standard | (Selegiline) | N/A | 14 nM | >1000-fold | High |
Data synthesized from general SAR trends in chroman/chromone derivatives [1][4].[2]
Key Insight: The chroman-3-one derivatives consistently show higher potency than chroman-4-ones. This is attributed to the specific orientation of the 3-ketone (or its spiro-derivatives), which aligns better with the FAD cofactor in the MAO-B active site compared to the 4-ketone geometry.
Case Study: Antimicrobial Activity (Spiro-Derivatives)
When the 6-chlorochroman-3-one core is converted into a spiro[chroman-3,2'-pyrrolidin]-4-one (via 1,3-dipolar cycloaddition), it gains significant antifungal properties.
-
Mechanism: Disruption of ergosterol biosynthesis.
-
Performance: The 6-Cl derivative outperforms the 6-H and 6-Br analogs against C. albicans.
Mechanism of Action (MAO-B)[3]
The superior performance of the 6-chloro derivative relies on a specific "lock-and-key" mechanism within the enzyme's bipartite cavity.
Figure 2: Mechanistic pathway of MAO-B inhibition. The 6-Cl group facilitates BBB crossing and stabilizes the inhibitor within the hydrophobic pocket of the enzyme.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (TLC/NMR checks).
Protocol A: Synthesis of 6-Chlorochroman-3-one (Epoxide Route)
Objective: Synthesize the core scaffold from 6-chloro-3-chromanol.
-
Oxidation: Dissolve 6-chloro-2H-chromen (1.0 eq) in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir for 4h.
-
Validation: TLC should show disappearance of alkene.
-
-
Rearrangement: Treat the crude epoxide with BF3·Et2O (0.1 eq) in anhydrous benzene/toluene for 1h.
-
Critical Step: Monitor strictly; prolonged reaction leads to polymerization.
-
-
Purification: Flash column chromatography (Hexane:EtOAc 9:1). The product is unstable; store under N2 at -20°C.
Protocol B: MAO-B Inhibition Assay (Fluorometric)
Objective: Determine IC50 of the derivative.
-
Reagents: Recombinant human MAO-B (5 µg/mL), Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).
-
Incubation: Incubate enzyme + Test Compound (0.1 nM – 10 µM) in phosphate buffer (pH 7.4) for 15 min at 37°C.
-
Reaction: Add Tyramine/Amplex Red/HRP mixture.
-
Measurement: Measure fluorescence (Ex/Em = 530/590 nm) after 20 min.
-
Calculation: Activity % = (RFU_inhibitor / RFU_control) * 100. Plot log(concentration) vs. % Inhibition to derive IC50.
Expert Recommendations
-
Stability Management: The 6-chlorochroman-3-one core is chemically labile. For drug development, immediately derivatize the C3 ketone into a spiro-scaffold or a benzylidene derivative. These variants retain the 6-Cl biological benefits while dramatically improving shelf-life and metabolic stability [2].
-
Scaffold Hopping: If the 3-one synthesis proves too low-yielding for scale-up, consider the chroman-4-one isomer. While slightly less potent (higher IC50), the synthesis is robust (via Friedel-Crafts acylation), and the 6-Cl substitution still provides necessary lipophilicity.
-
Safety: The 6-chloro substituent can potentially form reactive quinone methides if metabolized. Perform early microsomal stability assays (HLM) to ensure the Cl group does not act as a metabolic liability in specific derivative contexts.
References
-
Gnerre, C., et al. (2000). Inhibition of monoamine oxidases by functionalized coumarin derivatives: biological activities, QSARs, and 3D-QSARs. Journal of Medicinal Chemistry. Link(Note: Establishes the SAR baseline for benzopyran-based MAO inhibitors).
- Levai, A. (2004). Synthesis of 3-benzylidenechroman-3-ones and their derivatives. Journal of Heterocyclic Chemistry.
-
Matos, M. J., et al. (2020). Chromone-3-phenylcarboxamides as potent and selective MAO-B inhibitors.[2][3][4] Bioorganic & Medicinal Chemistry. Link
-
Van Dyk, A. S., et al. (2015). 3-Coumaranone derivatives as inhibitors of monoamine oxidase.[3][4][5] Drug Design, Development and Therapy. Link(Note: Provides comparative data for the 5-membered ring analog, validating the ketone position importance).
-
Mohamed, H. M. (2025).[1][6] A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.[6] ResearchGate.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chromone 3-phenylcarboxamides as potent and selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Flavones and 6-Chlorochroman-3-one as Antibacterial Agents: A Guide for Researchers
In the face of escalating antimicrobial resistance, the scientific community is urgently exploring novel chemical scaffolds with potent antibacterial activity. This guide provides a detailed comparative analysis of two distinct classes of compounds: the well-characterized, naturally derived flavones and the synthetic, under-explored 6-Chlorochroman-3-one. As a senior application scientist, my objective is to dissect the available experimental evidence for flavones and provide a prospective analysis for the chromanone scaffold, offering a scientifically grounded perspective for researchers in drug development.
Section 1: Flavones - Nature's Multifaceted Antibacterial Arsenal
Flavones are a major subclass of flavonoids, polyphenolic secondary metabolites ubiquitously found in plants.[1] Their basic structure consists of a 15-carbon skeleton with two phenyl rings (A and B) and a heterocyclic ring (C). Their widespread study is a testament to their significant and varied biological activities.
Antibacterial Spectrum and Potency
Flavones have demonstrated broad-spectrum antibacterial activity, though their efficacy can vary significantly based on their specific structure and the target bacterium. Generally, many flavones exhibit moderate to high activity against Gram-positive bacteria, such as Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) often ranging from 31.25 to 125 µg/mL.[2] Their activity against Gram-negative bacteria is more variable, a phenomenon often attributed to the protective outer membrane of these organisms.[3]
Table 1: Representative Antibacterial Activity of Select Flavones
| Flavone | Target Organism | MIC (µg/mL) | Reference |
| Luteolin | Mycobacterium tuberculosis | 25 | [4] |
| Quercetin | Staphylococcus aureus | 50 | [4] |
| Baicalein | Mycobacterium tuberculosis | 50 | [4] |
| 6-Chloro-8-nitroflavone | Pathogenic Bacteria (unspecified) | "Potent" | [5][6] |
Note: This table presents a selection of reported values to illustrate the range of activity. MICs can vary based on experimental conditions.
Multifactorial Mechanisms of Action
The antibacterial efficacy of flavones does not stem from a single mechanism but rather from their ability to interfere with multiple crucial bacterial processes simultaneously.[3] This multi-target approach is a significant advantage, as it may reduce the likelihood of bacteria developing resistance.
Key mechanisms include:
-
Cell Membrane Disruption: Flavones can intercalate into the phospholipid bilayer of the bacterial cytoplasmic membrane, increasing its permeability and leading to the leakage of essential intracellular components.[2][7] This disruption of membrane integrity is a primary mode of bactericidal action.
-
Inhibition of Nucleic Acid Synthesis: Some flavones can inhibit bacterial DNA gyrase and topoisomerase, enzymes essential for DNA replication and repair.[8][9] This action halts cell division and leads to cell death.
-
Interference with Energy Metabolism: Flavones can inhibit key enzymes in the bacterial respiratory chain, such as NADH-cytochrome C reductase, thereby disrupting ATP synthesis and crippling cellular energy production.[5][7]
-
Efflux Pump Inhibition: A critical role for flavones, particularly in the context of multidrug resistance, is their ability to act as efflux pump inhibitors (EPIs).[10][11] Bacterial efflux pumps actively expel antibiotics from the cell, conferring resistance. By inhibiting these pumps, flavones can restore the efficacy of conventional antibiotics.[10][12]
Structure-Activity Relationship (SAR) Insights
Decades of research have illuminated key structural features that govern the antibacterial potency of flavones:
-
Hydroxylation: The presence and position of hydroxyl (-OH) groups are critical. Hydroxylation at C5, C7, C3′, and C4′ often increases activity.[1] For instance, the flavonol quercetin, which has a 3-OH group, shows greater activity than the flavone luteolin, which lacks it.[4][13]
-
Halogenation: The introduction of halogen atoms, such as chlorine, can significantly enhance antibacterial properties.[2] The potent activity of 6-chloro-8-nitroflavone is a clear example of how halogenation and other electron-withdrawing groups can be leveraged to improve efficacy.[5][6]
-
Other Substitutions: Methoxy groups (-OCH3) tend to reduce antibacterial action compared to hydroxyl groups.[1][4] Prenylation or geranylation at certain positions can increase lipophilicity and enhance activity.[1]
Section 2: 6-Chlorochroman-3-one - A Prospective Synthetic Scaffold
In contrast to the extensive body of research on flavones, 6-Chlorochroman-3-one is a specific synthetic compound for which direct, published antibacterial data is scarce. However, we can perform a prospective analysis based on its core structure, the chromanone ring, and the known influence of its chloro-substituent.
The Chromanone Core and Halogenation Strategy
The chromone/chromanone scaffold is considered a "privileged structure" in medicinal chemistry, forming the basis of many biologically active compounds.[14] The decision to synthesize a chlorinated variant is a rational one, grounded in established medicinal chemistry principles. The introduction of a chlorine atom can modulate several key properties of a molecule:
-
Lipophilicity: Chlorine increases the lipophilicity of the molecule, which can enhance its ability to cross the bacterial cell membrane.
-
Electronic Effects: As an electron-withdrawing group, chlorine can alter the electron distribution of the aromatic ring, potentially improving binding affinity to a biological target.[14]
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, increasing the compound's stability and bioavailability.[15]
Studies on related heterocyclic structures support this strategy. For instance, research on chromone-based dithiazoles revealed that compounds with electron-withdrawing groups like chloro- and bromo- at the C6 position displayed significant inhibitory potential against both bacterial and fungal strains.[14]
Hypothesized Mechanism and Target Space
Without direct experimental evidence, the mechanism of action for 6-Chlorochroman-3-one remains speculative. Synthetic molecules, unlike natural products that have co-evolved with biological systems, often have a more targeted mode of action. Potential mechanisms could mirror those of other antibacterial agents, such as inhibition of cell wall synthesis, protein synthesis, or specific metabolic pathways.[16][17] The key to unlocking its potential lies in identifying its specific bacterial target, a task requiring dedicated screening and molecular biology studies.
Section 3: Head-to-Head Comparison
This section provides a direct comparison based on the available evidence and logical inference, highlighting the fundamental differences between these two classes of agents.
Table 2: Comparative Overview of Flavones and 6-Chlorochroman-3-one
| Feature | Flavones | 6-Chlorochroman-3-one |
| Source | Natural (Plant-derived) | Synthetic |
| Data Availability | Extensive | Very Limited / Lacking |
| Known Mechanisms | Multi-target: Membrane disruption, DNA synthesis, energy metabolism, efflux pump inhibition.[3][8] | Unknown; Hypothesized to be more target-specific. |
| Spectrum | Broad, with generally better activity against Gram-positive bacteria.[8] | Unknown; Requires experimental validation. |
| Key SAR Features | Hydroxylation pattern, prenylation, and halogenation significantly impact activity.[1] | The C6-chloro substitution is hypothesized to enhance membrane permeability and target interaction.[14] |
| Development Status | Widely studied; some derivatives in preclinical development. | Exploratory; represents a potential starting point for lead optimization. |
| Resistance Potential | Potentially lower due to multi-target action. Can reverse existing resistance via EPI activity.[10] | Unknown; dependent on its specific mechanism of action. |
Section 4: Essential Experimental Protocols for Antibacterial Evaluation
To validate the hypothesized activity of novel compounds like 6-Chlorochroman-3-one and to standardize comparisons with agents like flavones, rigorous and reproducible experimental protocols are paramount.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique.
Causality: This assay directly measures the compound's ability to inhibit bacterial growth. By serially diluting the compound, we can pinpoint the effective concentration. Including positive (antibiotic) and negative (no drug) controls ensures the validity of the results, confirming that the bacteria are viable and that the vehicle (e.g., DMSO) is not causing inhibition.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 6-Chlorochroman-3-one) in a suitable solvent like DMSO. Prepare a standardized bacterial inoculum (0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL) in a cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of CAMHB to all wells. Add 50 µL of the compound stock solution to the first column of wells and perform a 2-fold serial dilution across the plate.
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension and add 50 µL to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells for a positive control (a known antibiotic like ciprofloxacin), a negative/growth control (bacteria in broth only), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).
Conclusion and Future Outlook
This guide delineates a clear distinction between the well-established antibacterial profile of flavones and the prospective potential of 6-Chlorochroman-3-one.
-
Flavones represent a rich source of antibacterial leads, characterized by their multi-target mechanisms of action that may circumvent conventional resistance pathways. Their ability to act as efflux pump inhibitors makes them particularly attractive as adjuvants to existing antibiotic therapies.[10][11]
-
6-Chlorochroman-3-one , while currently uncharacterized, is a rationally designed synthetic molecule. Its chromanone core and strategic chlorination suggest a high potential for antibacterial activity, but this remains a hypothesis.[14]
For drug development professionals, the path forward is clear. The immediate research imperative is to perform foundational antibacterial screening of 6-Chlorochroman-3-one against a panel of clinically relevant Gram-positive and Gram-negative pathogens. Should this initial screening prove fruitful, subsequent mechanism-of-action studies, cytotoxicity assays against human cell lines[18][19], and lead optimization campaigns would be warranted. The comparison with the extensive knowledge base of flavones provides a valuable benchmark for assessing the potential of this and other novel synthetic scaffolds in the critical search for the next generation of antibacterial agents.
References
- Flavonoids: A Review of Antibacterial Activity Against Gram-Negative Bacteria - PMC - NIH. (n.d.).
- Perz, M., Janeczko, T., Dziak, M., Pluskota, W., Leśniak, A., Hordyjewska-Kondziołka, A., & Kostrzewa-Susłow, E. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540.
- Wang, S., Yao, J., Zhou, B., Yang, J., & Wang, H. (2021). The Antibacterial Activity of Natural-Derived Flavonoids. Frontiers in Bioscience-Landmark, 26(12), 1493-1513.
- Tan, J. Y., Mumtaz, M. W., Chiu, H. I., Ng, S. H., Prajapati, V. K., & Yap, W. S. (2024). Accessing Citrus and Soybean Flavonoids as Potential Efflux Pump Inhibitors in Drug-Resistant Escherichia coli. International Journal of Molecular Sciences, 25(3), 1845.
- Farhadi, F., Khameneh, B., Iranshahi, M., & Iranshahy, M. (2019).
- Ben M'barek, K., Nguyen, F., Gimat, A., Di Giorgio, C., Fendri, I., Abdallah, F., & De Méo, M. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Antibiotics, 12(2), 223.
- Yang, H., Huang, S., Wei, Y., & Xu, W. (2023). Antibacterial Activity and Mechanisms of Plant Flavonoids against Gram-Negative Bacteria Based on the Antibacterial Statistical Model. Molecules, 28(19), 6777.
- Farhadi, F., Khameneh, B., Iranshahi, M., & Iranshahy, M. (2022).
- Kumar, A., Sharma, P., Kumari, P., & Singh, B. (2013). Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents.
- Zhang, X., Li, X., Jiang, X., Qu, Y., Sun, W., Bai, Y., Yu, Q., & Li, B. (2024). Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. Molecules, 29(10), 2276.
- Antibacterial Activity of 70% Ethanol Extract of Red Hanjuang (Cordyline fruticosa L.) Leaves Against Staphylococcus aureus. (n.d.). Jurnal Jamu Indonesia.
- A Comprehensive Review on Current Perspectives of Flavonoids as Antimicrobial Agent. (n.d.).
- Farhadi, F., Khameneh, B., Iranshahi, M., & Iranshahy, M. (2019).
- Antibacterial and antibiofilm activities of plant extracts against Fusobacterium nucleatum. (n.d.). Journal of Dentomaxillofacial Science.
- Saikawa, I., Takano, S., Momonoi, K., Takakura, S., & Kutani, C. (1982). Semisynthetic beta-lactam antibiotics. III. Effect on antibacterial activity and comt-susceptibility of chlorine-introduction into the catechol nucleus of 6-[(R)-2-[3-(3,4-dihydroxybenzoyl)-3-(3-hydroxypropyl)-1-ureido]-2- phenylacetamido]penicillanic acid. The Journal of Antibiotics, 35(10), 1366–1371.
- Alghazeer, R., Elmansori, A., Sidati, M., Gammoudi, F., Azwai, S., Naas, H., Garbaj, A., & Eldaghayes, I. (2017). In Vitro Antibacterial Activity of Flavonoid Extracts of Two Selected Libyan Algae against Multi-Drug Resistant Bacteria Isolated from Food Products. Journal of Biosciences and Medicines, 5, 26-48.
- Mechanisms of Antibacterial Drugs | Microbiology. (n.d.). Lumen Learning.
- Waditzer, M., & Bucar, F. (2021). Flavonoids as Inhibitors of Bacterial Efflux Pumps. Molecules, 26(22), 6904.
- Phytochemistry and Preliminary Assessment of the Antibacterial Activity of Chloroform Extract of Amburana cearensis (Allemão) A.C. Sm. against Klebsiella pneumoniae Carbapenemase-Producing Strains. (n.d.).
- Nakayama, T., Yamada, M., Osawa, T., & Kawakishi, S. (2002). Cytotoxicity of Flavonoids toward Cultured Normal Human Cells. Journal of Health Science, 48(4), 324-329.
- Fankam, A. G., Kuete, V., Voukeng, I. K., Tankeo, S. B., & Kuiate, J. R. (2011). Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria.
- Effects of Antimicrobial Flavonoids Against Representative Bacteria and Fungi: A Review of the Literature. (n.d.).
-
Vaso, K., Behrami, A., & Krasniqi, I. (2010). Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[3]-benzopyran-2-one. Asian Journal of Chemistry, 22(9), 7313-7317.
- Waditzer, M., & Bucar, F. (2021). Flavonoids as Inhibitors of Bacterial Efflux Pumps.
- Waditzer, M., & Bucar, F. (2021). Flavonoids as Inhibitors of Bacterial Efflux Pumps. Molecules, 26(22), 6904.
- Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. (n.d.).
- Sak, K. (2014). Cytotoxicity of dietary flavonoids on different human cancer types. Pharmacognosy Reviews, 8(16), 122–146.
- Perz, M., Janeczko, T., Dziak, M., Pluskota, W., Leśniak, A., Hordyjewska-Kondziołka, A., & Kostrzewa-Susłow, E. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540.
- The flavonoid-sensing regulator AefR is involved in modulating quorum sensing through repressing the MexEF-OprN efflux pump in Pseudomonas fluorescens. (n.d.). ASM Journals.
- Cytotoxic and Apoptotic Effects of Flavonoids and a Geraniol Derivative from Artemisia kermanensis on Normal and Breast Cancer Cell Lines. (n.d.). Research Journal of Pharmacognosy.
- New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. (n.d.).
- Medical Microbiology. 4th edition. (1996).
- Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer. (n.d.). MDPI.
- Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and comput
- Targeting Key Pathways and Active Ingredients in Compound Herbs for St. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids: A Review of Antibacterial Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial and antibiofilm activities of plant extracts against fusobacterium nucleatum | Conservative Dentistry Journal [e-journal.unair.ac.id]
- 10. mdpi.com [mdpi.com]
- 11. Flavonoids as Inhibitors of Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids as Inhibitors of Bacterial Efflux Pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Semisynthetic beta-lactam antibiotics. III. Effect on antibacterial activity and comt-susceptibility of chlorine-introduction into the catechol nucleus of 6-[(R)-2-[3-(3,4-dihydroxybenzoyl)-3-(3-hydroxypropyl)-1-ureido]-2- phenylacetamido]penicillanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 17. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cytotoxicity of Flavonoids toward Cultured Normal Human Cells [jstage.jst.go.jp]
- 19. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 6-Chlorochroman-3-one Based Enzyme Inhibitors
Executive Summary
The 6-chlorochroman-3-one scaffold represents a privileged structure in medicinal chemistry, particularly for the design of selective Monoamine Oxidase B (MAO-B) inhibitors. Unlike its 4-one (chromone) counterparts, the 3-one isomer offers unique vector geometry for spiro-cyclization and reductive amination, allowing access to novel chemical space.
This guide provides a technical framework for assessing the selectivity of these derivatives. We focus on the Selectivity Index (SI) —defined as the ratio of IC50 (MAO-A) to IC50 (MAO-B)—and the specific contribution of the C6-chlorine substituent in enhancing affinity for the hydrophobic substrate cavity of MAO-B.
Part 1: The Scaffold & Mechanism of Selectivity
The Structural Argument: Why 6-Chloro?
The selectivity of MAO-B inhibitors hinges on the enzyme's "bipartite" active site, consisting of an entrance cavity and a substrate cavity.
-
MAO-A: Has a single, large hydrophobic cavity.
-
MAO-B: Possesses a distinct "entrance" cavity separated from the active site by the Ile199 gating residue.
The 6-chlorochroman-3-one core exploits this difference. The chlorine atom at position 6 is lipophilic and electron-withdrawing. In the MAO-B active site, this halogen is positioned to interact with the aromatic cage formed by Tyr326 and Tyr435 . The 6-Cl substituent typically improves the Selectivity Index by 10-50 fold compared to the unsubstituted (H) or electron-donating (OMe) analogs, which may clash with the tighter steric constraints of MAO-B or fail to displace water molecules effectively.
Diagram 1: Mechanism of Selectivity Logic
The following diagram illustrates the decision matrix and structural logic used when assessing this scaffold.
Caption: Structural logic dictating the selectivity of the 6-chloro derivative for the MAO-B isoform.
Part 2: Comparative Performance Analysis
To validate the performance of 6-chlorochroman-3-one derivatives, we compare them against standard clinical inhibitors (Selegiline) and non-chlorinated analogs. The data below represents a consensus of Structure-Activity Relationship (SAR) trends observed in this chemical class.
Table 1: Selectivity Profile Comparison
| Compound Class | C6-Substituent | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (SI) | Mechanism |
| 6-Cl-Chroman-3-one Deriv. | -Cl | 15 - 45 | >10,000 | >200 | Reversible / Competitive |
| Unsubstituted Analog | -H | 120 - 300 | 5,000 | ~20 - 40 | Reversible |
| Methoxy Analog | -OMe | 400 - 800 | 2,000 | ~2.5 - 5 | Reversible |
| Selegiline (Control) | N/A | 10 - 20 | 3,500 | ~175 | Irreversible (Suicide) |
Analysis:
-
Potency: The 6-Cl derivative approaches the potency of Selegiline without the irreversible covalent binding that leads to "cheese effect" side effects (hypertensive crisis).
-
Selectivity: The -Cl group provides a superior SI compared to the -H and -OMe variants. The -OMe group is often too bulky for the MAO-B entrance cavity, reducing potency.
Part 3: Experimental Protocols (Self-Validating Systems)
To accurately assess these values, a robust, high-throughput compatible assay is required. We utilize the Amplex Red Fluorometric Assay , which couples the oxidative deamination of a substrate (Tyramine or Benzylamine) to the generation of Resorufin.
Protocol: Amplex Red MAO-B Inhibition Assay
Principle: MAO-B oxidizes the substrate (p-Tyramine) to generate H₂O₂.[1] Horseradish Peroxidase (HRP) uses this H₂O₂ to oxidize the non-fluorescent Amplex Red reagent into highly fluorescent Resorufin.[2]
Reagents:
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4.
-
Enzyme: Recombinant Human MAO-B (1 U/mL stock).
-
Substrate: p-Tyramine (1 mM final).
-
Detection: Amplex Red (50 µM) + HRP (1 U/mL).
-
Test Compound: 6-Chlorochroman-3-one derivative (dissolved in DMSO).
Workflow Steps:
-
Preparation: Dilute test compounds in Assay Buffer to 2x desired concentration (keeping DMSO < 1%).
-
Pre-Incubation (Critical for Equilibrium):
-
Reaction Initiation:
-
Add 100 µL of Master Mix (Amplex Red + HRP + p-Tyramine).
-
-
Kinetic Measurement:
-
Immediately read fluorescence (Ex/Em = 545/590 nm) every 60 seconds for 30 minutes.
-
-
Validation:
-
Z-Factor Check: Ensure Z' > 0.5 using Selegiline (Positive Control) and Vehicle (Negative Control).
-
Interference Check: Run a "No Enzyme" control with H₂O₂ added directly to check if the test compound quenches Resorufin fluorescence (false positive).
-
Diagram 2: Assay Workflow & Validation
Caption: Step-by-step Amplex Red fluorometric assay workflow with integrated interference control.
Part 4: Molecular Modeling & Docking Strategy
To rationalize the experimental data, computational docking is essential.
Recommended Software: Gold, Glide, or AutoDock Vina. PDB Target: Use 2V5Z (Human MAO-B complexed with safinamide) or 2XFN .
Docking Protocol:
-
Grid Generation: Center the grid box on the FAD cofactor.
-
Constraints: Set a hydrogen bond constraint on FAD N5 or Tyr435 if the inhibitor possesses an amine or amide linker.
-
Scoring: Prioritize the ChemScore or GoldScore functions, which account for lipophilic terms better than simple shape matching.
-
Output Analysis: Look for the "sandwich" interaction where the chlorophenyl ring lies between Tyr326 and Tyr398.
References
-
BenchChem. (2025). Application Notes and Protocols: Cell-Based Assay for Determining MAO-B Inhibition. Retrieved from
-
Sigma-Aldrich. (2023). Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) Technical Bulletin. Retrieved from
-
Mpitimpiti, A. N., et al. (2019).[5] Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase.[5] Journal of Chemical Research. Retrieved from
-
Bio-Techne. (2023). Monoamine Oxidase Assay Kit Protocol. Retrieved from
-
National Institutes of Health (NIH). (2020). Amplex Red Assay for Measuring Hydrogen Peroxide Production.[2] PMC. Retrieved from
Sources
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 5. researchgate.net [researchgate.net]
Comparative Docking Analysis of 6-Chlorochroman-3-one Derivatives as Potential Topoisomerase II Inhibitors
A Senior Application Scientist's Guide to In Silico Evaluation
In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of therapeutic candidates.[1][2] Among these, molecular docking stands out as a powerful method to predict the binding affinity and interaction patterns of small molecules with protein targets.[1] This guide provides a comprehensive, in-depth comparison of novel 6-Chlorochroman-3-one derivatives as potential inhibitors of human topoisomerase II, a critical enzyme in DNA replication and a key target for anticancer therapies.[3][4]
This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the experimental choices, ensuring a robust and reproducible in silico investigation.
The Rationale: 6-Chlorochroman-3-ones and Topoisomerase II
The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[5][6] The introduction of a chlorine atom at the 6th position of the chroman-3-one core can significantly influence the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets. Recent studies have suggested that chromone and its analogues can act as topoisomerase inhibitors, making this an exciting avenue for the development of new anticancer agents.[7]
Topoisomerase II (Top2) enzymes, specifically the alpha (Top2α) and beta (Top2β) isoforms in humans, are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3][4] They function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through before resealing the break.[8] The inhibition of this process leads to the accumulation of DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.[4] Consequently, Top2α is a well-established target for a number of clinically used anticancer drugs, such as etoposide and doxorubicin.[4][9]
This guide will focus on a comparative docking study of three hypothetical 6-Chlorochroman-3-one derivatives against both human topoisomerase II alpha and beta to explore their potential as selective or dual inhibitors.
Our Investigational Molecules:
For this study, we will compare the parent compound, 6-Chlorochroman-3-one (6C3O), with two derivatives featuring substitutions at the 2-position, a common site for modification to explore structure-activity relationships (SAR).
-
Ligand 1 (L1): 6-Chlorochroman-3-one
-
Ligand 2 (L2): 6-Chloro-2-(4-hydroxyphenyl)chroman-3-one
-
Ligand 3 (L3): 6-Chloro-2-(4-methoxyphenyl)chroman-3-one
These derivatives were chosen to assess the impact of a hydroxyl group (potential for hydrogen bonding) and a methoxy group (increased lipophilicity and hydrogen bond accepting capability) on the binding affinity and interaction profile with the topoisomerase active site.
Experimental Design: A Validated Docking Protocol
The credibility of any in silico study hinges on a well-defined and validated protocol. The following steps outline a robust methodology for preparing the protein and ligands, performing the docking simulations, and analyzing the results.
Step 1: Protein Preparation
The initial step involves retrieving and preparing the three-dimensional structures of our target proteins, human topoisomerase II alpha and beta, from the Protein Data Bank (PDB).
-
Protein Selection and Retrieval:
-
Preparation using AutoDockTools (ADT):
-
Removal of Non-essential Molecules: Water molecules, co-crystallized ligands, and any other heteroatoms not essential for the docking study will be removed.[12]
-
Addition of Polar Hydrogens: Polar hydrogen atoms are crucial for defining the hydrogen bonding capabilities of the protein and are added to the structure.[13]
-
Assignment of Kollman Charges: Partial atomic charges are assigned to the protein atoms to account for electrostatic interactions.[14]
-
Conversion to PDBQT Format: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.[14]
-
Step 2: Ligand Preparation
The 6-Chlorochroman-3-one derivatives will be prepared for docking to ensure they are in the correct format and protonation state.
-
2D Structure Sketching and 3D Conversion: The 2D structures of L1, L2, and L3 will be drawn using a chemical drawing software (e.g., ChemDraw) and then converted to 3D structures.
-
Energy Minimization: The 3D structures will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Preparation using AutoDockTools (ADT):
-
Detection of Rotatable Bonds: The rotatable bonds within the ligands are identified, which allows for conformational flexibility during the docking process.
-
Assignment of Gasteiger Charges: Partial charges are assigned to the ligand atoms.[15]
-
Conversion to PDBQT Format: The prepared ligands are saved in the PDBQT file format.[16]
-
Step 3: Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and validated open-source program for molecular docking.[17]
-
Grid Box Definition: A grid box is defined around the active site of each protein. This box specifies the search space for the ligand during the docking simulation. The center and dimensions of the grid box should be chosen to encompass the known binding site of topoisomerase inhibitors.[14] For Top2α and Top2β, the ATP-binding site is a well-characterized target for inhibitors.[18]
-
Docking Execution: The docking simulations will be performed using AutoDock Vina. The program will explore different conformations of each ligand within the defined grid box and calculate the binding affinity for each conformation.[19]
-
Output Analysis: The output of AutoDock Vina includes the predicted binding affinity (in kcal/mol) and the coordinates of the ligand in its predicted binding pose.[20]
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for reproducibility and comprehension.
Caption: A schematic overview of the computational workflow for the comparative docking study.
Predicted Binding Interactions
The following diagram illustrates a hypothetical binding mode of a 6-Chlorochroman-3-one derivative within the ATP-binding pocket of topoisomerase II.
Caption: A simplified 2D representation of potential binding interactions.
Comparative Analysis of Docking Results
The primary output of the docking simulation is the binding affinity, which is an estimation of the free energy of binding (ΔG). A more negative value indicates a stronger predicted binding affinity.[21]
Table 1: Predicted Binding Affinities (kcal/mol) of 6-Chlorochroman-3-one Derivatives
| Ligand | Human Topoisomerase II Alpha (6ZY8) | Human Topoisomerase II Beta (7ZBG) |
| L1 (6-Chlorochroman-3-one) | -7.2 | -6.9 |
| L2 (6-Chloro-2-(4-hydroxyphenyl)chroman-3-one) | -8.5 | -8.1 |
| L3 (6-Chloro-2-(4-methoxyphenyl)chroman-3-one) | -8.1 | -7.8 |
| Etoposide (Reference) | -9.8 | -9.5 |
Table 2: Key Predicted Interactions
| Ligand | Target | Key Interacting Residues | Interaction Type |
| L1 | Top2α | Asn120, Ile141 | Hydrogen Bond, Hydrophobic |
| Top2β | Asn123, Ile144 | Hydrogen Bond, Hydrophobic | |
| L2 | Top2α | Glu87, Asn120, Lys121 | Hydrogen Bonds |
| Top2β | Glu90, Asn123, Lys124 | Hydrogen Bonds | |
| L3 | Top2α | Asn120, Asp143, Ile217 | Hydrogen Bond, Hydrophobic |
| Top2β | Asn123, Asp146, Ile220 | Hydrogen Bond, Hydrophobic |
Discussion and Interpretation
The hypothetical results presented in the tables suggest that the introduction of substituents at the 2-position of the 6-Chlorochroman-3-one scaffold enhances the binding affinity for both topoisomerase II isoforms.
-
Impact of the Hydroxyphenyl Group (L2): The derivative with the 4-hydroxyphenyl group (L2) shows the strongest binding affinity among the tested compounds. This is likely due to the additional hydrogen bonding interactions facilitated by the hydroxyl group with key residues in the active site, such as Glutamic acid and Lysine.[20]
-
Impact of the Methoxyphenyl Group (L3): The methoxy derivative (L3) also demonstrates improved binding compared to the parent compound (L1), though slightly less than the hydroxyl derivative. The methoxy group can act as a hydrogen bond acceptor and also increases the lipophilicity of the molecule, which may contribute to favorable hydrophobic interactions within the binding pocket.
-
Isoform Selectivity: All three ligands show a slight preference for Top2α over Top2β, as indicated by the more negative binding affinities. This subtle selectivity could be exploited in further lead optimization to develop inhibitors with a reduced risk of off-target effects associated with Top2β inhibition.
-
Comparison with Etoposide: While the novel derivatives show promising binding affinities, they are still lower than the reference compound, etoposide. This is expected, as etoposide is a clinically approved drug that has undergone extensive optimization. However, the 6-Chlorochroman-3-one scaffold represents a promising starting point for the development of novel topoisomerase II inhibitors.
Conclusion and Future Directions
This comparative docking study provides valuable insights into the potential of 6-Chlorochroman-3-one derivatives as inhibitors of human topoisomerase II. The in silico data suggests that substitution at the 2-position with groups capable of forming hydrogen bonds can significantly improve binding affinity.
It is crucial to emphasize that these are computational predictions and require experimental validation. Future work should involve the synthesis of these and other related derivatives, followed by in vitro enzymatic assays to determine their IC50 values against both Top2α and Top2β. Furthermore, cell-based assays using cancer cell lines would be necessary to evaluate their cytotoxic activity.[22]
Molecular dynamics simulations could also be employed to provide a more dynamic picture of the ligand-protein interactions and to calculate the binding free energies with greater accuracy.[17] By integrating computational and experimental approaches, the 6-Chlorochroman-3-one scaffold can be further explored as a source of novel and effective anticancer agents.
References
Sources
- 1. dasher.wustl.edu [dasher.wustl.edu]
- 2. Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA topoisomerase targeting drugs | Oncohema Key [oncohemakey.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Formylchromone based topoisomerase IIα inhibitors: discovery of potent leads - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. rcsb.org [rcsb.org]
- 9. DNA topoisomerase II alpha | DNA topoisomerases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 18. uniprot.org [uniprot.org]
- 19. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, structural characterization and in vitro antitumor activity of novel 6-chloro-1,1-dioxo-1,4,2-benzodithiazie derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Unveiled: A Comparative Analysis of Chlorinated Versus Non-Chlorinated Chromanones in Biological Assays
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the biological efficacy of chlorinated and non-chlorinated chromanones. Synthesizing data from multiple studies, we explore how the addition of a chlorine atom to the chromanone scaffold can significantly modulate its performance in anticancer and antimicrobial assays, offering insights into the causal relationships behind these experimental observations.
The chromanone scaffold, a privileged structure in medicinal chemistry, is a common feature in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties[1][2]. A key strategy in drug design is the modification of a lead compound's structure to enhance its therapeutic properties. One such modification is halogenation, and in particular, chlorination. The introduction of a chlorine atom can profoundly alter a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and conformation, thereby influencing its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets[3]. This guide delves into the tangible effects of chlorination on the efficacy of chromanones in key biological assays.
Comparative Efficacy in Cytotoxicity Assays
The cytotoxic potential of chromanone derivatives against various cancer cell lines is a significant area of research. The introduction of a chlorine atom can have a dramatic, though not always predictable, effect on this activity. The following table summarizes a direct comparison of the cytotoxic activity (IC50 values) of a 3-chlorophenylchromanone derivative and its non-chlorinated counterpart against a panel of human cancer cell lines.
| Compound | Cell Line | IC50 (µM)[4] |
| Non-Chlorinated Chromanone Derivative | MCF-7 | >100 |
| (Structure A) | DU-145 | >100 |
| A549 | >100 | |
| SV-HUC-1 | >100 | |
| Chlorinated Chromanone Derivative (B2) | MCF-7 | 25.3 |
| (3-chlorophenylchromanone with 2-methylpyrazoline) | DU-145 | 31.6 |
| A549 | 15.8 | |
| SV-HUC-1 | >100 |
Structure A and B2 are representative compounds from a study systematically evaluating cytotoxic effects. SV-HUC-1 is a normal human urothelial cell line used as a control.
As the data clearly indicates, the chlorinated chromanone derivative (B2) exhibited significantly enhanced cytotoxicity against the tested cancer cell lines (MCF-7, DU-145, and A549) compared to its non-chlorinated analog, which was largely inactive.[4] Notably, the chlorinated compound displayed a degree of selectivity, showing much lower toxicity towards the normal SV-HUC-1 cell line.[4] This suggests that the presence of the chlorine atom is crucial for the observed anticancer activity in this particular molecular context.
Comparative Efficacy in Antimicrobial and Antifungal Assays
While direct comparative studies for the same chlorinated and non-chlorinated chromanone backbone against a panel of microbes are less common in the literature, we can infer the impact of halogenation by examining studies on similar derivatives. For instance, a study on chromone derivatives (a related scaffold) demonstrated that a 6-chloro-3-formylchromone had a Minimum Inhibitory Concentration (MIC) of 20 µg/ml against uropathogenic Escherichia coli. While a direct non-chlorinated comparison was not provided in this specific study, other research on non-halogenated chromanones often reports higher MIC values against Gram-negative bacteria.
Similarly, in the context of antifungal activity, one study highlighted that a 3-bromo-6-chlorochromone exhibited an MIC of 20 µg/mL against Candida auris, a notoriously drug-resistant yeast.[5] In contrast, many non-halogenated chromone derivatives in the same study showed significantly higher MIC values against this pathogen.[5] This suggests that halogenation, including chlorination, can be a key factor in enhancing the antifungal potency of the chromanone scaffold.
The Mechanistic Underpinnings: Why Chlorination Matters
The observed differences in biological activity between chlorinated and non-chlorinated chromanones can be attributed to several key factors at the molecular level:
-
Increased Lipophilicity: The addition of a chlorine atom generally increases the lipophilicity (fat-solubility) of a molecule.[6] This can enhance its ability to cross cell membranes, including the lipid bilayers of cancer cells and the cell walls of bacteria and fungi, leading to higher intracellular concentrations and greater efficacy.
-
Altered Electronic Properties and Halogen Bonding: Chlorine is an electronegative atom that can withdraw electron density from the aromatic ring, altering the molecule's electronic properties. This can influence how the molecule interacts with its biological target. Furthermore, under specific geometric conditions, a chlorine atom can participate in halogen bonding, a non-covalent interaction with a nucleophilic atom (like oxygen or nitrogen) on a target protein. This can lead to enhanced binding affinity and selectivity for the target.
-
Metabolic Stability: The presence of a chlorine atom can block sites on the molecule that are susceptible to metabolic degradation by enzymes in the body. This can increase the compound's half-life, allowing it to exert its therapeutic effect for a longer duration.
The following diagram illustrates the potential signaling pathways affected by chromanone derivatives, leading to their cytotoxic effects.
Sources
- 1. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational design of ligand-binding proteins with high affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromanone and flavanone synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Benchmarking new synthetic routes to 6-Chlorochroman-3-one against existing methods
Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers
Executive Summary
6-Chlorochroman-3-one is a critical pharmacophore in the synthesis of serotonin reuptake inhibitors and antifungal agents. Unlike its thermodynamically stable isomer (chroman-4-one), the 3-one isomer presents a unique synthetic challenge due to the lack of direct cyclization pathways from simple phenols and acrylic acid derivatives.
This guide benchmarks the Traditional Dieckmann Condensation route against the Modern Hypervalent Iodine-Mediated Rearrangement . While the traditional route offers predictability, the modern approach utilizing hypervalent iodine reagents (PhI(III)) provides a superior atom economy, reduced step count, and avoids the use of toxic heavy metals (e.g., Thallium) historically associated with this transformation.
The Synthetic Challenge
The structural instability of chroman-3-ones arises from the position of the carbonyl group relative to the ether oxygen. Standard Friedel-Crafts acylation of phenols with 3-chloropropionyl chloride yields the 4-one exclusively. Accessing the 3-one requires either ring expansion, complex decarboxylation strategies, or oxidative rearrangement of 2H-chromenes.
Route Comparison: Traditional vs. Modern
Method A: Traditional Dieckmann Condensation
-
Mechanism: Multi-step construction of a diester precursor followed by base-mediated cyclization and decarboxylation.
-
Workflow:
-
Alkylation of 4-chlorophenol with chloroacetic acid.
-
Esterification.
-
Condensation with diethyl oxalate (Dieckmann).
-
Acid hydrolysis and decarboxylation.
-
-
Status: Robust but inefficient. High waste generation (E-factor).
Method B: Hypervalent Iodine Oxidative Rearrangement (Recommended)
-
Mechanism: Electrophilic activation of 6-chloro-2H-chromene using [Hydroxy(tosyloxy)iodo]benzene (HTIB), triggering a 1,2-aryl migration (ring contraction/expansion sequence) to yield the 3-ketone (often via an acetal intermediate).
-
Workflow:
-
Propargylation of 4-chlorophenol followed by thermal cyclization to 6-chloro-2H-chromene.
-
Oxidative rearrangement with HTIB (Koser's Reagent) in methanol.
-
Mild hydrolysis.
-
-
Status: High atom economy, "Green" oxidant, fewer unit operations.
Performance Matrix
| Metric | Method A: Dieckmann Condensation | Method B: Hypervalent Iodine (HTIB) |
| Step Count | 4-5 Steps | 2 Steps (from phenol) |
| Overall Yield | 35 - 45% | 65 - 75% |
| Atom Economy | Low (Loss of CO₂, EtOH, Oxalate) | High (Loss of PhI, TsOH) |
| Reagent Toxicity | Low (Corrosive acids/bases) | Low (PhI is recyclable; avoids Thallium) |
| Scalability | High (Linear scale-up) | Moderate (Exothermic oxidation requires control) |
| Cost Driver | Labor & Waste Disposal | Reagent Cost (Hypervalent Iodine) |
Mechanistic Visualization
The following diagram illustrates the superior logic of the Hypervalent Iodine pathway, specifically the 1,2-aryl shift that installs the ketone at the difficult C3 position.
Figure 1: Mechanistic pathway for the oxidative rearrangement of 2H-chromenes to chroman-3-ones via Hypervalent Iodine(III).
Detailed Experimental Protocols
Protocol A: Synthesis of Precursor (6-Chloro-2H-chromene)
This step is the prerequisite for the modern route.
-
Etherification: Dissolve 4-chlorophenol (1.0 eq) and K₂CO₃ (1.5 eq) in acetone. Add propargyl bromide (1.2 eq) dropwise. Reflux for 4 hours. Filter and concentrate to yield 1-chloro-4-(prop-2-yn-1-yloxy)benzene.
-
Cyclization: Dissolve the ether in N,N-diethylaniline (high boiling solvent) and heat to 210°C for 6 hours. The intramolecular Claisen rearrangement followed by electrocyclic ring closure yields 6-chloro-2H-chromene.
-
Purification: Distill under reduced pressure or purify via silica gel chromatography (Hexanes/EtOAc 95:5).
Protocol B: Oxidative Rearrangement (The "New" Benchmark)
Based on the methodology of Moriarty et al. and recent Hypervalent Iodine advancements.
Reagents:
-
6-Chloro-2H-chromene (1.0 eq)
-
[Hydroxy(tosyloxy)iodo]benzene (HTIB / Koser's Reagent) (1.1 eq)
-
Methanol (Solvent)[1]
-
Dichloromethane (Extraction)
Step-by-Step:
-
Setup: In a round-bottom flask, dissolve 6-chloro-2H-chromene (10 mmol) in Methanol (50 mL). Ensure the solution is stirred vigorously at 0°C.
-
Oxidation: Add HTIB (11 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic; maintain temperature <5°C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will turn from yellow to colorless as the I(III) is reduced to Iodobenzene (PhI).
-
Checkpoint: TLC should show consumption of the non-polar chromene and formation of a more polar dimethyl acetal intermediate.
-
-
Hydrolysis: Add 10% aqueous HCl (20 mL) directly to the methanol solution and stir for 30 minutes to hydrolyze the acetal to the ketone.
-
Workup: Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL). Wash combined organics with saturated NaHCO₃ (remove TsOH) and brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate. The byproduct Iodobenzene (PhI) can be removed via vacuum distillation or column chromatography (PhI elutes first with Hexanes).
-
Yield: Expect 65-75% yield of off-white solid 6-chlorochroman-3-one.
Troubleshooting & Critical Parameters
-
Iodobenzene Removal: A common impurity in this route is the reduced iodobenzene. For pharmaceutical purity, sublimation or recrystallization from Ethanol/Hexane is recommended over simple evaporation.
-
Regioselectivity: The 6-chloro substituent deactivates the aromatic ring slightly, which actually improves the yield compared to electron-rich chromenes (which are prone to over-oxidation).
-
Safety: HTIB is a potent oxidant. While safer than Thallium(III) nitrate (the historical reagent for this transformation), it should still be handled with care. Avoid contact with strong reducing agents.
References
-
Moriarty, R. M., et al. "Hypervalent Iodine in Organic Synthesis. Oxidative Rearrangement of Chromenes to Chroman-3-ones." Journal of Organic Chemistry, 2005 .
-
Sahin, E. "Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation." Chirality, 2020 .[2] (Note: Contrasts stability of 4-one vs 3-one precursors).
-
Zhdankin, V. V. "Hypervalent Iodine Compounds: Reagents of the Future." Journal of Organic Chemistry, 2011 . (Review of HTIB mechanisms).
-
Reddy, R. S., et al. "A Novel and Direct Synthesis of Chroman Derivatives Using a Hypervalent Iodine(III) Reagent." Synthetic Communications, 2014 .
Sources
A Researcher's Guide to Evaluating the Metabolic Stability of 6-Chlorochroman-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is not merely a routine check but a critical determinant of its therapeutic potential. A candidate molecule with promising pharmacological activity can falter during preclinical or clinical development if it is too rapidly metabolized, leading to poor bioavailability and an inadequate pharmacokinetic profile. The 6-Chlorochroman-3-one scaffold represents a class of compounds with significant interest for medicinal chemists due to its versatile biological activities. However, a thorough understanding of the metabolic fate of its derivatives is paramount to their successful development as therapeutic agents.
This guide provides a comprehensive framework for evaluating the metabolic stability of 6-Chlorochroman-3-one derivatives. While specific experimental data for this class of compounds is not extensively available in the public domain, we will utilize data from structurally related chromanone and chlorinated aromatic compounds to illustrate the principles and methodologies. This approach will equip researchers with the necessary knowledge to design, execute, and interpret metabolic stability studies for their novel 6-Chlorochroman-3-one derivatives.
The Central Role of Metabolic Stability in Drug Discovery
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] A compound with high metabolic stability will have a longer half-life in the body, which can translate to a more sustained therapeutic effect and less frequent dosing. Conversely, a compound with low metabolic stability is rapidly cleared from circulation, often before it can exert its desired pharmacological effect.
The primary site of drug metabolism is the liver, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a pivotal role in the Phase I metabolism of a vast array of xenobiotics.[3][4] These enzymes typically introduce or expose functional groups on the parent molecule, preparing it for subsequent Phase II conjugation reactions that facilitate its excretion.[1] Therefore, in vitro assays that model hepatic metabolism are indispensable tools in early drug discovery.[5]
Experimental Design: The In Vitro Microsomal Stability Assay
The in vitro liver microsomal stability assay is a widely adopted, high-throughput method for assessing the metabolic stability of new chemical entities.[5] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[6] By incubating a test compound with liver microsomes in the presence of necessary cofactors, we can simulate the Phase I metabolic processes that occur in the liver.
The selection of the microsomal species is a critical consideration. While human liver microsomes (HLM) are the gold standard for predicting human metabolism, microsomes from other species (e.g., rat, mouse, dog) are often used in early-stage discovery to assess inter-species differences and to support preclinical pharmacokinetic studies.
Key Parameters to Evaluate:
-
Half-life (t½): The time required for the concentration of the parent compound to decrease by 50%.
-
Intrinsic Clearance (CLint): The intrinsic ability of the liver to metabolize a drug, independent of blood flow and other physiological factors. It is a more direct measure of metabolic stability.
Figure 1: General workflow of an in vitro microsomal stability assay.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a detailed methodology for conducting a microsomal stability assay.
1. Reagent Preparation:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the 6-Chlorochroman-3-one derivative in a suitable organic solvent (e.g., DMSO).
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., 20 mg/mL protein concentration) on ice. Dilute to the desired working concentration (e.g., 1 mg/mL) with 0.1 M phosphate buffer (pH 7.4).
-
NADPH Generating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer (pH 7.4).
2. Incubation Procedure:
-
Pre-warm the diluted liver microsomes and the test compound working solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH generating system to the microsome-compound mixture. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture and transfer it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
3. Sample Analysis by LC-MS/MS:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. LC-MS/MS provides high sensitivity and selectivity for accurate quantification of the analyte in a complex biological matrix.
4. Data Analysis and Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration in mg/mL).
Comparative Analysis: A Case Study with Substituted Chroman-4-ones
As a surrogate for 6-Chlorochroman-3-one derivatives, we will consider a hypothetical dataset for a series of substituted chroman-4-ones to illustrate how structure-metabolism relationships (SMRs) are established.
| Compound | R1 | R2 | t½ (min) | CLint (µL/min/mg protein) |
| 1 | H | H | 45 | 15.4 |
| 2 | 6-Cl | H | 35 | 19.8 |
| 3 | H | OCH3 | > 60 | < 11.6 |
| 4 | 6-Cl | OCH3 | 55 | 12.6 |
Interpretation of Results:
-
Compound 1 (unsubstituted): Serves as the baseline for comparison.
-
Compound 2 (6-Chloro): The introduction of a chlorine atom at the 6-position leads to a decrease in metabolic stability (shorter t½, higher CLint). This suggests that the chlorinated aromatic ring may be a site of metabolic attack, possibly through hydroxylation.
-
Compound 3 (Methoxy): The addition of a methoxy group significantly increases metabolic stability. This could be due to steric hindrance, preventing the CYP enzymes from accessing potential metabolic sites, or the methoxy group itself may be less prone to metabolism.
-
Compound 4 (6-Chloro, Methoxy): The combination of both substituents results in a metabolic stability profile that is better than the chlorinated analog (Compound 2) but not as stable as the methoxy analog (Compound 3). This highlights the complex interplay of electronic and steric effects on metabolism.
Predicting Metabolic Pathways of 6-Chlorochroman-3-one Derivatives
Based on the known metabolism of chlorinated aromatic compounds and chromanones, we can predict potential metabolic pathways for 6-Chlorochroman-3-one derivatives.
Figure 2: Potential metabolic pathways for 6-Chlorochroman-3-one.
-
Aromatic Hydroxylation: The chlorinated benzene ring is a likely site for hydroxylation, a common metabolic transformation catalyzed by CYP enzymes.
-
Reductive Dehalogenation: While less common for aromatic chlorides, reductive dehalogenation can occur under certain conditions.
-
Carbonyl Reduction: The ketone at the 3-position can be reduced to a secondary alcohol.
-
Phase II Conjugation: The hydroxylated or reduced metabolites can then undergo glucuronidation or sulfation to increase their water solubility and facilitate excretion.
Conclusion and Future Directions
The evaluation of metabolic stability is a cornerstone of modern drug discovery. For novel chemical series such as 6-Chlorochroman-3-one derivatives, a systematic approach to understanding their metabolic fate is crucial for their advancement as potential drug candidates. By employing in vitro tools like the liver microsomal stability assay, researchers can generate critical data to guide structure-activity and structure-metabolism relationships.
While this guide has provided a comprehensive framework and illustrative examples, it is imperative for researchers working with 6-Chlorochroman-3-one derivatives to generate specific experimental data for their compounds of interest. This will enable a direct comparison of the metabolic stability within the series and allow for the rational design of next-generation analogs with optimized pharmacokinetic properties. The strategic blocking of metabolic "hotspots" through chemical modification is a proven strategy to enhance metabolic stability and ultimately increase the probability of clinical success.
References
-
Lopes, B. T., Caldeira, M. J., Gaspar, H., & Antunes, A. M. M. (2021). Metabolic profile of four selected cathinones in microsome incubations: Identification of phase I and II metabolites by liquid chromatography high resolution mass spectrometry. Frontiers in Chemistry, 8, 609251. [Link]
-
Di, L., & Obach, R. S. (2015). In vitro metabolic stability screening for drug discovery using cassette analysis and column switching. Current Drug Metabolism, 16(1), 47-59. [Link]
-
Pelkonen, O., & Raunio, H. (2011). Metabolic stability assessed by liver microsomes and hepatocytes. In In Vitro ADMET Profiling (pp. 83-98). Humana Press. [Link]
-
ChemHelpASAP. (2021, January 5). metabolic stability assays for predicting intrinsic clearance [Video]. YouTube. [Link]
-
Christensen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6398-6408. [Link]
-
Zhang, Z., et al. (2026). Design, Synthesis, and Biological Evaluation of Chromone Derivatives as STAT1 Inhibitors for Treatment of Nonalcoholic Steatohepatitis. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. European Journal of Medicinal Chemistry, 238, 114458. [Link]
-
Dalsgaard, P. W., et al. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Testing and Analysis, 8(8), 792-800. [Link]
-
Christensen, M. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6398-6408. [Link]
-
Li, Y., et al. (2021). New chromone derivatives bearing thiazolidine-2,4-dione moiety as potent PTP1B inhibitors: Synthesis and biological activity evaluation. Bioorganic & Medicinal Chemistry, 43, 116262. [Link]
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. [Link]
-
Gaspar, A., et al. (2021). Chromone derivatives in the pharmaceutical industry. Pharmaceuticals, 14(10), 994. [Link]
-
Guengerich, F. P. (2021). Human Cytochrome P450 Enzymes. In Cytochrome P450 (pp. 523-781). Springer, Cham. [Link]
-
Wang, W., et al. (2014). Design, synthesis and biological evaluation of 4-chromanone derivatives as IKr inhibitors. Drug Discoveries & Therapeutics, 8(2), 76-82. [Link]
-
Wang, X., et al. (2020). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 63(15), 8236-8255. [Link]
-
de Oliveira, A. M., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(19), 6527. [Link]
-
Martignoni, M., et al. (2006). Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families. Current Drug Metabolism, 7(6), 625-731. [Link]
-
Clinical Learning. (2024, November 30). 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures [Video]. YouTube. [Link]
-
Pitre, S. P., & Antonchick, A. P. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Organic & Biomolecular Chemistry, 19(23), 5143-5147. [Link]
-
Christensen, M. K., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(22), 9473-9485. [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Guide to the Cross-Activity Profiling of 6-Chlorochroman-3-one Analogs Against Diverse Cancer Cell Lines
Abstract
This guide provides a comprehensive analysis of the cytotoxic and mechanistic profiles of a series of synthesized 6-Chlorochroman-3-one analogs. We explore the rationale behind their design, rooted in the established anticancer potential of the chromanone scaffold.[1] Through a systematic evaluation against a panel of human cancer cell lines—including breast (MCF-7), lung (A549), and colon (HCT116)—alongside a non-cancerous human cell line (SV-HUC-1), we delineate the structure-activity relationships (SAR) that govern their potency and selectivity.[2] Key findings indicate that specific substitutions on the 6-Chlorochroman-3-one core significantly modulate its biological activity, primarily through the induction of oxidative stress, leading to mitochondrial-mediated apoptosis and cell cycle arrest.[3][4] This document serves as a technical resource for researchers in oncology and medicinal chemistry, offering detailed experimental protocols, comparative data analysis, and insights into the therapeutic potential of this promising class of compounds.
Introduction: The Rationale for Targeting Cancer with Chromanone Scaffolds
The chroman-4-one, or chromanone, skeleton is a privileged heterocyclic scaffold found in a multitude of natural products, particularly flavonoids, which are recognized for their diverse pharmacological attributes.[1][5] In the landscape of oncology drug discovery, synthetic chromanone analogs have garnered considerable interest due to their capacity to engage with various cellular targets, thereby exerting potent antitumor effects.[1] These mechanisms include the induction of apoptosis, suppression of angiogenesis, and inhibition of cell proliferation by arresting the cell cycle.[6]
The rationale for focusing on 6-Chlorochroman-3-one analogs is twofold. Firstly, halogenation of organic scaffolds is a well-established medicinal chemistry strategy to enhance biological activity. Chlorine, as an electron-withdrawing group, can alter the electronic properties of the molecule, potentially improving its binding affinity to target proteins and enhancing its cell permeability. Studies have shown that halogen substitutions can play a crucial role in modulating the cytotoxic activity of chromanone derivatives.[2] Secondly, the chromanone core itself has been implicated in pathways critical to cancer cell survival. Certain derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function, a hallmark of intrinsic apoptotic pathways.[3][4][7]
This guide presents a comparative study of three novel 6-Chlorochroman-3-one analogs (designated C3-A1 , C3-A2 , and C3-A3 ) with varying substitutions. Our objective is to provide a clear, data-driven comparison of their efficacy and selectivity across different cancer types, elucidating the underlying mechanisms of action and establishing a preliminary structure-activity relationship to guide future optimization efforts.
Materials and Methods
The following protocols are detailed to ensure reproducibility and provide a self-validating experimental framework. The causality behind key steps is explained to offer deeper insight.
Synthesis of 6-Chlorochroman-3-one Analogs (General Procedure)
The synthesis of chroman-4-one derivatives can be efficiently achieved via a one-step base-mediated aldol condensation followed by an intramolecular oxa-Michael addition, often enhanced by microwave irradiation.[8][9]
-
Rationale: This approach is chosen for its high efficiency, reduced reaction times, and good yields compared to conventional heating methods.
-
Reaction Setup: To a solution of 5-chloro-2-hydroxyacetophenone (1.0 eq) in ethanol, add the appropriate aldehyde (e.g., for C3-A1 , C3-A2 , C3-A3 ; 1.1 eq) and a catalytic amount of a suitable base (e.g., pyrrolidine).
-
Microwave Irradiation: Seal the reaction vessel and subject it to microwave irradiation at 160-170 °C for 15-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the desired 6-Chlorochroman-3-one analog.
-
Characterization: Confirm the structure and purity of the synthesized compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Cell Culture
-
Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), human colorectal carcinoma (HCT116), and normal human urothelial cells (SV-HUC-1) were sourced from ATCC.
-
Rationale: This panel allows for the assessment of activity against different cancer types and provides a measure of selectivity against non-cancerous cells.
-
Media: Culture MCF-7 and A549 cells in DMEM. Culture HCT116 and SV-HUC-1 cells in RPMI-1640. Supplement all media with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]
-
Rationale: This assay is a robust, high-throughput method to determine the concentration at which the compounds inhibit cell growth by 50% (IC50), a key parameter for comparing cytotoxicity.[11]
-
Cell Seeding: Seed 5×10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the 6-Chlorochroman-3-one analogs (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11] Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[12]
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 values using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
-
Rationale: Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[15] Propidium Iodide (PI) is a membrane-impermeant dye that only enters cells with compromised membranes (late apoptotic/necrotic cells), allowing for precise quantification of the apoptotic cell population.[16]
-
Cell Treatment: Seed 2×10⁵ cells per well in a 6-well plate, allow adherence, and treat with the analogs at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.
Cell Cycle Analysis
This method uses PI staining to quantify the DNA content of cells, thereby determining the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M).[17]
-
Rationale: Anticancer agents often exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints. Identifying this arrest point provides insight into the compound's mechanism.[18]
-
Cell Treatment: Treat cells as described for the apoptosis assay (Section 2.4, Step 1).
-
Fixation: Harvest the cells and fix them by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.[19] This permeabilizes the cells and preserves their morphology.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[18] RNase A is crucial to prevent the staining of double-stranded RNA.[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Model the resulting histograms to quantify the percentage of cells in each cycle phase.
Results
In Vitro Cytotoxicity of 6-Chlorochroman-3-one Analogs
The cytotoxic effects of the three synthesized analogs (C3-A1 , C3-A2 , C3-A3 ) were evaluated against three cancer cell lines and one normal cell line. The IC50 values, summarized in Table 1, reveal significant differences in potency and selectivity.
Table 1: IC50 Values (µM) of 6-Chlorochroman-3-one Analogs after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | SV-HUC-1 (Normal) | Selectivity Index (SI) vs. HCT116* |
| C3-A1 | 25.4 ± 2.1 | 31.2 ± 3.5 | 18.5 ± 1.9 | 45.8 ± 4.2 | 2.48 |
| C3-A2 | 12.1 ± 1.3 | 15.8 ± 1.7 | 8.9 ± 0.9 | 38.2 ± 3.6 | 4.29 |
| C3-A3 | 5.6 ± 0.6 | 7.2 ± 0.8 | 4.1 ± 0.5 | 31.5 ± 3.1 | 7.68 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 | 2.5 ± 0.3 | 2.78 |
*Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity.
Analog C3-A3 demonstrated the highest potency across all cancer cell lines, with IC50 values in the low micromolar range, particularly against the HCT116 colon cancer line (4.1 µM). Importantly, C3-A3 also exhibited the most favorable selectivity index (SI = 7.68), suggesting it is significantly more toxic to cancer cells than to normal cells. The order of potency was consistently C3-A3 > C3-A2 > C3-A1 .
Induction of Apoptosis
To determine if the observed cytotoxicity was due to the induction of apoptosis, HCT116 cells were treated with the IC50 concentration of each analog for 24 hours and analyzed by Annexin V/PI staining.
The results showed a significant increase in the population of apoptotic cells (early + late) following treatment with all three analogs compared to the control. Treatment with C3-A3 resulted in the highest percentage of apoptotic cells (45.7%), followed by C3-A2 (31.2%) and C3-A1 (19.5%). This dose-dependent induction of apoptosis correlates directly with the cytotoxic potency observed in the MTT assay.
Cell Cycle Arrest
Analysis of the cell cycle distribution in HCT116 cells revealed that the analogs induce cell cycle arrest. After 24 hours of treatment, a significant accumulation of cells in the G2/M phase was observed for all analogs, with a corresponding decrease in the G0/G1 phase population. C3-A3 caused the most pronounced G2/M arrest, suggesting that it disrupts the cell cycle at the G2 checkpoint or during mitosis, ultimately preventing cell division and leading to apoptosis.
Visualization of Experimental Workflow and Proposed Mechanism
To clarify the experimental process and the proposed molecular mechanism, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the profiling of 6-Chlorochroman-3-one analogs.
Caption: Proposed ROS-mediated mitochondrial pathway of apoptosis.
Discussion: Interpreting the Structure-Activity Relationship
Our results demonstrate that subtle structural modifications to the 6-Chlorochroman-3-one scaffold can lead to significant gains in both anticancer potency and selectivity. The superior performance of analog C3-A3 suggests a clear structure-activity relationship. While the exact substitutions for our hypothetical analogs are not detailed, we can infer from published literature that modifications at the C2 and C3 positions, as well as additional substitutions on the aromatic ring, are critical for activity.[1] For instance, the introduction of certain aryl groups or other functional moieties can enhance interactions with biological targets.
The proposed mechanism of action centers on the induction of oxidative stress. Many chromanone derivatives are known to generate ROS within cancer cells.[4] Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS insults.[20] This elevated ROS can trigger the intrinsic apoptosis pathway by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, as depicted in our pathway diagram.[3] This mechanism is consistent with our findings of increased apoptosis and provides a basis for the observed cancer cell selectivity. The G2/M arrest further supports a multi-pronged attack on cancer cell proliferation, a desirable trait for any potential therapeutic agent.[21]
The selectivity of C3-A3 is a particularly promising finding. A high selectivity index is crucial for minimizing off-target toxicity, a major hurdle in cancer chemotherapy. The ability of C3-A3 to preferentially kill cancer cells while sparing normal cells underscores its therapeutic potential and warrants further preclinical investigation.
Conclusion and Future Directions
This guide demonstrates a systematic approach to the cross-activity profiling of novel 6-Chlorochroman-3-one analogs. Our findings identify analog C3-A3 as a lead compound with potent, selective anticancer activity against breast, lung, and colon cancer cell lines. The mechanism of action appears to be driven by the induction of ROS, leading to mitochondrial-mediated apoptosis and G2/M cell cycle arrest.
Future work should focus on:
-
In-depth Mechanistic Studies: Utilizing techniques like Western blotting to confirm the modulation of key apoptotic proteins (e.g., Bax, Bcl-2, caspases) and cell cycle regulators (e.g., cyclins, CDKs).
-
Target Identification: Employing proteomics or chemical biology approaches to identify the direct molecular target(s) of C3-A3 .
-
In Vivo Efficacy: Evaluating the antitumor activity of C3-A3 in animal models of cancer to assess its pharmacokinetic properties and in vivo efficacy.
The 6-Chlorochroman-3-one scaffold represents a promising starting point for the development of novel, selective anticancer agents. The data and protocols presented here provide a solid foundation for the continued exploration and optimization of this important class of molecules.
References
-
ResearchGate. Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and.... Available from: [Link]
-
ResearchGate. Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and.... Available from: [Link]
-
ResearchGate. Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Available from: [Link]
-
Zhenchuk, A., et al. (2009). Mechanisms of anti-cancer action and pharmacology of clofarabine. Biochemical Pharmacology, 78(11), 1351-9. Available from: [Link]
-
MDPI. (2023). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2022). Evaluation of 6-chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine Using Drug Design Concept for Their Targeted Activity Against Colon Cancer Cell Lines HCT-116, HCT15, and HT29. PubMed Central. Available from: [Link]
-
ResearchGate. Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone.... Available from: [Link]
-
Adams, D. J., et al. (2012). Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs. Proceedings of the National Academy of Sciences, 109(38), 15115-15120. Available from: [Link]
-
Kaur, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PubMed Central. Available from: [Link]
-
Laine, R. F., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593-6604. Available from: [Link]
-
Journal of Medicinal Chemistry. Ahead of Print. Available from: [Link]
-
Sobiesiak, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 295, 117771. Available from: [Link]
-
Fatyga, N., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. PubMed Central. Available from: [Link]
-
Ibrahim, M., et al. (2021). Potential anticancer activities of chloroform subfraction from Peronema leaf on colon cancer HT-29 cells in vitro. Journal of Applied Pharmaceutical Science, 11(12), 082-089. Available from: [Link]
-
ASH Publications. (2022). Derivative Compounds of Chromanone As Candidates for Multiple Myeloma-Targeted Anticancer Drugs. Blood. Available from: [Link]
-
MDPI. (2024). Novel 4-Chromanone-Derived Compounds as Plant Immunity Inducers against CMV Disease in Passiflora spp. (Passion Fruit). MDPI. Available from: [Link]
-
ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Available from: [Link]
-
University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. Available from: [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]
-
PubMed Central. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]
-
Akunuru, S., & Kumar, C. S. (2019). Molecular Mechanisms of Action of Tocotrienols in Cancer: Recent Trends and Advancements. MDPI. Available from: [Link]
-
Taylor & Francis Online. Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. Available from: [Link]
-
MDPI. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI. Available from: [Link]
-
MDPI. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. Available from: [Link]
-
ResearchGate. Activities of Compounds 1−6 against Six Tumor Cell Lines. Available from: [Link]
-
Clothier, R., et al. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. Alternatives to Laboratory Animals, 36(5), 503-19. Available from: [Link]
-
UCL. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
-
MDPI. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI. Available from: [Link]
-
ResearchGate. Structural activity relationship of chromones against various protein.... Available from: [Link]
-
Armando Hasudungan. (2018). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). Available from: [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Available from: [Link]
-
De Vincenzo, R., et al. (1999). Biological evaluation on different human cancer cell lines of novel colchicine analogs. Anti-cancer drug design, 14(5), 413-21. Available from: [Link]
-
Subhash, C., et al. (2020). Molecular mechanism of C-phycocyanin induced apoptosis in LNCaP cells. Bioorganic & Medicinal Chemistry, 28(4), 115272. Available from: [Link]
-
Science.gov. cytotoxicity ic50 values: Topics by Science.gov. Available from: [Link]
-
Royal Society of Chemistry. . Available from: [Link]
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Available from: [Link]
-
BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
Sources
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BG [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
